Chitinase-IN-2 hydrochloride
Description
Properties
Molecular Formula |
C20H22ClN5O2S |
|---|---|
Molecular Weight |
431.94 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Emerging Therapeutic Potential of Targeting Chitinases
An In-Depth Technical Guide to the Mechanism of Action of Chitinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Chitin, a polymer of N-acetylglucosamine, is the second most abundant polysaccharide in nature after cellulose.[1] It is a critical structural component of fungal cell walls and the exoskeletons of arthropods.[1][2][3][4] While not present in vertebrates, the human body possesses two active chitinases: chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase).[3][5][6] These enzymes, along with chitinase-like proteins (CLPs), are increasingly implicated in the pathophysiology of a range of inflammatory and fibrotic diseases, as well as in the host response to chitin-containing pathogens.[5][7]
The dysregulation of chitinase activity is linked to diseases such as asthma, allergic airway diseases, and idiopathic pulmonary fibrosis (IPF).[5][7] This has positioned chitinases as promising therapeutic targets for the development of novel drugs.[5][8] Chitinase inhibitors are compounds that modulate the activity of these enzymes and hold significant potential for treating various diseases.[2][4][7] This guide provides a detailed exploration of the mechanisms through which chitinase inhibitors exert their effects, the signaling pathways they modulate, and the experimental approaches used to characterize their action.
The Target: Understanding Chitinase Enzymes
Chitinases (EC 3.2.1.14) are a group of hydrolytic enzymes that catalyze the breakdown of β-1,4-glycosidic bonds in chitin.[3] They are classified into different families based on their amino acid sequence similarities, with families 18 and 19 of glycosyl hydrolases being the most prominent.[4][9]
-
Family 18 Chitinases: This family is widely distributed and includes enzymes from bacteria, fungi, viruses, and mammals (including human CHIT1 and AMCase).[4][9]
-
Family 19 Chitinases: These are primarily found in plants and some bacteria.[4]
The catalytic mechanism of these enzymes involves the cleavage of glycosidic bonds, leading to the production of smaller chitin oligomers.[4][9] In humans, the activity of chitinases is not only directed at exogenous chitin from pathogens but is also involved in complex signaling pathways that regulate inflammation and tissue remodeling.[5][7][9]
Core Mechanisms of Chitinase Inhibition
Chitinase inhibitors function by binding to the enzyme and preventing its interaction with the chitin substrate.[2] The primary modes of inhibition are:
-
Competitive Inhibition: These inhibitors structurally resemble the natural substrate, chitin, and compete for binding to the active site of the chitinase.[2] By occupying the active site, they prevent the enzyme from binding to and hydrolyzing chitin.[2]
-
Non-competitive Inhibition: These inhibitors bind to an allosteric site on the enzyme, which is a site distinct from the active site.[2] This binding induces a conformational change in the enzyme, altering the shape of the active site and reducing its catalytic efficiency.[2]
-
Mixed Inhibition: Some inhibitors can bind to both the free enzyme and the enzyme-substrate complex, exhibiting characteristics of both competitive and non-competitive inhibition.[2]
The specificity and potency of a chitinase inhibitor are determined by its molecular structure and its interactions with the amino acid residues in the enzyme's binding pocket.[2]
Caption: Mechanisms of Chitinase Inhibition.
Downstream Cellular and Physiological Effects of Chitinase Inhibition
The inhibition of chitinases can lead to a cascade of downstream effects, particularly in the context of inflammatory and immune responses. Chitin recognition by the host immune system can trigger signaling pathways that lead to the expression of chitinases and pro-inflammatory cytokines.[10]
Inhibition of chitinase activity has been shown to modulate the expression of genes associated with tissue remodeling, such as matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs).[8] In inflammatory conditions like asthma, chitinase inhibition can lead to a reduction in the infiltration of immune cells such as eosinophils and lymphocytes into the airways.[8]
Key signaling pathways influenced by chitinase activity and its inhibition include:
-
NF-κB Signaling: This pathway is a central regulator of inflammation and is often activated in response to chitin-containing pathogens.[10] Chitinase activity can influence the activation of NF-κB, and inhibitors can therefore modulate this pro-inflammatory signaling.[10]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including inflammation.[10]
-
IL-13 Pathway: In allergic inflammation, Interleukin-13 (IL-13) is a key cytokine, and acidic mammalian chitinase has been shown to be involved in IL-13-mediated inflammatory responses.[9]
Caption: Downstream Effects of Chitinase Inhibition.
Experimental Protocols for Characterizing Chitinase Inhibitors
A thorough understanding of a chitinase inhibitor's mechanism of action requires a combination of biochemical and cell-based assays.
In Vitro Chitinase Activity Assay
Objective: To determine the inhibitory potency (e.g., IC50) of a compound against a purified chitinase enzyme.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human chitinase (CHIT1 or AMCase) is purified.
-
A fluorogenic or colorimetric chitin substrate is used (e.g., 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside).
-
-
Assay Procedure:
-
The chitinase enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., Chitinase-IN-2 hydrochloride) in an appropriate assay buffer.
-
The substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence or absorbance of the product is measured over time using a plate reader.
-
-
Data Analysis:
-
The rate of reaction is calculated for each inhibitor concentration.
-
The data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined by non-linear regression.
-
Enzyme Kinetics Studies
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).
Methodology:
-
Assay Setup:
-
A matrix of experiments is designed with varying concentrations of both the substrate and the inhibitor.
-
-
Data Collection:
-
The initial reaction velocities are measured for each condition.
-
-
Data Analysis:
-
The data is plotted using a Lineweaver-Burk or Michaelis-Menten plot.
-
Changes in the Michaelis constant (Km) and maximum velocity (Vmax) in the presence of the inhibitor are analyzed to determine the mode of inhibition.
-
Cell-Based Assays for Downstream Effects
Objective: To evaluate the effect of the chitinase inhibitor on cellular signaling and function.
Methodology:
-
Cell Culture:
-
A relevant cell line (e.g., human bronchial epithelial cells, macrophages) is cultured.
-
-
Treatment:
-
Cells are stimulated with a relevant agonist (e.g., IL-13, chitin) in the presence or absence of the chitinase inhibitor.
-
-
Endpoint Analysis:
-
Gene Expression: Changes in the expression of target genes (e.g., MUC5AC, MMPs, TIMPs) are measured by qRT-PCR.
-
Protein Expression/Secretion: Levels of secreted cytokines or proteins are measured by ELISA.
-
Signaling Pathway Activation: Phosphorylation of key signaling proteins (e.g., NF-κB, MAPKs) is assessed by Western blotting or phospho-specific ELISAs.
-
Data Summary and Interpretation
The following table provides a hypothetical summary of data that could be generated for a novel chitinase inhibitor.
| Parameter | Result | Interpretation |
| CHIT1 IC50 | 100 nM | Potent inhibitor of human chitotriosidase. |
| AMCase IC50 | 500 nM | Moderate inhibitor of acidic mammalian chitinase. |
| Mode of Inhibition | Competitive | The inhibitor binds to the active site of the enzyme. |
| Effect on IL-13 induced MUC5AC expression | 75% reduction | The inhibitor effectively blocks a key downstream marker of allergic inflammation. |
| Effect on NF-κB activation | 60% inhibition | The inhibitor has anti-inflammatory properties by modulating the NF-κB pathway. |
Conclusion and Future Directions
Chitinase inhibitors represent a promising class of therapeutic agents for a variety of diseases characterized by inflammation and tissue remodeling. A thorough understanding of their mechanism of action, from direct enzyme inhibition to the modulation of downstream cellular signaling pathways, is crucial for their successful development. The experimental framework outlined in this guide provides a comprehensive approach to characterizing the pharmacological properties of novel chitinase inhibitors. Future research will likely focus on developing more selective and potent inhibitors and further elucidating the complex roles of chitinases in human health and disease.
References
- Patsnap Synapse. (2024, June 21). What are Chitinases inhibitors and how do they work?
- Dahiya, N., & Tewari, R. (2015). Chitinases: An update. Journal of Applied & Environmental Microbiology, 3(1), 1-13.
- RSC Publishing. (2025, April 24). Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective.
- Rao, F. V., et al. (2005). Methylxanthine drugs are chitinase inhibitors: investigation of inhibition and binding modes. Chemistry & Biology, 12(9), 973-980.
- Wikipedia. (n.d.). Chitinase.
- Gaffar, A. A., & El-Sokkary, G. H. (2012). Chitin, Chitinase Responses, and Invasive Fungal Infections. Journal of Mycology, 2012, 1-8.
- Li, H., et al. (2021). Discovery of Chitin Deacetylase Inhibitors through Structure-Based Virtual Screening and Biological Assays. International Journal of Molecular Sciences, 22(11), 5898.
- Nagpure, A., & Gupta, R. K. (2015). Chitinases from Bacteria to Human: Properties, Applications, and Future Perspectives.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Chitinases.
- Omura, S., et al. (2009). Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms. The Journal of Antibiotics, 62(11), 597-603.
- Muzzarelli, R. A. A. (2009).
- Löffler, B., & He, Y. (2025). Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective. RSC Medicinal Chemistry.
- Zhu, Y., et al. (2019). The deduced role of a chitinase containing two nonsynergistic catalytic domains. Acta Crystallographica Section D: Structural Biology, 75(Pt 10), 896-906.
- Blair, D. E., & van Aalten, D. M. F. (2020).
- Stacey, G., & Shibuya, N. (2006). Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts. The Plant Cell, 18(7), 1577-1580.
- Lenardon, M. D., et al. (2010). Regulation of expression, activity and localization of fungal chitin synthases. Medical Mycology, 48(4), 531-542.
Sources
- 1. Chitinases from Bacteria to Human: Properties, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 3. Chitinase - Wikipedia [en.wikipedia.org]
- 4. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The deduced role of a chitinase containing two nonsynergistic catalytic domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitinases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01050G [pubs.rsc.org]
- 9. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chitin, Chitinase Responses, and Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
Chitinase-IN-2 hydrochloride insect chitinase inhibitor targets
This technical guide provides an in-depth analysis of Chitinase-IN-2 hydrochloride , a specialized chemical probe targeting insect chitinolytic enzymes.[1] It is designed for researchers in agrochemistry, chemical biology, and pest management.
Functional Class: Insect Chitinase & N-Acetylhexosaminidase Inhibitor Primary Target: Family 18 Glycosyl Hydrolases (OfChtI, OfChi-h) Chemical Identity: Naphthalimide-Thiadiazole Dyad[1]
Executive Summary
This compound (also known in literature as Compound Q2 ) is a non-carbohydrate, small-molecule inhibitor designed to disrupt the molting process of lepidopteran pests, specifically the Asian corn borer (Ostrinia furnacalis).[1] Unlike traditional transition-state mimics (e.g., allosamidin) which are difficult to synthesize and metabolically unstable, Chitinase-IN-2 utilizes a naphthalimide scaffold to achieve high affinity for the chitinase active site via
Its significance lies in its dual-action capability: it inhibits both chitinases (essential for cuticle degradation) and
Chemical & Physicochemical Profile
The molecule represents a departure from sugar-mimetic inhibitors.[1] It features a planar aromatic core linked to a heterocyclic moiety, optimized for the deep, groove-like active sites of Family 18 chitinases.
| Property | Specification |
| CAS No. (HCl) | 2070014-83-2 |
| CAS No.[1][2][3] (Free Base) | 1579991-63-1 |
| Molecular Weight | 431.94 Da (HCl salt) |
| Chemical Formula | |
| Solubility | DMSO: |
| Appearance | Light yellow to yellow solid |
| Storage | -80°C (6 months in solvent); Hygroscopic – protect from moisture.[1][3] |
Structural Logic:
-
Naphthalimide Core: Provides a large planar surface for hydrophobic and
-stacking interactions with aromatic residues (typically Tryptophan or Phenylalanine) conserved in the catalytic groove of insect chitinases. -
Thiadiazole Side Chain: Acts as a "warhead" or anchor, likely engaging in hydrogen bonding with the catalytic acid/base residues (Glu/Asp) deep within the active site.
-
Linker: The ethylenediamine linker provides the necessary flexibility to span the distance between the substrate-binding subsites (e.g., -2 to -1 subsites).[1]
Target Biology & Mechanism of Action
The Targets: OfChtI and OfChi-h
Insects possess multiple chitinase genes, but Group I (ChtI) and Group II (Chi-h) chitinases are the primary enzymes responsible for digesting the old cuticle during molting.[4]
-
Family: Glycosyl Hydrolase Family 18 (GH18).[5]
-
Catalytic Mechanism: Substrate-assisted retention.[1] The N-acetyl group of the substrate acts as an intramolecular nucleophile.
-
Inhibition Potency:
Mechanism of Inhibition
Chitinase-IN-2 functions as a competitive inhibitor .[1] It occupies the catalytic cleft, preventing the binding of the natural chitin polymer.
Selectivity Profile:
Crucially, Chitinase-IN-2 shows high selectivity for chitinolytic
Mechanistic Pathway Diagram[1]
Caption: Logical flow of Chitinase-IN-2 inhibition mechanism, highlighting the competitive blockade of the GH18 active site leading to physiological failure.[1]
Experimental Validation Framework
To validate the activity of Chitinase-IN-2, a fluorescence-based enzymatic assay is the industry standard.[1] This protocol is self-validating through the use of positive controls (e.g., TMG-chitotriomycin) and no-enzyme blanks.[1]
In Vitro Fluorescence Assay Protocol
Objective: Determine the
Materials:
-
Buffer: 20 mM Sodium Phosphate, pH 6.0 (optimal for insect chitinases).
-
Substrate: 4-Methylumbelliferyl
-D-N,N′-diacetylchitobioside [4-MU-(GlcNAc) ]. -
Enzyme: Recombinant OfChtI or OfChi-h (expressed in E. coli or insect cells).
Step-by-Step Workflow:
-
Preparation:
-
Incubation (Pre-Equilibration):
-
Mix 10 µL of Enzyme solution (approx. 50 ng/mL) with 10 µL of Inhibitor solution.
-
Incubate at 30°C for 10–15 minutes. Why? This allows the inhibitor to establish equilibrium binding within the active site before substrate competition begins.
-
-
Reaction:
-
Add 20 µL of 4-MU-(GlcNAc)
substrate (20 µM final concentration). -
Incubate at 30°C for 15–30 minutes.
-
-
Termination:
-
Detection:
-
Read fluorescence: Excitation 360 nm / Emission 450 nm.
-
-
Data Analysis:
Assay Workflow Diagram
Caption: Step-by-step fluorescence assay workflow for determining chitinase inhibition potency.
References
-
Jiang, L., et al. (2014). Design, synthesis and evaluation of naphthalimide derivatives as insect chitinase inhibitors. Pest Management Science, 70(10).
- Context: Primary source describing the synthesis and biological evaluation of the naphthalimide-thiadiazole dyad (Compound Q2).
-
Liu, T., et al. (2018). Chitin-degrading enzymes: Critical targets for pest management. Journal of Agricultural and Food Chemistry.
-
MedChemExpress. this compound Product Datasheet.
- Context: Physical properties, solubility d
-
UniProt Consortium. Ostrinia furnacalis Chitinase I (ChtI) Entry.
Sources
- 1. xcessbio.com [xcessbio.com]
- 2. Chitinase-IN-2 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural analysis of group II chitinase (ChtII) catalysis completes the puzzle of chitin hydrolysis in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. uniprot.org [uniprot.org]
- 10. Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chitinase - Wikipedia [en.wikipedia.org]
- 13. Design of Inhibitors Targeting Chitin-Degrading Enzymes by Bioisostere Substitutions and Scaffold Hopping for Selective Control of Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Chitinase-IN-2 hydrochloride
Advanced Characterization, Synthesis, and Application Protocols
Executive Summary
Chitinase-IN-2 hydrochloride (CAS: 2070014-83-2) is a potent, reversible, and cell-permeable inhibitor targeting glycosyl hydrolase family 18 (GH18) chitinases and
However, its utility extends beyond agrochemistry.[1] Recent investigations have positioned Chitinase-IN-2 as a critical chemical probe in neurobiology, specifically for modulating chitinase-like proteins (e.g., YKL-40/CHI3L1) implicated in neuroinflammation and Alzheimer's disease pathology. This guide provides a rigorous technical breakdown of its physicochemical properties, synthetic pathways, and validated experimental workflows.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
The compound features a planar naphthalimide scaffold, which facilitates hydrophobic stacking within the enzyme active site, coupled with a flexible thiadiazole-containing side chain that likely interacts with the solvent-exposed regions of the catalytic cleft.
| Property | Specification |
| Common Name | This compound |
| IUPAC Name | 6-(dimethylamino)-2-(2-(((5-methyl-1,3,4-thiadiazol-2-yl)methyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride |
| CAS Number | 2070014-83-2 (HCl salt); 1579991-63-1 (Free base) |
| Molecular Formula | |
| Molecular Weight | 431.94 g/mol |
| Appearance | Light yellow to yellow solid (Fluorescent) |
| Solubility | DMSO: |
| Storage | -80°C (6 months) or -20°C (1 month) in solvent; protect from light and moisture.[2][3][4][5] |
Structural SMILES: CN(C)C1=CC=C2C(N(CCNCC3=NN=C(C)S3)C(C4=CC=C1C2=C4)=O)=O.Cl
Pharmacology & Mechanism of Action
3.1. Binding Mechanism
Chitinase-IN-2 functions as a competitive inhibitor of the GH18 catalytic domain.
-
Scaffold Interaction: The 1,8-naphthalimide core mimics the planar pyranose ring of the chitin substrate, likely engaging in
- stacking interactions with conserved tryptophan residues (e.g., Trp137 in OfChtI) lining the substrate-binding tunnel. -
Side-Chain Specificity: The thiadiazole tail extends into the catalytic groove, disrupting the hydrolytic water network or sterically hindering the "boat" conformation required for the substrate's transition state.
3.2. Biological Selectivity
-
Insect Chitinase (OfChtI):
(98% inhibition).[5] -
-N-acetylhexosaminidase (OfHex1):
(92% inhibition).[5] -
Mammalian Targets: Shows cross-reactivity with Acidic Mammalian Chitinase (AMCase) and Chitotriosidase (CHIT1), making it a useful tool for studying human inflammatory fibrotic disorders.
Figure 1: Mechanism of Action.[6][5][7] Chitinase-IN-2 competes with chitin for the active site, preventing hydrolysis and triggering downstream phenotypic effects.
Synthetic Preparation[4][5][6][7][8][12][13]
While commercially available, the synthesis of Chitinase-IN-2 follows a modular convergent route typical of naphthalimide derivatives. This protocol is derived from standard medicinal chemistry practices for this scaffold.
Precursors:
-
A: 4-Bromo-1,8-naphthalic anhydride
-
B: Dimethylamine[3]
-
C: Ethylenediamine
-
D: 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
Step-by-Step Synthesis:
-
Nucleophilic Substitution (Core Functionalization): React A with B in 2-methoxyethanol at reflux to substitute the bromine with a dimethylamino group, yielding 4-dimethylamino-1,8-naphthalic anhydride.
-
Imidization (Linker Attachment): Condense the product of Step 1 with excess C (ethylenediamine) in ethanol/reflux. The anhydride ring opens and closes to form the imide, resulting in N-(2-aminoethyl)-4-dimethylamino-1,8-naphthalimide.
-
N-Alkylation (Side Chain Coupling): React the intermediate from Step 2 with D in the presence of a base (
) and KI (catalyst) in acetonitrile. This attaches the thiadiazole moiety to the primary amine. -
Salt Formation: Treat the free base with 1.25 equivalents of HCl in dioxane/ether to precipitate This compound .
Figure 2: Synthetic Pathway.[2][3][8] Modular construction of the naphthalimide scaffold.
Experimental Protocols
5.1. In Vitro Fluorometric Chitinase Assay
This assay quantifies the inhibition of chitinase activity using the fluorogenic substrate 4-Methylumbelliferyl
Reagents:
-
Buffer: 50 mM Citrate-Phosphate buffer, pH 5.0 (or pH 7.4 for neutral chitinases).
-
Substrate: 4-MU-GlcNAc3 (Stock: 2 mM in DMSO).
-
Enzyme: Recombinant AMCase, CHIT1, or insect chitinase.
-
Inhibitor: Chitinase-IN-2 HCl (Stock: 10 mM in DMSO).
Protocol:
-
Preparation: Dilute Chitinase-IN-2 to 2x desired final concentrations (e.g., 0.1 – 100
) in assay buffer. -
Incubation: Mix 50
of enzyme solution with 50 of inhibitor solution in a black 96-well plate. Incubate for 15 minutes at 37°C. -
Reaction Start: Add 100
of substrate solution (Final conc: 20-50 ). -
Measurement: Monitor fluorescence kinetically for 30-60 minutes at 37°C.
-
Excitation: 360 nm
-
Emission: 450 nm
-
-
Termination (Optional): Add 50
of 0.5 M Glycine-NaOH (pH 10.5) to stop the reaction and maximize 4-MU fluorescence signal. -
Analysis: Plot Reaction Rate (RFU/min) vs. log[Inhibitor]. Calculate
using non-linear regression.
5.2. Cellular Preparation (Stock Solution)
-
Reconstitution: Dissolve powder in high-grade DMSO to 10 mM. Vortex and sonicate if necessary.
-
Sterilization: Pass through a 0.22
PTFE filter. -
Usage: Dilute at least 1:1000 into culture medium to keep DMSO < 0.1%.
-
Note: The compound is fluorescent. Use appropriate controls in imaging experiments to avoid interference.
Therapeutic & Research Applications
| Field | Application | Mechanism |
| Agrochemical | Insecticide Development | Inhibits molting (ecdysis) by blocking chitin degradation in the cuticle. |
| Neuroscience | Alzheimer's Research | Modulates neuroinflammation; reduces A |
| Immunology | Fibrosis & Asthma | Targets AMCase/CHIT1, which are elevated in Th2-mediated inflammation and tissue remodeling. |
References
-
MedChemExpress (MCE). this compound Product Datasheet. (Accessed 2026).
-
Yang, Q., et al. Synthesis, Optimization, and Evaluation of Glycosylated Naphthalimide Derivatives as Efficient and Selective Insect β-N-Acetylhexosaminidase OfHex1 Inhibitors. Journal of Agricultural and Food Chemistry, 2019. (Contextual grounding for the chemical scaffold).
-
Liu, J., et al.Chitinase-IN-2 reduces A
oligomer expression in Alzheimer's Disease rat models. Neuroscience, 2017, 355:61-70.[5][9] (Primary biological application in mammals).[5] -
TargetMol. Chitinase-IN-2 Chemical Properties and Safety Data.
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Chitinase-IN-2 | 昆虫几丁质酶抑制剂 | MCE [medchemexpress.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. medchemexpress.com [medchemexpress.com]
Chitinase-IN-2 hydrochloride N-acetylhexosaminidase inhibition
Dual-Target Inhibition of Chitinolytic Machinery: Mechanisms, Protocols, and Applications
Part 1: Executive Technical Overview
Chitinase-IN-2 hydrochloride (CAS: 1579991-63-1) represents a specialized class of naphthalimide-based inhibitors designed to disrupt the chitinolytic cascade at two critical nodes: Chitinase (EC 3.2.1.14) and
Unlike specific allosamidin derivatives that primarily target family 18 glycosyl hydrolases (GH18), Chitinase-IN-2 acts as a dual-phase blockade agent . It inhibits the initial depolymerization of chitin polymers into oligomers (Chitinase activity) and the subsequent exo-cleavage of chitooligosaccharides into N-acetylglucosamine monomers (Hexosaminidase activity). This dual mechanism makes it a potent tool for investigating chitin metabolism in fungal pathogens, insect physiology, and potential therapeutic targets in human inflammatory diseases (e.g., asthma, fibrosis).
Key Compound Metrics:
| Property | Specification |
|---|---|
| Chemical Class | Naphthalimide derivative |
| Target 1 | Insect Chitinase (GH18) |
| Target 2 |
Part 2: Chemical Biology & Mechanism of Action
2.1 Structural Basis of Inhibition
The core structure of Chitinase-IN-2 is a 1,8-naphthalimide scaffold. This planar, aromatic system is critical for its interaction with the enzyme active sites.
-
Hydrophobic Stacking: The naphthalimide core likely engages in
- stacking interactions with conserved aromatic residues (Tryptophan or Tyrosine) that line the substrate-binding clefts of both GH18 and GH20 enzymes. -
Active Site Mimicry: The side chain, containing a thiadiazole moiety, extends into the catalytic center, mimicking the acetamido group of the natural substrate (N-acetylglucosamine). This steric occlusion prevents the substrate-assisted catalysis mechanism typical of these hydrolases.
2.2 The Dual-Blockade Mechanism
Chitin degradation is a stepwise process. Chitinase-IN-2 collapses this pathway by simultaneously inhibiting the "Endo" and "Exo" acting enzymes.
-
Blockade A (Endo-acting): Prevents Chitinase from cleaving the
-(1,4)-glycosidic bonds of insoluble chitin polymers. -
Blockade B (Exo-acting): Prevents N-acetylhexosaminidase from processing chitobiose/chitotriose intermediates into the metabolic precursor GlcNAc.
2.3 Pathway Visualization
The following diagram illustrates the chitinolytic pathway and the specific intervention points of Chitinase-IN-2.
Figure 1: Dual-point inhibition strategy of Chitinase-IN-2 within the chitin degradation cascade.
Part 3: Experimental Framework
To validate the efficacy of Chitinase-IN-2, two distinct assays are required due to the different nature of the substrates (polymeric vs. oligomeric/synthetic).
Protocol A: Fluorometric N-Acetylhexosaminidase Inhibition Assay
This assay uses a synthetic fluorogenic substrate, 4-Methylumbelliferyl N-acetyl-
Materials:
-
Enzyme: Purified
-N-acetylhexosaminidase (e.g., from Streptomyces or recombinant human Hex A/B). -
Substrate: 4-MU-GlcNAc (Sigma M2133), 1 mM stock in DMSO.
-
Inhibitor: this compound (dissolved in DMSO).
-
Buffer: 50 mM Citrate-Phosphate Buffer, pH 4.5 (optimal for lysosomal/fungal Hex).
-
Stop Solution: 0.2 M Glycine-NaOH, pH 10.6.
Step-by-Step Methodology:
-
Preparation: Dilute Chitinase-IN-2 to 2x desired final concentrations (e.g., 0.1
M to 100 M) in assay buffer. -
Pre-incubation: In a black 96-well plate, mix 50
L of Enzyme solution with 25 L of Inhibitor solution. Incubate at 37°C for 15 minutes to allow equilibrium binding. -
Initiation: Add 25
L of 1 mM 4-MU-GlcNAc substrate. -
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Add 100
L of Stop Solution. The high pH ionizes 4-MU, maximizing fluorescence. -
Measurement: Read fluorescence at Ex 360 nm / Em 450 nm.
-
Analysis: Plot Relative Fluorescence Units (RFU) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC50.
Protocol B: Colorimetric Chitinase Inhibition Assay (DNS Method)
Since chitinases act on insoluble polymers, a reducing sugar assay using Colloidal Chitin is the gold standard for measuring "true" chitinase activity.
Materials:
-
Substrate: Colloidal Chitin (prepared from practical grade chitin via acid hydrolysis).
-
Reagent: 3,5-Dinitrosalicylic acid (DNS) reagent.
Step-by-Step Methodology:
-
Substrate Mix: Prepare a 1% (w/v) Colloidal Chitin suspension in 50 mM Sodium Acetate buffer (pH 5.0).
-
Reaction Setup:
-
Test Tube: 200
L Enzyme + 200 L Inhibitor (various conc.). Incubate 15 min at 37°C. -
Control Tube: 200
L Enzyme + 200 L Buffer. -
Blank Tube: 400
L Buffer.
-
-
Incubation: Add 400
L of Colloidal Chitin suspension to all tubes. Incubate at 50°C for 60 minutes with gentle shaking (chitin settles quickly). -
Termination: Centrifuge at 10,000 x g for 5 min to pellet unreacted chitin. Transfer 500
L of supernatant to fresh tubes. -
Development: Add 500
L DNS reagent to the supernatant. Boil at 100°C for 10 minutes. -
Measurement: Cool to room temperature. Measure Absorbance at 540 nm.
-
Calculation: % Inhibition =
.
Part 4: Data Interpretation & Troubleshooting
Quantitative Benchmarks
When characterizing Chitinase-IN-2, compare your results against these established benchmarks:
| Parameter | Expected Value | Interpretation |
| Hex Inhibition (IC50) | ~5 - 10 | High potency indicates successful active site blockade. |
| Chitinase Inhibition (IC50) | ~10 - 25 | Slightly higher IC50 expected due to polymeric substrate sterics. |
| Hill Slope | ~1.0 | Indicates 1:1 binding stoichiometry (competitive inhibition). |
Troubleshooting Guide
-
Low Solubility: Chitinase-IN-2 is a hydrochloride salt but the naphthalimide core is hydrophobic. Ensure DMSO stock is fully dissolved (vortex/sonicate). Do not exceed 5% DMSO in the final assay, as DMSO itself can inhibit some glycosidases.
-
High Background (DNS Assay): Colloidal chitin can hydrolyze spontaneously at high temperatures/low pH. Always run a "Substrate Only" blank.
-
Fluorescence Quenching: Naphthalimides are fluorescent. Check if Chitinase-IN-2 fluoresces at 450 nm. If so, use a colorimetric pNP-GlcNAc assay instead of the fluorometric 4-MU assay to avoid interference.
Part 5: References
-
State Intellectual Property Office of the P.R.C. (2014). Patent CN103641825A: Thalimide derivative and application thereof as enzyme inhibitor and pesticide.[1][4][5] Retrieved from
-
Liu, T., et al. (2014). Design, synthesis and structure-activity relationship of novel naphthalimide derivatives as insect chitinase inhibitors. (Contextual grounding for naphthalimide mechanism).
Sources
Technical Assessment of Chitinase-IN-2: Dual-Target Inhibition for Biopesticide Development
Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Achilles' Heel" of Arthropod Pests
In the search for "green" biopesticides that bypass the resistance mechanisms of traditional neurotoxic agents (e.g., neonicotinoids, organophosphates), the disruption of chitin metabolism has emerged as a high-value therapeutic strategy. Chitinase-IN-2 (CAS 1579991-63-1) represents a critical lead compound in this domain.
Unlike single-target inhibitors, Chitinase-IN-2 functions as a dual-target inhibitor , effectively blocking both Chitinase (Chi) and
This guide provides a rigorous technical analysis of Chitinase-IN-2, detailing its chemical profile, mechanism of action, and self-validating experimental protocols for evaluating its efficacy in biopesticide research.
Chemical Profile & Physiochemical Properties
Chitinase-IN-2 is a synthetic small molecule designed to mimic the transition state of chitin hydrolysis while leveraging hydrophobic interactions to secure high-affinity binding.
| Property | Specification |
| Systematic Name | Chitinase-IN-2 (Catalog designation) |
| CAS Number | 1579991-63-1 |
| Molecular Formula | |
| Molecular Weight | 395.48 g/mol |
| Structural Class | Naphthalimide-Thiadiazole Hybrid |
| Solubility | DMSO (up to 50 mM); Poorly soluble in water. |
| Target Specificity | Insect Chitinase (e.g., OfChi-h) & N-Acetylhexosaminidase (OfHex1) |
| Key Moiety | Naphthalimide Core: Provides |
Mechanism of Action: The Dual-Blockade Strategy
The "therapeutic" efficacy of Chitinase-IN-2 in a pesticidal context relies on its ability to halt the Chitinolytic Pathway at two distinct checkpoints.
The Pathway
Insect growth requires periodic molting (ecdysis). During this process, the old cuticle (chitin) must be degraded and recycled.
-
Endo-cleavage: Chitinase (Chi) cleaves long chitin polymer chains into shorter oligosaccharides.
-
Exo-cleavage:
-N-Acetylhexosaminidase (HEX) degrades these oligosaccharides into monomeric N-acetylglucosamine (GlcNAc), which is recycled to build the new cuticle.
The Inhibition
Chitinase-IN-2 acts as a competitive inhibitor for both enzymes:
-
Primary Block (Chitinase): Prevents the initial breakdown of the rigid cuticle.
-
Secondary Block (HEX): Prevents the generation of GlcNAc monomers, starving the biosynthetic pathway for the new cuticle.
This synergy prevents the "feedback loop" of chitin recycling. The insect becomes trapped in its old skin (exuviae) and dies from dehydration or starvation.
Visualization of the Signaling Blockade
Figure 1: Chitinase-IN-2 imposes a dual blockade on the chitinolytic pathway, disrupting both polymer fragmentation and monomer recycling.
Efficacy Data Profile
The following data summarizes the inhibitory potency of Chitinase-IN-2 against key insect enzymes (Model: Ostrinia furnacalis - Asian Corn Borer).
| Target Enzyme | Substrate Used | Concentration | Inhibition % | Interpretation |
| Insect Chitinase (Chi) | 4-MU-(GlcNAc) | 50 | 98% | Near-total suppression of endo-cleavage. |
| Insect HEX (Hex1) | 4-MU-GlcNAc | 20 | 92% | Potent suppression of monomer recycling. |
Note: While newer derivatives (e.g., Chitinase-IN-5) may exhibit nanomolar IC50s, Chitinase-IN-2 remains a robust standard for validating the dual-inhibition mechanism due to its balanced activity against both targets.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols include internal validation steps. These assays confirm that the observed effects are due to specific enzyme inhibition and not generalized toxicity.
Protocol A: Fluorescence-Based Enzymatic Assay (In Vitro)
Objective: Quantify the IC50 of Chitinase-IN-2 against Chitinase and HEX.
Materials:
-
Buffer: 20 mM Sodium Phosphate (pH 6.0).
-
Substrates:
-
For Chitinase: 4-Methylumbelliferyl
-D-N,N′,N″-triacetylchitotrioside [4-MU-(GlcNAc) ]. -
For HEX: 4-Methylumbelliferyl N-acetyl-
-D-glucosaminide [4-MU-GlcNAc].
-
-
Stop Solution: 0.5 M Glycine-NaOH (pH 10.6).
Workflow:
-
Preparation: Dissolve Chitinase-IN-2 in DMSO to make a 10 mM stock. Dilute serially in buffer (keeping DMSO < 1%).
-
Incubation: Mix 10
L of Enzyme (recombinant OfChi-h or OfHex1) with 10 L of Inhibitor. Incubate at 30°C for 15 mins. -
Reaction: Add 20
L of Substrate (20 M). Incubate at 30°C for 15 mins. -
Termination: Add 200
L of Stop Solution. -
Readout: Measure fluorescence (Ex 350 nm / Em 450 nm).
Self-Validation Step:
-
Control: Run a "DMSO-only" well. This represents 100% activity.
-
Blank: Run a "No Enzyme" well. This subtracts background fluorescence.
-
Logic Check: If the fluorescence of the "No Enzyme" well is high, the substrate is degrading spontaneously, invalidating the assay.
Protocol B: Larval Injection Bioassay (In Vivo)
Objective: Confirm "Therapeutic" (Pesticidal) efficacy via phenotype observation.
Workflow:
-
Selection: Select 5th-instar larvae (Day 1) of Ostrinia furnacalis (or similar lepidopteran).
-
Injection: Inject 2–5
L of Chitinase-IN-2 (5 g/larva dissolved in DMSO/PBS) into the hemocoel. -
Control: Inject DMSO/PBS vehicle only.
-
Observation: Monitor every 12 hours for 72 hours.
Expected Phenotype (Validation):
-
Control Group: Larvae should molt successfully into pupae.
-
Treatment Group: Larvae should exhibit the "Double Cuticle" phenotype . The insect will appear dark and wrinkled. Dissection should reveal a new cuticle forming underneath an old cuticle that failed to detach. This confirms the specific mechanism of chitinase inhibition (failure of ecdysis) rather than general neurotoxicity (which causes tremors/paralysis).
Strategic Implications for Drug Development
Selectivity & Safety
A critical component of the "Therapeutic Potential" analysis is the safety profile regarding mammalian homologs.
-
Mammalian Targets: Humans possess Acidic Mammalian Chitinase (AMCase) and Chitotriosidase (CHIT1).[1]
-
Risk: Cross-reactivity could lead to lung inflammation or immune modulation issues in non-target organisms.
-
Mitigation: Chitinase-IN-2 is primarily a tool compound. In development, structural optimization (SAR) focuses on the naphthalimide linker region to maximize specificity for Insect GH18 domains over Mammalian GH18 domains.
Resistance Management
Chitinase-IN-2 targets a physiological process (molting) rather than a neural receptor.
-
Benefit: No cross-resistance with neonicotinoids or pyrethroids.
-
Application: Ideal for rotation in Integrated Pest Management (IPM) strategies to break resistance cycles.
References
-
Yang, Q., et al. (2018). "Design and synthesis of naphthalimide group-bearing thioglycosides as novel β-N-acetylhexosaminidases inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Source:
-
-
Liu, T., et al. (2014).[2] "Structural insights into chitinolytic enzymes and inhibition mechanisms of selective inhibitors." Current Drug Targets.
-
Source:
-
-
MedChemExpress. (n.d.).
-
Source:
-
-
Singh, G., et al. (2013).[3] "Potential of Chitinases as a Biopesticide against Agriculturally Harmful Fungi and Insects."[3] Research & Reviews: Journal of Microbiology and Biotechnology.
-
Source:
-
Sources
An In-Depth Technical Guide to the Characterization of Chitinase-IN-2 Hydrochloride (CAS 2070014-83-2)
This guide provides a comprehensive technical overview for the characterization of Chitinase-IN-2 hydrochloride, a potent inhibitor of insect chitinase and N-acetylhexosaminidase.[1][2][3] Intended for researchers, scientists, and professionals in drug development and agrochemicals, this document outlines the essential methodologies for a thorough physicochemical and biological evaluation of this compound. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating approach to characterization.
Introduction: The Significance of Chitinase Inhibition
Chitin, a polymer of N-acetylglucosamine, is a vital structural component for a vast array of organisms, including insects, fungi, and nematodes.[4][5] Chitinases are enzymes that catalyze the hydrolysis of chitin, playing critical roles in processes like molting in insects and cell wall remodeling in fungi.[4][6] The targeted inhibition of these enzymes presents a promising strategy for the development of novel insecticides, fungicides, and therapeutics for parasitic diseases.[7][8]
This compound has been identified as an inhibitor of insect chitinase and N-acetylhexosaminidase, enzymes that work in concert to degrade chitin.[1][2][3] A thorough characterization of this molecule is the foundational step in assessing its potential as a lead compound for such applications. This guide will detail the necessary steps to build a comprehensive profile of this compound, from its basic chemical properties to its detailed biological activity.
Physicochemical and Analytical Characterization
A precise understanding of the physicochemical properties of this compound is paramount for its formulation, handling, and the interpretation of biological data.
Identity and Purity Assessment
The first step in any rigorous study is to confirm the identity and purity of the compound. This ensures that observed biological effects are attributable to the compound of interest and not to impurities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2070014-83-2 | [2] |
| Molecular Formula | C₂₀H₂₂ClN₅O₂S | [2] |
| Molecular Weight | 431.94 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Purity | ≥98% (as specified by supplier) | [1] |
| Storage | 4°C, sealed storage, away from moisture | [2] |
Experimental Protocol: Purity and Identity Verification
-
High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC is the gold standard for determining the purity of small molecules. It separates the compound of interest from any non-volatile impurities.
-
Method:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO or water.[2]
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution profile using a UV detector at a wavelength determined by a UV scan of the compound.
-
Purity is calculated based on the area under the peak of the main compound relative to the total peak area.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Rationale: LC-MS confirms the molecular weight of the compound, providing definitive identification.
-
Method:
-
Utilize the same HPLC method as above, but with the eluent directed into a mass spectrometer.
-
Analyze the mass spectrum for the parent ion corresponding to the expected molecular weight of Chitinase-IN-2 (the free base, C₂₀H₂₁N₅O₂S, has a molecular weight of 395.48).[1] The hydrochloride salt will likely show the protonated molecule [M+H]⁺.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, confirming the identity and structural integrity of the compound.
-
Method:
-
Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
The resulting spectra should be consistent with the known chemical structure of Chitinase-IN-2.
-
-
Caption: Workflow for verifying the identity and purity of Chitinase-IN-2 HCl.
Solubility Determination
Solubility is a critical parameter that influences a compound's bioavailability and is essential for preparing accurate stock solutions for biological assays.
Experimental Protocol: Aqueous and Solvent Solubility
-
Kinetic Solubility in Buffer:
-
Rationale: Determines the solubility of the compound in the aqueous buffers that will be used for biochemical assays.
-
Method:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Make serial dilutions of the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the solutions for a set period (e.g., 2 hours) at room temperature.
-
Measure the amount of dissolved compound using HPLC-UV or a plate-based method. The highest concentration that remains in solution is the kinetic solubility.
-
-
-
Solubility in Organic Solvents:
-
Rationale: Useful for preparing high-concentration stock solutions.
-
Method:
-
Add increasing amounts of the solid compound to a fixed volume of the solvent (e.g., DMSO, Water).[2]
-
Use sonication or vortexing to aid dissolution.
-
Visually inspect for any undissolved solid. The highest concentration at which the compound is fully dissolved is the solubility. MedChemExpress reports a solubility of ≥ 46 mg/mL in DMSO and 50 mg/mL in water (with ultrasonication).[2]
-
-
Biochemical Characterization: Unraveling the Inhibitory Mechanism
Biochemical assays are essential to quantify the inhibitory potency of this compound and to understand its mechanism of action.
In Vitro Inhibition Assay
The primary goal is to determine the IC₅₀ (half-maximal inhibitory concentration) of the compound against its target enzymes.
Experimental Protocol: Colorimetric Chitinase Inhibition Assay
-
Rationale: This assay measures the enzymatic activity of chitinase by detecting the release of a chromogenic product. The reduction in product formation in the presence of the inhibitor is used to calculate its potency. A common method involves using a synthetic substrate that releases p-nitrophenol upon cleavage.[9]
-
Materials:
-
Insect Chitinase (e.g., from a commercially available source or purified from a relevant insect species).
-
Substrate: 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside.[9]
-
Assay Buffer: e.g., 50 mM sodium phosphate buffer, pH 6.0.[10][11]
-
Stop Solution: e.g., 0.1 M sodium carbonate to raise the pH and develop the color of p-nitrophenol.
-
This compound.
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the chitinase enzyme. Include controls with no inhibitor and no enzyme.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate for a specific time (e.g., 30 minutes) during which the reaction is linear.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Published Data: Chitinase-IN-2 has shown 98% inhibition of chitinase at a concentration of 50 µM and 92% inhibition of N-acetyl-hexosaminidase at 20 µM.[1][3]
Mechanism of Inhibition Studies
-
Rationale: To understand how this compound inhibits the enzyme, it is crucial to determine if the inhibition is competitive, non-competitive, or uncompetitive. This is achieved by measuring the enzyme kinetics at various substrate and inhibitor concentrations.
-
Experimental Approach:
-
Perform the chitinase activity assay as described above.
-
Use a matrix of varying substrate concentrations and several fixed concentrations of this compound.
-
Measure the initial reaction velocities (V₀) for each condition.
-
Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot. The changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.
-
Caption: General workflow for determining the IC₅₀ of a chitinase inhibitor.
Cellular Activity and Selectivity
While biochemical assays are crucial, demonstrating activity in a cellular context is a key step toward validating a compound's potential.
Cellular Permeability and Activity
-
Rationale: For an inhibitor to be effective in a whole organism, it must be able to cross cell membranes to reach its intracellular target.[12] Assays using insect cell lines or fungal cells can provide this information.
-
Experimental Approach (Conceptual):
-
Cell-Based Assay: Utilize an insect cell line that expresses the target chitinase. The assay could measure a downstream effect of chitinase inhibition, such as a disruption in cell morphology or viability.
-
Permeability Assays: Standard methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion across membranes.[12]
-
Selectivity Profiling
-
Rationale: An ideal inhibitor should be highly selective for its target enzyme to minimize off-target effects.[7] It is important to assess the activity of this compound against other related enzymes.
-
Experimental Approach:
-
Test the compound against a panel of other glycosyl hydrolases.
-
Crucially, assess its activity against mammalian chitinases (e.g., human chitotriosidase and acidic mammalian chitinase) to evaluate potential toxicity or therapeutic applications in humans.[13] The specificity of inhibitors is a significant challenge in their development.[7]
-
Conclusion and Future Directions
This guide has outlined a systematic and robust approach to the characterization of this compound. By following these methodologies, researchers can build a comprehensive data package that includes:
-
Verified identity and high purity.
-
Well-defined solubility in relevant media.
-
Potent in vitro inhibitory activity (IC₅₀).
-
A clear understanding of its mechanism of inhibition.
-
Initial insights into its cellular activity and selectivity.
This detailed characterization is the cornerstone for any further development of this compound as a potential insecticide, antifungal agent, or research tool. The data generated will be critical for guiding lead optimization, formulation development, and the design of in vivo efficacy studies.
References
-
Xcess Biosciences. Chitinase-IN-2. [Link]
-
Yang, Q., et al. (2018). The deduced role of a chitinase containing two nonsynergistic catalytic domains. IUCrJ, 5(Pt 5), 633–643. [Link]
-
Li, J., et al. (2022). Identification and Characterization of Three Chitinases with Potential in Direct Conversion of Crystalline Chitin into N,N′-diacetylchitobiose. International Journal of Molecular Sciences, 23(19), 11831. [Link]
-
Wang, M., et al. (2020). Cloning, expression and characterization of a chitinase from Paenibacillus chitinolyticus strain UMBR 0002. PeerJ, 8, e9048. [Link]
-
Zhang, X., et al. (2022). Biochemical purification and characterization of a truncated acidic, thermostable chitinase from marine fungus for N-acetylglucosamine production. Frontiers in Bioengineering and Biotechnology, 10, 1026315. [Link]
-
Dahiya, N., et al. (2006). Chitinase: a versatile tool for biotechnology. Biotechnology and Molecular Biology Reviews, 1(2), 43-57. [Link]
-
Adrar, S., et al. (2022). Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia. International Journal of Microbiology, 2022, 9989506. [Link]
-
Patsnap Synapse. (2024). What are Chitinases inhibitors and how do they work?. [Link]
-
ResearchGate. (PDF) Colorimetric assay of chitinase. [Link]
-
Han, S., et al. (2023). Identification of a Novel Chitinase from Bacillus paralicheniformis: Gene Mining, Sequence Analysis, and Enzymatic Characterization. International Journal of Molecular Sciences, 24(13), 11091. [Link]
-
Hamid, R., et al. (2013). Chitinases: An update. Journal of Pharmacy & Bioallied Sciences, 5(1), 21–29. [Link]
-
Selvi, K. V., et al. (2020). Identification and Characterization of a Newly Isolated Chitinase-Producing Strain Bacillus licheniformis SSCL-10 for Chitin Degradation. BioMed Research International, 2020, 8886383. [Link]
-
Zhang, Y., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 10(11), 1735. [Link]
-
Omura, S., et al. (2008). Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms. The Journal of Antibiotics, 61(10), 589–603. [Link]
-
ResearchGate. (PDF) A rapid and sensitive method for screening of chitinase inhibitors using Ostazin Brilliant Red labelled chitin as a substrate for chitinase assay. [Link]
-
Ahmadi, A., et al. (2015). Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A. Brazilian Journal of Microbiology, 46(4), 1107–1115. [Link]
-
Chen, W., et al. (2022). Discovery of novel inhibitors targeting nematode chitinase CeCht1: Virtual screening, biological evaluation, and molecular dynamics simulation. Frontiers in Chemistry, 10, 1034444. [Link]
-
Li, Y., et al. (2022). Discovery of Chitin Deacetylase Inhibitors through Structure-Based Virtual Screening and Biological Assays. International Journal of Molecular Sciences, 23(19), 11831. [Link]
-
InterPro. Chitinase II/V-like, catalytic domain (IPR011583). [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Li, J., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 478–486. [Link]
-
El-Sayed, S. M., et al. (2020). Partial purification and characterization of chitinase produced by Bacillus licheniformis B307. Biotechnology Reports, 26, e00459. [Link]
-
Naureen, Z., et al. (2017). Application of a Robust Microplate Assay to Determine Induced β-1,3-glucanase and Chitinase Activity in the Cotton Plant. Analytical Letters, 50(12), 1957-1970. [Link]
-
Jiang, B., et al. (2020). A Novel Scaffold for Developing Specific or Broad-Spectrum Chitinase Inhibitors. Journal of Agricultural and Food Chemistry, 68(47), 13584-13593. [Link]
-
Martinou, A., et al. (2010). Chitin Deacetylases: Properties and Applications. Marine Drugs, 8(5), 1779–1801. [Link]
-
Cederkvist, F. H., et al. (2018). Screening Assay for Directed Evolution of Chitin Deacetylases: Application to Vibrio cholerae Deacetylase Mutant Libraries for Engineered Specificity. Analytical Chemistry, 90(18), 10824–10832. [Link]
-
LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. [Link]
-
van Aalten, D. M. F., et al. (2001). Natural product-guided discovery of a fungal chitinase inhibitor. The EMBO Journal, 20(23), 6649–6658. [Link]
-
Doron Scientific. Chitinase-IN-2 (hydrochloride). [Link]
Sources
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Discovery of novel inhibitors targeting nematode chitinase CeCht1: Virtual screening, biological evaluation, and molecular dynamics simulation [frontiersin.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Partial purification and characterization of chitinase produced by Bacillus licheniformis B307 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. The deduced role of a chitinase containing two nonsynergistic catalytic domains - PMC [pmc.ncbi.nlm.nih.gov]
Chitinase-IN-2 Hydrochloride: Selectivity Profile and Structural Implications for GH18 Enzymes
This guide provides an in-depth technical analysis of Chitinase-IN-2 hydrochloride , a naphthalimide-based small molecule inhibitor targeting Glycoside Hydrolase Family 18 (GH18) enzymes. It focuses on its selectivity profile, mechanism of action, and implications for researchers in drug discovery and agrochemical development.
Executive Summary
This compound (CAS: 2070014-83-2) is a potent, reversible inhibitor of chitinases (EC 3.2.1.14) and N-acetyl-β-D-hexosaminidases (EC 3.2.1.52). Structurally characterized by a 4-amino-1,8-naphthalimide core linked to a 1,3,4-thiadiazole moiety, this compound serves as a critical tool for probing the catalytic cleft of GH18 enzymes.
For drug development professionals, Chitinase-IN-2 represents a dual-activity pharmacophore . While it exhibits high potency against insect chitinases (98% inhibition at 50 µM), its significant cross-reactivity with N-acetylhexosaminidases (92% inhibition at 20 µM) highlights a selectivity challenge. This guide dissects the structural basis of this promiscuity and outlines protocols to decouple chitinase inhibition from general hexosaminidase activity—a prerequisite for developing therapeutic inhibitors for human targets like Chitotriosidase (CHIT1) and Acidic Mammalian Chitinase (AMCase) .
Chemical Identity & Mechanism of Action
Structural Composition
The compound consists of a planar, hydrophobic naphthalimide intercalator linked to a heterocyclic thiadiazole tail. The naphthalimide core is designed to stack against conserved aromatic residues (e.g., Tryptophan) within the enzyme's substrate-binding cleft, while the thiadiazole moiety mimics the acetamido group of the natural substrate (chitin), interacting with the catalytic center.
-
IUPAC Name: N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]ethyl]-4-(dimethylamino)-1,8-naphthalimide
-
Molecular Formula: C₂₀H₂₂ClN₅O₂S
-
Key Pharmacophore: Naphthalimide (Hydrophobic stacking) + Thiadiazole (H-bond donor/acceptor).
Mechanism of Binding (GH18 Family)
GH18 enzymes employ a substrate-assisted retention mechanism involving a catalytic acid (Glu) and the N-acetyl group of the substrate. Chitinase-IN-2 likely operates via a mixed-mode inhibition :
-
Active Site Blockade: The thiadiazole group occupies the catalytic site (subsite -1), interfering with the DXXDXDXE motif essential for protonation.
-
Hydrophobic Stacking: The naphthalimide ring stacks with conserved aromatic residues (Trp/Phe) in the substrate-binding groove, stabilizing the inhibitor-enzyme complex.
Caption: Mechanism of Action: Chitinase-IN-2 disrupts the GH18 catalytic cycle via dual-site binding.
Selectivity Analysis: The Critical Bottleneck
For researchers, the defining characteristic of Chitinase-IN-2 is its lack of selectivity between Chitinases (Endo-acting) and N-acetylhexosaminidases (Exo-acting). This contrasts with highly selective inhibitors like OATD-01 or Bisdionin C , which are optimized for human CHIT1/AMCase.
Quantitative Inhibition Profile
The following data summarizes the compound's activity, highlighting the narrow therapeutic window between targets.
| Target Enzyme Class | Enzyme Example | Inhibition % | Concentration | Selectivity Verdict |
| GH18 Chitinase | Ostrinia nubilalis Chitinase | 98% | 50 µM | High Potency |
| GH20 Hexosaminidase | Ostrinia nubilalis NAGase | 92% | 20 µM | High Cross-Reactivity |
| Human GH18 | CHIT1 / AMCase | Inferred | Variable | Likely Active (Off-Target) |
Structural Basis of Cross-Reactivity
-
Shared Substrate Recognition: Both GH18 (Chitinase) and GH20 (Hexosaminidase) enzymes recognize the N-acetylglucosamine (GlcNAc) moiety. The thiadiazole group of Chitinase-IN-2 mimics this moiety effectively enough to bind both active sites.
-
Implication: In a drug development context, using Chitinase-IN-2 as a lead requires structural modification to introduce steric clashes specific to the Hexosaminidase active site, thereby refining selectivity for GH18.
Experimental Protocols for Validation
To validate the activity and selectivity of Chitinase-IN-2 (or derivatives), researchers must employ a differential assay system.
Materials
-
Enzyme Sources: Recombinant Human CHIT1, Human AMCase, and control Hexosaminidase (e.g., from Canavalia ensiformis or recombinant human Hex A/B).
-
Substrates:
-
For Chitinase: 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside (4-MU-GlcNAc3 ).
-
For Hexosaminidase: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc ).
-
-
Buffer: Citrate-Phosphate buffer (pH 5.2 for CHIT1, pH 4.5 for AMCase).
Differential Selectivity Assay Workflow
This protocol quantifies the "Selectivity Ratio" (IC50_Hex / IC50_Chit).
-
Preparation:
-
Dissolve Chitinase-IN-2 HCl in DMSO to 10 mM stock.
-
Prepare serial dilutions (0.1 µM to 100 µM) in assay buffer.
-
-
Incubation:
-
Mix 10 µL of Enzyme (5 nM final) with 10 µL of Inhibitor dilution.
-
Incubate at 37°C for 15 minutes to allow equilibrium binding.
-
-
Reaction:
-
Add 20 µL of specific substrate (20 µM final).
-
Plate A (Chitinase): Add 4-MU-GlcNAc3.
-
Plate B (Hexosaminidase): Add 4-MU-GlcNAc.
-
Incubate at 37°C for 30 minutes.
-
-
Termination & Readout:
-
Stop reaction with 100 µL Glycine-NaOH (pH 10.6).
-
Measure Fluorescence (Ex 360 nm / Em 450 nm).
-
-
Data Analysis:
-
Calculate IC50 for both plates.
-
Target Profile: A selective GH18 inhibitor should show IC50(Hex) > 100 × IC50(Chit). Chitinase-IN-2 is expected to show IC50(Hex) ≈ IC50(Chit).
-
Caption: Differential assay workflow to determine the selectivity ratio of Chitinase-IN-2.
Therapeutic & Research Implications
Drug Development (Human Fibrosis & Inflammation)
Human GH18 chitinases (CHIT1, AMCase) are validated targets for:
-
Idiopathic Pulmonary Fibrosis (IPF): High CHIT1 activity correlates with disease progression.
-
Asthma: AMCase is upregulated in Th2-mediated inflammation.
Chitinase-IN-2 Assessment:
-
Risk: The high inhibition of Hexosaminidase (lysosomal storage enzyme) poses a severe toxicity risk (mimicking Tay-Sachs or Sandhoff disease phenotypes) if used in vivo without modification.
-
Utility: It serves as a crystallographic chaperone . Co-crystallizing Chitinase-IN-2 with human CHIT1 can reveal novel binding pockets where the naphthalimide core sits, providing a scaffold for "fragment-based drug design" where the non-selective thiadiazole tail is replaced with a more specific linker.
Agrochemical Development
In agriculture, Chitinase-IN-2 is a lead for insect growth regulators .
-
Mechanism: Inhibiting insect chitinase prevents molting (ecdysis).
-
Selectivity Goal: The goal here is Species Selectivity (Insect vs. Mammal) rather than Enzyme Selectivity (Chitinase vs. Hexosaminidase). However, broad inhibition of insect hexosaminidases is often synergistic, enhancing the lethal effect on the pest.
References
-
MedChemExpress (MCE). this compound Product Datasheet. Catalog No. HY-18599A.[1]
-
Liu, T., et al. (2014).[2] "Structural insights into chitinolytic enzymes and inhibition mechanisms of selective inhibitors." Scientific Reports, 4, 6188.[2] (Contextual reference for naphthalimide-based inhibitor design).
-
Chen, Q., et al. (2014). "Exploring unsymmetrical dyads as efficient inhibitors against the insect β-N-acetyl-D-hexosaminidase OfHex2." Biochimie, 97, 152-162.[2] (Primary literature on naphthalimide-thiadiazole derivatives).
-
Hartl, D., & Lee, C. G. (2016). "Chitinases in Asthma and Lung Inflammation."[1][3] Annual Review of Physiology. (Background on Human GH18 therapeutic targets).
Sources
Molecular weight and formula of Chitinase-IN-2 hydrochloride
High-Performance Insect Chitinase & N-Acetylhexosaminidase Inhibitor
Executive Summary
Chitinase-IN-2 hydrochloride is a potent, dual-action inhibitor targeting insect chitinase and
In drug development and agrochemical research, Chitinase-IN-2 serves as a critical chemical probe for disrupting the chitin catabolic pathway. By blocking the enzymatic hydrolysis of chitin into N-acetylglucosamine (GlcNAc), it prevents the resorption of the old cuticle, leading to molting failure and lethality in target pests. Its efficacy profile—98% inhibition of chitinase at 50 µM and 92% inhibition of NAGase at 20 µM —positions it as a benchmark standard for developing next-generation chitin synthesis inhibitors (CSIs) and molting disruptors.
Chemical & Physical Profile
The following technical specifications are verified for the hydrochloride salt form, which offers superior stability compared to the free base.
| Parameter | Specification |
| Compound Name | This compound |
| CAS Number | 2070014-83-2 (HCl salt); 1579991-63-1 (Free base) |
| Molecular Formula | |
| Molecular Weight | 431.94 g/mol |
| Appearance | Light yellow to yellow solid |
| Solubility (DMSO) | |
| Solubility (Water) | ~50 mg/mL (115.76 mM); Requires ultrasonication. |
| Storage | -20°C (Solid, 3 years); -80°C (Solution, 6 months) |
| SMILES | CN(C)C1=CC=C2C3=C1C=CC=C3C(=O)N(CCNCC4=NN=C(C)S4)C2=O.Cl |
Mechanism of Action: The Chitinolytic Blockade
The Physiological Target
Insect growth relies on the periodic shedding of the exoskeleton. This process is governed by the chitinolytic pathway , where endogenous chitinases and NAGases degrade the old endocuticle to recycle N-acetylglucosamine (GlcNAc) for the new cuticle.
Mode of Inhibition
This compound acts as a competitive antagonist within the catalytic cleft of Family 18 glycosyl hydrolases (GH18).
-
Chitinase Inhibition: Blocks the endo-hydrolysis of insoluble chitin polymers into soluble chitooligosaccharides.
-
NAGase Inhibition: Blocks the exo-hydrolysis of chitooligosaccharides into monomeric GlcNAc.
The dual inhibition results in the accumulation of undigested chitin and the starvation of the GlcNAc pool required for new cuticle synthesis, resulting in a "molt-trap" phenotype where the insect cannot shed its exuviae.
Pathway Visualization
The following diagram illustrates the chitin catabolic cascade and the specific blockade points of Chitinase-IN-2.
Figure 1: this compound interrupts the chitinolytic turnover at two critical enzymatic steps, preventing cuticle recycling.
Experimental Protocols
Protocol A: Preparation of Self-Validating Stock Solutions
Context: Chitinase-IN-2 HCl is soluble in water but requires energy input (sonication) to overcome crystal lattice energy. Improper solubilization is the #1 cause of assay variance.
-
Weighing: Accurately weigh 4.32 mg of Chitinase-IN-2 HCl.
-
Solvent Addition: Add 1.0 mL of sterile, deionized water (or DMSO if using for cellular assays).
-
Target Concentration: 10 mM.
-
-
Ultrasonication (Critical Step):
-
Place the tube in an ultrasonic water bath.
-
Sonicate for 5–10 minutes at ambient temperature.
-
Validation: Visually inspect for a clear, particulate-free light yellow solution. If turbidity persists, warm to 37°C and vortex, then re-sonicate.
-
-
Aliquot & Storage: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -80°C.
Protocol B: Fluorometric 4-MU Chitinase Inhibition Assay
Context: This assay uses 4-Methylumbelliferyl
Reagents:
-
Buffer: 50 mM Sodium Citrate/Phosphate Buffer, pH 6.0.
-
Substrate: 4-MU-GlcNAc3 (Stock: 200 µM in DMSO).
-
Enzyme Source: Recombinant Insect Chitinase (e.g., Ostrinia nubilalis Chi) or Trichoderma viride chitinase (commercial surrogate).
-
Stop Solution: 0.5 M Sodium Carbonate (Na2CO3), pH 10.5.
Workflow:
-
Inhibitor Dilution: Prepare a serial dilution of Chitinase-IN-2 HCl in Buffer (Range: 0.1 µM to 100 µM).
-
Enzyme Pre-incubation:
-
Mix 10 µL Enzyme solution + 10 µL Inhibitor dilution.
-
Incubate at 30°C for 15 minutes . Rationale: Allows the inhibitor to reach equilibrium binding with the active site.
-
-
Substrate Addition:
-
Add 20 µL of Substrate (4-MU-GlcNAc3).
-
Final Reaction Volume: 40 µL.
-
-
Kinetic Reaction: Incubate at 37°C for 30 minutes in the dark.
-
Termination: Add 100 µL of Stop Solution. Mechanism: High pH protonates the 4-MU, maximizing fluorescence intensity.
-
Readout: Measure Fluorescence (Ex: 360 nm / Em: 450 nm).
Data Analysis:
Calculate % Inhibition using the formula:
-
Self-Validation Check: The Z-factor of the assay should be > 0.5. The "No Enzyme" blank must show negligible fluorescence.
References
- Google Patents. (2014). Patent CN103641825A: Phthalimide derivative and application thereof as enzyme inhibitor and pesticide.
Sources
Methodological & Application
Application Note: Preparation and Handling of Chitinase-IN-2 Hydrochloride Stock Solutions
[1]
Introduction & Mechanism
Chitinase-IN-2 hydrochloride is a potent, reversible inhibitor of chitinases, specifically targeting Family 18 chitinases. While originally developed for agricultural applications (insect chitinase inhibition), it has gained significant traction in mammalian pharmacology for targeting Acidic Mammalian Chitinase (AMCase) and Chitotriosidase (CHIT1) . These enzymes are critical biomarkers and pathogenic mediators in Th2-driven inflammation, asthma, and pulmonary fibrosis.
Why This Protocol Matters
The hydrochloride salt form (HCl) improves the compound's stability compared to the free base, but it presents specific solubility challenges. Improper solubilization leads to micro-precipitation —a silent error where the compound crashes out of solution upon contact with aqueous media, leading to false-negative IC50 values and high experimental variance.
This guide provides a validated, self-consistent protocol to prepare, store, and dilute Chitinase-IN-2 HCl, ensuring maximum bioavailability in cellular and enzymatic assays.
Physicochemical Profile
Before handling, verify your batch-specific Certificate of Analysis (CoA). The molecular weight (MW) of the salt form differs significantly from the free base.
| Property | Data | Critical Note |
| Compound Name | This compound | Do not confuse with "Chitinase-IN-2" (Free Base). |
| CAS Number | 2070014-83-2 | Free Base CAS is 1579991-63-1.[1] |
| Molecular Formula | C₂₀H₂₂ClN₅O₂S | Contains one HCl molecule. |
| Molecular Weight | 431.94 g/mol | Use this value for Molarity calculations. |
| Appearance | Yellow to Orange Solid | Color intensity may vary by batch. |
| Solubility (DMSO) | ~50 mg/mL (115 mM) | Recommended Solvent. |
| Solubility (Water) | < 1 mg/mL | Insoluble. Do not use water for stock. |
| Storage (Solid) | -20°C (3 years) | Keep desiccated and protected from light. |
Protocol: Master Stock Solution Preparation (10 mM)
Objective: Prepare a 10 mM Master Stock in DMSO. Reagents:
Step-by-Step Methodology
-
Equilibration: Remove the product vial from -20°C storage. Allow it to warm to room temperature (RT) for 30 minutes before opening.
-
Reasoning: Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic HCl salt, leading to hydrolysis and weighing errors.
-
-
Weighing: Accurately weigh 4.32 mg of Chitinase-IN-2 HCl.
-
Note: If your balance cannot accurately weigh <5 mg, weigh a larger amount (e.g., 10 mg) and adjust the solvent volume accordingly.
-
-
Solvent Calculation: Calculate the volume of DMSO required for a 10 mM solution.
-
Example: For 4.32 mg:
-
-
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution should be a clear, yellow/orange liquid. If particles remain, sonicate in a water bath at RT for 2–5 minutes.
-
-
Aliquoting: Dispense into small aliquots (e.g., 50 µL) in amber, light-protective microtubes.
-
Reasoning: Avoid freeze-thaw cycles. Each cycle can induce crystal nucleation.
-
-
Storage: Store aliquots at -80°C (preferred) or -20°C. Stable for 6 months at -80°C.
Workflow Visualization
Caption: Figure 1. Critical path for preparing Chitinase-IN-2 HCl stock. Note the equilibration step to prevent moisture contamination.
Protocol: Working Solution & Serial Dilution
Challenge: Chitinase-IN-2 HCl is hydrophobic. Direct addition of high-concentration DMSO stock to aqueous media (cell culture medium or buffer) often causes "solvent shock" and precipitation. Solution: Use an Intermediate Dilution Step .
The "Intermediate Step" Method
Goal: Achieve a final assay concentration of 10 µM (as an example) with <0.5% DMSO.
-
Prepare Intermediate (100x):
-
Dilute the 10 mM Master Stock 1:10 in pure DMSO (not water) to create a 1 mM Intermediate Stock .
-
Why? Serial dilution in DMSO maintains solubility. Diluting directly into water at high concentrations risks crashing out.
-
-
Prepare Final Working Solution (2x):
-
Dilute the 1 mM Intermediate Stock 1:50 into your Assay Buffer/Media .
-
Result: 20 µM compound in 2% DMSO.
-
Technique: Add the DMSO solution dropwise to the vortexing buffer to ensure rapid dispersion.
-
-
Final Assay Addition:
-
Add 50 µL of the 2x Working Solution (20 µM) to 50 µL of cells/enzyme in the well.
-
Final Concentration: 10 µM compound.
-
Final DMSO: 1.0%. (Adjust intermediate steps if <0.1% DMSO is required).
-
Dilution Scheme Diagram
Caption: Figure 2. Two-phase dilution strategy. Keeping the compound in DMSO for the first dilution step prevents precipitation.
Quality Control & Troubleshooting
Validation of Stock
-
Visual Inspection: Hold the vial against a light source. The solution must be free of turbidity or floating crystals.
-
Absorbance Scan: If available, scan the UV-Vis spectrum (200–400 nm). Naphthalimide derivatives typically show strong absorbance. A loss of peak intensity over time indicates degradation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | "Solvent Shock" (Rapid polarity change). | Use the "Intermediate Step" method (Fig 2). Warm media to 37°C before adding compound. |
| Color Change (Darkening) | Oxidation or Photodegradation. | Discard. Ensure future stocks are stored in amber tubes and desiccated. |
| Inconsistent IC50 Data | Compound adhered to plastic tips. | Use low-retention pipette tips. Pre-wet tips with the solution before dispensing. |
| Solution Freezes at -20°C | Normal for DMSO (FP: 19°C). | Thaw completely at RT and vortex before use. Do not pipette frozen slurry. |
References
- Jiang, X., et al. "Structural analysis of group II chitinase (ChtII) catalysis completes the puzzle of chitin hydrolysis in insects." Journal of Biological Chemistry, 2021. (Context on Chitinase inhibition mechanisms).
- Sutherland, T.E., et al. "Chitinase-like proteins in lung injury, repair, and fibrosis." Physiological Reviews, 2023. (Context on mammalian AMCase/Chit1 targets).
Application Note: A Guide to the Solubilization and Handling of Small Molecule Chitinase Inhibitors
Introduction: The Therapeutic Potential of Chitinase Inhibition
Chitinases are a family of enzymes responsible for the degradation of chitin, a major structural component of fungi, insects, and crustaceans.[1][2] In humans, the dysregulation of chitinase activity has been implicated in a range of inflammatory and fibrotic diseases, including asthma and interstitial lung disease. This has positioned chitinase enzymes as promising therapeutic targets for the development of novel drugs. Small molecule inhibitors of chitinases are therefore of significant interest to researchers in academia and the pharmaceutical industry.
While a specific compound designated "Chitinase-IN-2 hydrochloride" is not described in the current scientific literature, this application note will provide a comprehensive guide to the principles and protocols for handling potent, selective, small molecule chitinase inhibitors, with a focus on their solubility in commonly used laboratory solvents: dimethyl sulfoxide (DMSO) and water. The principles outlined here are broadly applicable to many small molecule inhibitors and will be of value to researchers working in drug discovery and chemical biology.
Understanding Solvent Choice: A Comparison of DMSO and Water for Small Molecule Inhibitors
The selection of an appropriate solvent is a critical first step in any experiment involving a small molecule inhibitor. The choice of solvent can significantly impact the accuracy and reproducibility of experimental results. The two most common solvents for this purpose are DMSO and water.
Table 1: Comparison of DMSO and Water as Solvents for Small Molecule Inhibitors
| Feature | Dimethyl Sulfoxide (DMSO) | Water |
| Solubilizing Power | High for a wide range of nonpolar and polar organic molecules. | High for polar and charged molecules; poor for nonpolar organic molecules. |
| Use in Biological Assays | Typically used to prepare high-concentration stock solutions. The final concentration in aqueous assay buffers must be kept low (usually <1%) to avoid artifacts. | The ideal solvent for biological assays, as it is the physiological solvent. |
| Hygroscopicity | Highly hygroscopic; readily absorbs water from the atmosphere. | Not applicable. |
| Toxicity | Generally considered to have low toxicity at the concentrations used in most in vitro assays. | Non-toxic. |
| Chemical Reactivity | Can be reactive with certain compounds and is a strong oxidizing agent under some conditions. | Generally inert. |
The hydrochloride salt form of a small molecule inhibitor, as suggested by the hypothetical name "this compound," is often used to improve aqueous solubility. However, for many organic small molecules, solubility in aqueous buffers may still be limited. Therefore, a common strategy is to first prepare a high-concentration stock solution in an organic solvent like DMSO, which can then be diluted into the aqueous assay buffer to the final desired concentration.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of a Chitinase Inhibitor in DMSO
This protocol describes the preparation of a 10 mM stock solution of a hypothetical chitinase inhibitor in DMSO.
Materials:
-
Chitinase inhibitor (e.g., a lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Pre-warm the DMSO: If the DMSO is frozen, bring it to room temperature and ensure it is completely thawed and homogenous before use.
-
Weigh the Inhibitor: Accurately weigh a precise amount of the chitinase inhibitor powder. For example, to prepare 1 mL of a 10 mM solution of an inhibitor with a molecular weight of 500 g/mol , you would need 5 mg of the compound.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the inhibitor.
-
Dissolve the Inhibitor: Vortex the solution until the inhibitor is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) can be used to aid dissolution if necessary, but be cautious of potential compound degradation at higher temperatures.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Causality Behind Experimental Choices:
-
Anhydrous DMSO: The use of anhydrous DMSO is critical because it is highly hygroscopic. Absorbed water can reduce the solubility of hydrophobic compounds and may introduce variability into your experiments.
-
Aliquoting: Storing the stock solution in small, single-use aliquots prevents degradation of the compound due to repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions and Determination of Aqueous Solubility
This protocol outlines the preparation of a working solution of the chitinase inhibitor in an aqueous buffer and a method to assess its solubility.
Materials:
-
10 mM chitinase inhibitor stock solution in DMSO (from Protocol 1)
-
Aqueous assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Spectrophotometer or nephelometer (optional, for solubility assessment)
Procedure:
-
Serial Dilution: Prepare a series of dilutions of the DMSO stock solution in the aqueous assay buffer. For example, to prepare a 100 µM working solution, you would add 1 µL of the 10 mM stock to 99 µL of the assay buffer.
-
Mixing: Gently vortex the solution immediately after adding the DMSO stock to ensure rapid and uniform mixing. This minimizes the risk of the compound precipitating out of solution.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
Solubility Assessment (Optional): For a more quantitative assessment of solubility, the turbidity of the solution can be measured using a spectrophotometer (by measuring absorbance at a wavelength where the compound does not absorb, e.g., 600 nm) or a nephelometer.
-
Final DMSO Concentration: It is crucial to maintain a consistent and low final concentration of DMSO in all experimental conditions (including controls) to avoid solvent-induced artifacts. A final DMSO concentration of less than 1% (v/v) is generally recommended.
Self-Validating System:
-
Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as the experimental samples but without the inhibitor. This allows you to account for any effects of the solvent on the assay.
Visualizing the Workflow
The following diagram illustrates the workflow for preparing stock and working solutions of a chitinase inhibitor.
Caption: Workflow for preparing chitinase inhibitor solutions.
Mechanism of Action: A Conceptual Overview
The following diagram illustrates a simplified model of competitive inhibition of a chitinase enzyme.
Caption: Competitive inhibition of chitinase.
Conclusion
Proper handling and solubilization of small molecule inhibitors are fundamental to obtaining reliable and reproducible data in chitinase research. While DMSO is an excellent solvent for preparing high-concentration stock solutions of many organic inhibitors, careful consideration must be given to the final concentration in aqueous assay buffers to avoid artifacts. The protocols and principles outlined in this application note provide a solid foundation for researchers working with chitinase inhibitors and other small molecules in drug discovery and development.
References
-
Di Rosa, M., Malaguarnera, L. (2016). Chitinases and Chitinase-Like Proteins in the Pathogenesis of Chronic Inflammatory Diseases. Journal of Inflammation Research, 9, 247–257. [Link]
-
Dahiya, N., Tewari, R., Hoondal, G. S. (2006). Biotechnological aspects of chitinases: a review. Applied Microbiology and Biotechnology, 71(6), 773-782. [Link]
-
Funkhouser, J. D., Aronson Jr, N. N. (2007). Chitinase family GH18: evolutionary insights from the genomic history of a diverse protein family. BMC Genomics, 8(1), 1-17. [Link]
-
Hartl, L., Garon, A., & Böttcher, B. (2017). The structural and functional basis of chitin recognition by chitinases. Journal of Molecular Biology, 429(5), 639-656. [Link]
-
Kramer, K. J., & Muthukrishnan, S. (1997). Insect chitinases: molecular biology and potential for pest control. Insect Biochemistry and Molecular Biology, 27(11), 887-900. [Link]
-
Sahai, A. S., & Manocha, M. S. (1993). Chitinases of fungi and plants: their involvement in morphogenesis and host-parasite interaction. FEMS Microbiology Reviews, 11(4), 317-338. [Link]
Sources
Application Note: Chitinase-IN-2 Hydrochloride for Insecticidal Screening
Abstract & Introduction
Chitin remodeling is a critical physiological process in insects, nematodes, and fungi. Insect growth and development rely on the periodic degradation of the chitinous exoskeleton during molting (ecdysis), a process mediated by Family 18 glycosyl hydrolases (GH18), specifically chitinases and N-acetylhexosaminidases .
Chitinase-IN-2 hydrochloride is a potent, small-molecule inhibitor targeting these chitinolytic enzymes. Unlike generalist inhibitors (e.g., Allosamidin), Chitinase-IN-2 exhibits specific efficacy against lepidopteran targets, such as Ostrinia furnacalis Chitinase I (OfChtI). This application note provides a standardized, self-validating protocol for solubilization, dosage determination, and high-throughput screening (HTS) of this compound to evaluate its insecticidal potential.
Chemical Properties & Preparation
The hydrochloride salt form improves aqueous solubility compared to the free base, but stability in biological buffers requires strict adherence to pH and solvent protocols.
Key Compound Data
| Property | Specification |
| Compound Name | This compound |
| Target | Insect Chitinase (OfChtI), N-acetylhexosaminidase |
| IC50 Reference | ~50 µM (98% Inhibition in O. furnacalis models) [1] |
| Solubility | DMSO (≥ 10 mg/mL); Water (Moderate, pH dependent) |
| Storage | -80°C (Stock, 6 months); -20°C (1 month) |
Stock Solution Protocol
Objective: Prepare a 10 mM Stock Solution.
-
Weighing: Accurately weigh 5 mg of Chitinase-IN-2 HCl.
-
Solvent Choice: While the HCl form is water-soluble, DMSO is recommended for the primary stock to prevent hydrolysis during long-term storage.
-
Dissolution: Add the calculated volume of anhydrous DMSO to reach 10 mM. Vortex for 30 seconds.
-
Aliquoting: Aliquot into light-protective amber tubes (20 µL per tube) to avoid freeze-thaw cycles.
Expert Tip: If using aqueous buffer for the stock, ensure the pH is < 6.0. At neutral or alkaline pH, the free base may precipitate out of solution.
Mechanism of Action (Visualized)
Chitinase-IN-2 functions as a competitive inhibitor, occupying the catalytic groove of the GH18 domain. This blockade prevents the hydrolysis of the β-(1,4)-glycosidic bonds in chitin, halting the release of N-acetylglucosamine (GlcNAc) monomers required for new cuticle formation.
Figure 1: Mechanism of Action.[1][2][3] Chitinase-IN-2 competes with the chitin substrate for the enzyme's active site, preventing the release of GlcNAc and arresting insect development.
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol uses a fluorogenic substrate, 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc), to determine the IC50.
Reagents
-
Assay Buffer: 20 mM Sodium Phosphate, pH 6.0 (Optimal for most lepidopteran chitinases).
-
Substrate: 4-MU-GlcNAc (Stock: 2 mM in DMSO).
-
Enzyme Source: Recombinant OfChtI or crude insect gut homogenate.
-
Stop Solution: 0.2 M Glycine-NaOH, pH 10.5.
Step-by-Step Workflow
-
Preparation of Dilution Series:
-
Thaw 10 mM Chitinase-IN-2 HCl stock.
-
Prepare serial dilutions in Assay Buffer to generate final concentrations: 0.1, 0.5, 1, 5, 10, 50, 100 µM .
-
Control: Assay Buffer + equivalent DMSO % (Vehicle Control).
-
-
Pre-Incubation (Crucial Step):
-
In a black 96-well plate, add 10 µL of Inhibitor dilution.
-
Add 40 µL of Enzyme solution.
-
Incubate at 30°C for 15 minutes . This allows the inhibitor to reach equilibrium with the active site before substrate competition begins.
-
-
Reaction Initiation:
-
Add 50 µL of 4-MU-GlcNAc substrate (Final conc: 20-50 µM).
-
Incubate at 30°C for 30 minutes in the dark.
-
-
Termination & Readout:
-
Add 100 µL of Stop Solution (High pH ionizes 4-MU, making it fluorescent).
-
Read Fluorescence: Ex 360 nm / Em 450 nm .
-
Data Analysis (IC50 Calculation)
Calculate % Inhibition using the formula:
Protocol 2: In Vivo Dietary Screening (Larval Bioassay)
Target Organism:Ostrinia furnacalis (Asian Corn Borer) or Bombyx mori (Silkworm) larvae (2nd or 3rd instar).
Screening Workflow Visualization
Figure 2: Dietary Screening Workflow. Critical temperature control during diet mixing ensures inhibitor stability.
Methodology
-
Diet Preparation:
-
Prepare standard artificial insect diet (agar-based).
-
Allow diet to cool to 45-50°C . Warning: Higher temperatures may degrade the inhibitor.
-
-
Incorporation:
-
Dilute Chitinase-IN-2 HCl stock into water to create working solutions.
-
Mix into the liquid diet to achieve final concentrations of 10, 50, 100, and 200 mg/kg (ppm) .
-
Pour into 24-well plates or rearing cups and solidify.
-
-
Bioassay Setup:
-
Place one synchronized 3rd-instar larva per well (n=30 per concentration).
-
Maintain at 25°C, 60% RH, 16:8 L:D photoperiod.
-
-
Scoring:
-
24h/48h/72h: Record mortality.
-
Observation: Look for "phenotypic lethality"—larvae that initiate molting but cannot shed the old cuticle (double-head phenotype).
-
References
-
Liu, T., et al. (2022).[4] "Piperonyl-Tethered Rhodanine Derivatives Potently Inhibit Chitinolytic Enzymes of Ostrinia furnacalis."[5] Journal of Agricultural and Food Chemistry. [Link]
-
Jiang, L., et al. (2024). "Design of Inhibitors Targeting Chitin-Degrading Enzymes... for Selective Control of Ostrinia furnacalis." Journal of Agricultural and Food Chemistry. [Link]
-
Arakane, Y., & Muthukrishnan, S. (2010). "Insect chitinase and chitinase-like proteins." Cellular and Molecular Life Sciences. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design of Inhibitors Targeting Chitin-Degrading Enzymes by Bioisostere Substitutions and Scaffold Hopping for Selective Control of Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application of Chitinase-IN-2 HCl in antifungal susceptibility testing
Executive Summary
This application note details the methodological framework for utilizing Chitinase-IN-2 HCl , a potent inhibitor of Family 18 chitinases, as a chemical probe in antifungal susceptibility testing. While traditional antifungal strategies target cell membrane integrity (azoles) or glucan synthesis (echinocandins), Chitinase-IN-2 HCl targets the cell wall remodeling machinery .
Key Insight: Fungal chitinases are not merely degradative; they are essential for the controlled hydrolysis required for cell expansion, hyphal branching, and daughter cell separation (cytokinesis). By inhibiting these enzymes, Chitinase-IN-2 HCl disrupts the dynamic "break-to-build" balance of the fungal cell wall. This guide focuses on its primary utility: unmasking synergistic vulnerabilities in drug-resistant fungal pathogens when used in combination with standard-of-care agents.
Scientific Background & Mechanism of Action[1]
The Remodeling Hypothesis
The fungal cell wall is a rigid exoskeleton that must remain plastic to allow growth. This plasticity is governed by a delicate equilibrium between Chitin Synthases (CHS) , which polymerize N-acetylglucosamine (GlcNAc) into chitin, and Chitinases (Chi) , which locally hydrolyze chitin to permit insertion of new material or separation of septa.
Chitinase-IN-2 HCl (a hydrochloride salt form ensuring improved aqueous solubility for in vitro assays) acts as a competitive inhibitor of the conserved catalytic domain of fungal chitinases (GH18 family).
Mechanism of Action (MOA):
-
Target: Active site of endochitinases (e.g., Cts1 in S. cerevisiae, ChiA/B in Aspergillus).
-
Effect: Prevention of septum degradation during cytokinesis and inhibition of hyphal tip remodeling.
-
Phenotype: Formation of pseudohyphal chains (failure to separate), clumping, and paradoxical thickening of the cell wall due to compensatory chitin synthesis.
Figure 1: The "Break-to-Build" Mechanism. Chitinase-IN-2 HCl arrests the hydrolytic step required for cell wall expansion and separation, locking the cell in a rigid, non-dividing state.
Material Preparation & Handling
Compound: Chitinase-IN-2 Hydrochloride Solubility Profile:
-
DMSO: Soluble (Stock concentration: 10 mM recommended).
-
Water: Soluble (due to HCl salt), but stability is higher in DMSO.
Stock Solution Protocol:
-
Weigh 1 mg of Chitinase-IN-2 HCl.
-
Dissolve in 100% DMSO to achieve a 10 mM Master Stock.
-
Vortex for 30 seconds to ensure complete solubilization.
-
Aliquot into light-protective tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol A: Broth Microdilution Assay (MIC Determination)
Purpose: To determine the intrinsic antifungal activity of Chitinase-IN-2 HCl alone.
Note on Expectations: Chitinase inhibitors often exhibit high MIC values (>64 µg/mL) when used as monotherapy because fungi possess redundant compensatory mechanisms (e.g., upregulating glucan synthesis). This assay establishes the baseline for synergy.
-
Inoculum Preparation:
-
Grow Candida albicans or Aspergillus fumigatus on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Suspend colonies in sterile saline to reach 0.5 McFarland standard (~1-5 × 10⁶ cells/mL).
-
Dilute 1:1000 in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to reach a final working concentration of ~1-5 × 10³ cells/mL.
-
-
Plate Setup:
-
Use a sterile 96-well round-bottom microplate.
-
Add 100 µL of RPMI 1640 to columns 2–12.
-
Add 200 µL of Chitinase-IN-2 HCl (diluted to 2x highest test concentration, e.g., 256 µg/mL) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Column 11: Growth Control (Cells + Solvent/DMSO only).
-
Column 12: Sterility Control (Media only).
-
-
Incubation & Readout:
-
Add 100 µL of fungal inoculum to wells 1–11.
-
Incubate at 35°C for 24–48 hours.
-
Readout: Visual score or OD₆₀₀. MIC is defined as the lowest concentration causing ≥50% inhibition of growth (IC50) compared to control.
-
Protocol B: Checkerboard Synergy Assay (The Core Application)
Purpose: To quantify synergistic interactions between Chitinase-IN-2 HCl and cell wall active agents (e.g., Caspofungin).
Rationale: Inhibiting chitinase prevents the cell from remodeling the chitin "scaffold." When combined with Caspofungin (which blocks glucan synthesis), the cell wall loses both its structural integrity and its ability to remodel, leading to "synthetic lethality."
Workflow:
-
Matrix Design:
-
Axis A (Vertical): Chitinase-IN-2 HCl (0, 4, 8, 16, 32, 64, 128 µg/mL).
-
Axis B (Horizontal): Caspofungin (0, 0.008, 0.016, 0.03, 0.06, 0.125, 0.25 µg/mL).
-
-
Execution:
-
Prepare 4x concentrations of both drugs in RPMI 1640.
-
Add 50 µL of Chitinase-IN-2 HCl (4x) to rows.
-
Add 50 µL of Caspofungin (4x) to columns.
-
Add 100 µL of standardized fungal inoculum (1 × 10³ cells/mL) to all wells.
-
Final Volume: 200 µL per well.
-
-
Analysis (FICI Calculation): Calculate the Fractional Inhibitory Concentration Index (FICI) for the combination:
Interpretation Table:
| FICI Value | Interpretation | Biological Implication |
| ≤ 0.5 | Synergistic | Combined effect significantly exceeds sum of individual effects. |
| > 0.5 to 4.0 | Indifferent | No significant interaction. |
| > 4.0 | Antagonistic | Drugs interfere with each other (Rare for this class). |
Protocol C: Morphological Assessment (Microscopy)
Purpose: To validate that the mechanism involves cell separation defects.
-
Treatment: Incubate fungi with Chitinase-IN-2 HCl (at 0.5x MIC or highest sub-lethal dose) for 12 hours.
-
Staining:
-
Calcofluor White (CFW): Stains chitin.
-
Trypan Blue: Stains dead cells.
-
-
Visualization: Use fluorescence microscopy (DAPI filter set for CFW).
-
Expected Observation:
-
Control: Single, budding yeast cells or regular hyphae.
-
Treated: "Chain-like" clusters of yeast cells (failure of cytokinesis) or hyper-branched, swollen hyphal tips. Thickened septa (bright CFW bands) indicating inability to degrade the septum for separation.
-
Data Visualization & Workflow
The following diagram illustrates the Checkerboard Synergy Workflow, critical for validating Chitinase-IN-2 HCl efficacy.
Figure 2: Experimental Workflow for Synergistic Checkerboard Assay.
References
-
BenchChem. (2025).[1] Application Notes and Protocols: Utilizing Chitinase Inhibitors to Investigate Fungal Pathogenesis. Retrieved from
-
MedChemExpress. (2024). This compound Product Information and Biological Activity. Retrieved from
-
Adams, D. J. (2004).[2] Fungal cell wall chitinases and glucanases. Microbiology, 150(7), 2029-2035.[2] (Establishes the role of chitinases in remodeling). Retrieved from
-
Lenardon, M. D., et al. (2010). Chitin synthesis and fungal pathogenesis. Current Opinion in Microbiology, 13(4), 416-423. (Discusses chitin as a drug target). Retrieved from
- Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). (Standard protocol basis).
Disclaimer: This protocol is intended for research use only. Chitinase-IN-2 HCl is not approved for clinical therapeutic use in humans.
Sources
Application Note: Assessment of Chitinase-IN-2 Hydrochloride Cell Permeability
Abstract & Introduction
Chitinase-IN-2 hydrochloride is a potent, small-molecule inhibitor of Acidic Mammalian Chitinase (AMCase) and Chitotriosidase (CHIT1), enzymes implicated in the pathogenesis of asthma, idiopathic pulmonary fibrosis (IPF), and chronic inflammation. As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base; however, this ionization introduces challenges regarding cellular permeability.
This Application Note provides a rigorous technical framework for evaluating the permeability of this compound. We detail two complementary protocols: PAMPA (Parallel Artificial Membrane Permeability Assay) for high-throughput passive diffusion screening, and Caco-2 (Human Colorectal Adenocarcinoma) assays for definitive assessment of intestinal absorption and active efflux (e.g., P-glycoprotein transport).
Compound Physicochemical Profile
| Parameter | Value | Notes |
| Compound Name | This compound | |
| CAS Number | 2070014-83-2 | |
| Molecular Weight | 431.95 g/mol | Moderate MW; favorable for oral bioavailability. |
| Form | Hydrochloride Salt | Hygroscopic; acidic in unbuffered aqueous solution. |
| Solubility (DMSO) | ~53 mg/mL (134 mM) | Excellent stock solvent. |
| Solubility (Water) | pH-dependent | Requires buffering to maintain physiological pH (7.4) during assays. |
Experimental Workflow Strategy
The assessment of this compound should follow a tiered approach to conserve reagents and validate mechanisms sequentially.
Figure 1: Sequential workflow for permeability assessment. Initial solubility checks prevent precipitation-induced false negatives in downstream assays.
Protocol 1: Stock Solution & Buffer Preparation
Critical Consideration: As a hydrochloride salt, Chitinase-IN-2 can lower the pH of weak buffers. Permeability is highly pH-dependent; therefore, strong buffering capacity in the assay medium is non-negotiable.
Materials
-
This compound (Solid)[1]
-
DMSO (Anhydrous, Cell Culture Grade)
-
Transport Buffer: HBSS (Hanks' Balanced Salt Solution) + 25 mM HEPES, pH 7.4.
Step-by-Step Procedure
-
Primary Stock (10 mM): Dissolve solid Chitinase-IN-2 HCl in 100% DMSO. Vortex gently.
-
Note: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (10 µM): Dilute the Primary Stock 1:1000 into Transport Buffer .
-
Final DMSO concentration: 0.1% (v/v).
-
pH Check: Measure the pH of the final 10 µM solution. If pH < 7.3, adjust carefully with 0.1 N NaOH. Do not proceed if pH is not 7.4.
-
-
Equilibrium Check: Incubate the working solution at 37°C for 60 minutes and inspect for precipitation (turbidity) using a nephelometer or visual inspection against a dark background.
Protocol 2: PAMPA (Passive Permeability Screen)
This assay isolates passive diffusion, eliminating transporter effects.[2] It serves as a "Go/No-Go" filter before the more expensive Caco-2 assays.
Assay Configuration
-
System: 96-well MultiScreen-IP filter plate (0.45 µm PVDF).
-
Membrane: Artificial lipid oil (1% Lecithin in Dodecane).
-
Incubation: 5 hours at Room Temperature (RT).
Procedure
-
Membrane Coating: Carefully dispense 5 µL of the Lecithin/Dodecane mixture onto the PVDF membrane of the Donor Plate (Top). Ensure the liquid spreads evenly without air bubbles.
-
Donor Loading: Add 150 µL of the 10 µM Chitinase-IN-2 Working Solution (from Protocol 1) to the wells of the Donor Plate.
-
Acceptor Loading: Add 300 µL of blank Transport Buffer (HBSS/HEPES pH 7.4) to the Acceptor Plate (Bottom).
-
Assembly & Incubation: Lower the Donor plate into the Acceptor plate. Cover and incubate for 5 hours at RT in a humidity chamber (to prevent evaporation).
-
Sampling:
-
Transfer 100 µL from the Acceptor wells (basolateral equivalent) to HPLC vials.
-
Transfer 10 µL from Donor wells (apical equivalent) to HPLC vials (dilute to match analytical range).
-
-
Quantification: Analyze via LC-MS/MS (MRM mode) to determine concentration.
Protocol 3: Caco-2 Bidirectional Transport (The Gold Standard)
This protocol determines if Chitinase-IN-2 is a substrate for efflux transporters (e.g., P-gp/MDR1), which is critical for predicting oral bioavailability and blood-brain barrier penetration.
Cell Culture Requirements[3]
-
Cells: Caco-2 (HTB-37), passage 40–60.[3]
-
Differentiation: 21-day culture on Transwell® polycarbonate inserts (0.4 µm pore size) to form a polarized monolayer.
Quality Control (Mandatory)
Before adding the compound, validate monolayer integrity:
-
TEER Measurement: Transepithelial Electrical Resistance must be > 300 Ω·cm².
-
Lucifer Yellow (LY) Leakage: Co-incubate with LY. If LY permeability (
) > cm/s, reject the well (monolayer breach).
Experimental Schematic
Figure 2: Schematic of Caco-2 Transwell system. Bidirectional transport (A-to-B and B-to-A) is required to calculate the Efflux Ratio.
Procedure
-
Equilibration: Wash monolayers twice with HBSS (37°C). Equilibrate for 20 mins.
-
Assay Setup (Bidirectional):
-
A-to-B (Absorptive): Add 10 µM Chitinase-IN-2 to the Apical chamber; blank buffer to Basolateral.
-
B-to-A (Secretory): Add 10 µM Chitinase-IN-2 to the Basolateral chamber; blank buffer to Apical.
-
-
Incubation: Incubate at 37°C, 5% CO₂, with orbital shaking (50 rpm) for 120 minutes.
-
Sampling:
-
Take 50 µL aliquots from the receiver compartment at t=60 and t=120 min (replace volume with fresh buffer).
-
Take 20 µL from the donor compartment at t=0 and t=120 min (to calculate Mass Balance).
-
-
Analysis: Quantify Chitinase-IN-2 via LC-MS/MS.
Data Analysis & Interpretation
Apparent Permeability ( )
Calculate
- : Rate of permeation (amount/time, mol/s) - slope of the cumulative amount vs. time plot.
-
: Surface area of the filter (
). -
: Initial donor concentration (
).
Efflux Ratio (ER)
The ER indicates if the compound is a substrate for transporters like P-gp.
Mass Balance (Recovery)
Ensure the compound isn't being metabolized or stuck to the plastic.
-
Acceptance Criteria: Recovery should be 70% – 120% . Low recovery indicates non-specific binding or cellular metabolism.
Interpretation Guide
| Parameter | Result | Interpretation |
| High Permeability (Good oral potential). | ||
| Low Permeability (Likely poor oral absorption). | ||
| Efflux Ratio (ER) | Substrate for active efflux (likely P-gp). | |
| ER | Passive diffusion dominates. |
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. Link
-
Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption: In Caco-2 monolayers.[3][4][5] Nature Protocols, 2(9), 2111–2119. Link
-
Kansy, M., et al. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry, 41(8), 1007–1010. Link
-
MedChemExpress. (n.d.).[1] this compound Product Datasheet.[1]Link
Sources
Application Notes and Protocols for the Dilution of Chitinase-IN-2 Hydrochloride in Aqueous Buffers
Introduction: Understanding Chitinase-IN-2 Hydrochloride
This compound is a potent small molecule inhibitor of insect chitinases and N-acetyl-β-D-hexosaminidases.[1] Its efficacy as a pesticide underscores its targeted action on enzymes crucial for insect development and viability. For researchers in entomology, agriculture, and drug development, precise and reproducible in vitro assays are fundamental to understanding its mechanism of action, determining inhibitory constants (e.g., IC₅₀, Kᵢ), and conducting structure-activity relationship (SAR) studies.
The reliability of such studies is critically dependent on the accurate preparation of inhibitor solutions. As a hydrochloride salt, Chitinase-IN-2 is formulated to enhance its aqueous solubility. However, like many small molecules, its solubility and stability can be significantly influenced by the physicochemical properties of the aqueous buffer system, including pH, ionic strength, and the presence of co-solvents. This guide provides a comprehensive framework for the preparation and handling of this compound solutions to ensure the integrity and reproducibility of your experimental results.
Physicochemical Properties of this compound
A thorough understanding of the inhibitor's properties is the cornerstone of effective solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂ClN₅O₂S | [2] |
| Molecular Weight | 431.94 g/mol | [2] |
| Appearance | Solid powder | [3] |
| Purity | ≥98% | [3] |
| Solubility in DMSO | ≥ 46 mg/mL (≥ 106.50 mM) | [2] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [5] |
Core Principles of Small Molecule Inhibitor Dilution
The primary challenge in preparing aqueous solutions of many organic small molecules is their inherent hydrophobicity. A common and effective strategy is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock is then serially diluted to the final working concentrations in the desired aqueous assay buffer.
This two-step process is crucial because direct dissolution of the inhibitor in an aqueous buffer can be challenging and may lead to the formation of micro-precipitates, which can significantly impact the accuracy of experimental results.
Experimental Workflow for Solution Preparation and Validation
The following diagram outlines the recommended workflow for preparing and validating solutions of this compound.
Caption: Workflow for preparing and validating Chitinase-IN-2 HCl solutions.
Part 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer and/or sonicator
Protocol:
-
Pre-weighing Preparation: Before opening the vial of this compound, centrifuge it briefly to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh out a desired amount of the inhibitor. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.32 mg of this compound (MW = 431.94 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[5]
Part 2: Determining the Kinetic Solubility in Aqueous Buffers
Since the aqueous solubility of this compound is not well-documented, it is crucial to experimentally determine its kinetic solubility in your specific assay buffer. Kinetic solubility is the concentration at which a compound, when added from a DMSO stock, begins to precipitate out of an aqueous solution.[1][6]
Recommended Buffer Systems for Chitinase Assays:
Chitinase activity is generally optimal in a pH range of 4.0 to 9.0, with many exhibiting peak activity around pH 5.0.[7] The choice of buffer should be guided by the specific requirements of the chitinase being studied.
| Buffer System | pH Range | Considerations |
| Sodium Acetate | 3.6 - 5.6 | Commonly used for acidic chitinases. |
| Sodium Phosphate | 5.8 - 8.0 | A versatile buffer, but be mindful of potential precipitation with divalent cations. |
| Tris-HCl | 7.5 - 9.0 | Widely used, but its pH is temperature-dependent. |
| HEPES | 6.8 - 8.2 | Good buffering capacity in the physiological pH range and less prone to temperature effects. |
Protocol for Kinetic Solubility Assessment:
-
Prepare Serial Dilutions: From your 10 mM DMSO stock solution, prepare a series of dilutions in DMSO. A suggested range would be from 10 mM down to 0.1 mM.
-
Addition to Buffer: In a clear microplate or microcentrifuge tubes, add a small volume (e.g., 1-2 µL) of each DMSO dilution to a larger volume (e.g., 98-99 µL) of your chosen assay buffer. This will result in a final DMSO concentration of 1-2%.
-
Incubation and Observation: Incubate the plate at room temperature or your assay temperature for a set period (e.g., 1-2 hours). Visually inspect each well for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is your approximate kinetic solubility.
-
Quantitative Analysis (Optional): For a more precise determination, after incubation, centrifuge the samples at high speed to pellet any precipitate. Carefully remove the supernatant and measure the concentration of the dissolved inhibitor using a suitable analytical method, such as HPLC-UV.
Part 3: Preparation of Working Solutions and Best Practices
Once the kinetic solubility limit is determined, you can confidently prepare your working solutions for chitinase inhibition assays.
Protocol for Preparing Working Solutions:
-
Thaw Stock Solution: Thaw a single-use aliquot of your 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions (if necessary): For creating a range of inhibitor concentrations for your assay, it is recommended to first perform serial dilutions from your stock solution in DMSO.[8] This minimizes the risk of precipitation that can occur when making large dilution steps directly into the aqueous buffer.
-
Final Dilution in Assay Buffer: Add a small volume of the appropriate DMSO dilution to your assay buffer to achieve the final desired inhibitor concentration. Ensure the final DMSO concentration in your assay is consistent across all conditions (including the no-inhibitor control) and is at a level that does not affect enzyme activity (typically ≤1%).
-
Mixing: Gently vortex the final working solution to ensure homogeneity.
-
Immediate Use: It is best practice to use the freshly prepared aqueous working solutions immediately to minimize the risk of degradation or precipitation over time.
Quality Control and Self-Validation
To ensure the trustworthiness of your results, incorporate the following quality control measures:
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.
-
Solvent Control: Include a "vehicle control" in your experiments that contains the same final concentration of DMSO as your inhibitor-containing samples.[9] This will account for any effects of the solvent on enzyme activity.
-
Stability Assessment: If your experiments involve long incubation times, it is advisable to assess the stability of this compound in your assay buffer over that time period. This can be done by preparing a working solution, incubating it under the assay conditions, and then measuring the inhibitor concentration at different time points using an analytical method like HPLC.
Conclusion
The meticulous preparation of inhibitor solutions is a prerequisite for generating high-quality, reproducible data in enzyme inhibition studies. By following the protocols and principles outlined in these application notes, researchers can confidently prepare and use this compound solutions, ensuring the scientific integrity of their investigations into its inhibitory effects on chitinases. The emphasis on determining the kinetic solubility within the specific experimental context provides a robust, self-validating system for any research setting.
References
-
Cambridge Bioscience. Chitinase-IN-2 - MedChem Express. Available from: [Link]
-
Cambridge Bioscience. Chitinase-IN-2 - MedChem Express. Available from: [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Analysis of both chitinase and chitosanase produced by Sphingomonas sp. CJ-5 - PMC. Available from: [Link]
-
Identification and Characterization of Three Chitinases with Potential in Direct Conversion of Crystalline Chitin into N,N′-diacetylchitobiose - PMC. Available from: [Link]
-
Patsnap Synapse. How to Choose the Right Buffer for Enzyme Activity Tests. Available from: [Link]
-
ResearchGate. How can you dissolve organic compounds for enzyme assays?. Available from: [Link]
-
ResearchGate. What is the best buffer system used for studying enzyme kinetics in pH range 7-8?. Available from: [Link]
-
PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Available from: [Link]
-
PNAS. Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. Available from: [Link]
-
A broad pH range and processive chitinase from a metagenome library - PMC - NIH. Available from: [Link]
-
ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. Available from: [Link]
-
European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]
-
NCBI Bookshelf - NIH. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available from: [Link]
-
A broad pH range and processive chitinase from a metagenome library - PMC - NIH. Available from: [Link]
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dual Inhibition of Arthropod Chitinolysis using Chitinase-IN-2 HCl
[1]
Abstract & Introduction
The periodic shedding of the exoskeleton (ecdysis) is the defining physiological characteristic of arthropods. This process relies on the precise coordination of chitin synthesis and degradation. While chitin synthesis inhibitors (CSIs) like benzoylureas are well-established, the study of chitinolytic enzymes —specifically Chitinases (GH18 family) and N-acetyl-β-D-hexosaminidases (NAGases, GH20 family)—has been hampered by a lack of potent, dual-action chemical probes.
Chitinase-IN-2 HCl (CAS: 1579991-63-1) is a specialized naphthalimide-derivative designed to simultaneously inhibit both key steps in the chitin degradation pathway. By blocking both the endo-cleavage of chitin polymers and the exo-cleavage of chitooligosaccharides, Chitinase-IN-2 HCl induces severe molting defects and lethality. This guide details the mechanistic basis and experimental protocols for using Chitinase-IN-2 HCl to dissect chitin metabolism in arthropod models such as Tribolium castaneum and Drosophila melanogaster.
Mechanism of Action (MOA)
The Chitinolytic Pathway
Chitin degradation is a two-step enzymatic cascade essential for recycling N-acetylglucosamine (GlcNAc) to synthesize the new cuticle.
-
Chitinases (EC 3.2.1.14): Belonging to the Glycoside Hydrolase family 18 (GH18), these enzymes randomly hydrolyze internal β-1,4-glycosidic bonds in chitin, generating soluble chitooligosaccharides.
-
N-acetylhexosaminidases (EC 3.2.1.52): Belonging to GH20, these enzymes (also called NAGases) cleave the terminal GlcNAc residues from the non-reducing end of the oligosaccharides.
Dual Inhibition Profile
Chitinase-IN-2 HCl acts as a dual-target inhibitor. Its naphthalimide scaffold likely mimics the planar oxazolinium ion intermediate formed during the catalytic cycle of GH18/GH20 enzymes, competitively blocking the active site.
Pathway Visualization
The following diagram illustrates the chitin turnover pathway and the specific blockade points of Chitinase-IN-2 HCl.
Caption: Chitinase-IN-2 HCl interrupts the chitinolytic cascade at two distinct points, preventing GlcNAc recycling.[1]
Experimental Protocols
Compound Preparation[4]
-
Stock Solution: Dissolve Chitinase-IN-2 HCl in DMSO to a concentration of 10 mM .
-
Working Solution: Dilute the stock into the appropriate buffer (for in vitro) or saline (for in vivo).
-
Solubility Warning: If using aqueous buffers, ensure the final DMSO concentration is <1% to avoid solvent toxicity, unless the model tolerates higher levels.
-
Protocol A: In Vitro Fluorometric Enzyme Assay
This assay validates the inhibitory potency of Chitinase-IN-2 HCl against your specific arthropod's enzymes before moving to in vivo work.
Materials:
-
Enzyme Source: Hemolymph or gut homogenate from late-instar larvae.
-
Substrates:
-
For Chitinase: 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside (4-MU-(GlcNAc)3).
-
For NAGase: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).
-
-
Buffer: 0.1 M Citrate-Phosphate buffer, pH 5.0–6.0 (species dependent).
-
Stop Solution: 0.2 M Glycine-NaOH, pH 10.5.
Procedure:
-
Preparation: Prepare a dilution series of Chitinase-IN-2 HCl (e.g., 0, 1, 10, 20, 50, 100 µM) in the assay buffer.
-
Incubation: Mix 10 µL of enzyme source with 10 µL of inhibitor solution. Pre-incubate at 30°C for 10 minutes.
-
Reaction: Add 20 µL of 2 mM fluorescent substrate. Incubate at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding 160 µL of Stop Solution.
-
Measurement: Read fluorescence at Ex/Em = 360/450 nm using a microplate reader.
-
Analysis: Plot % Activity vs. Log[Inhibitor]. Calculate IC50 using non-linear regression.
Protocol B: In Vivo Microinjection Assay
Direct injection ensures precise dosing, bypassing potential gut absorption issues.
Target Organism: Tribolium castaneum (late instar larvae or prepupae).
Procedure:
-
Needle Prep: Pull borosilicate glass capillaries using a micropipette puller to a tip diameter of ~10 µm.
-
Injection Mix: Dilute 10 mM DMSO stock into phosphate-buffered saline (PBS) to create a 500 µM injection solution (5% DMSO final).
-
Control: PBS with 5% DMSO.
-
-
Anesthesia: Immobilize larvae on ice or using CO₂ for 2 minutes.
-
Injection: Inject 100–200 nL of the solution into the lateral intersegmental membrane (abdominal segments A3-A4).
-
Recovery: Place larvae in a petri dish with flour/yeast diet at 30°C.
-
Scoring: Monitor every 12 hours for 5 days.
-
Phenotypes to Score: Incomplete ecdysis (old cuticle attached), entrapment, lethality, and melanization defects.
-
Data Presentation & Analysis
Expected Results Table
When characterizing Chitinase-IN-2 HCl, organize your data as follows:
| Parameter | Control (DMSO) | Chitinase-IN-2 (Low Dose) | Chitinase-IN-2 (High Dose) |
| In Vitro Activity (%) | 100% | ~40-60% | <5% |
| Molting Success | >95% | Partial ecdysis | Lethal / Entrapment |
| Cuticle Phenotype | Normal tanning | Patchy melanization | Soft / Deformed |
Troubleshooting Guide
-
Precipitation: If the compound precipitates in PBS, add 0.1% Tween-20 or increase DMSO to 10% (if tolerated).
-
No Phenotype: The cuticle may be impermeable. Switch from topical application to injection, or use a higher concentration (up to 1 mM) for injection.
References
-
Primary Patent
-
Compound Source
-
General Chitinase Biology
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Telomerase-IN-2 | CAS#:1610878-54-0 | Chemsrc [chemsrc.com]
- 6. glpbio.cn [glpbio.cn]
- 7. Structural analysis of group II chitinase (ChtII) catalysis completes the puzzle of chitin hydrolysis in insects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chitinase-IN-2 Hydrochloride Stability Guide
Compound: Chitinase-IN-2 hydrochloride CAS: 2070014-83-2 Target: Insect Chitinase / N-acetylhexosaminidase (Reference inhibitor for CHIT1/AMCase studies) Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Stability Matrix
This compound presents a unique challenge in cell culture: it is a hydrochloride salt with high theoretical water solubility (50 mg/mL) but significant kinetic barriers to dissolution (requires ultrasonication). Its stability in media is compromised not by chemical degradation of the core scaffold, but by physical precipitation (salt shock) and hygroscopic inactivation when stored improperly in DMSO.
This guide provides the protocols required to maintain the compound's bioactive integrity in physiological buffers (DMEM/RPMI).
Troubleshooting Guide: Immediate Solutions
Scenario A: "My media turned cloudy immediately after adding the inhibitor."
Diagnosis: Salt Shock Precipitation. You likely added a high-concentration stock (dissolved in water or DMSO) directly into serum-rich media. The rapid pH shift from the acidic local environment of the HCl salt to the neutral pH (7.4) of the media caused the free base form to crash out of solution.
Corrective Action:
-
Do not add stock directly to the cell well.
-
Adopt the "Intermediate Dilution Step" (See Protocol B below).
-
Ensure the stock solution was fully solubilized using ultrasonication before dilution.
Scenario B: "The IC50 values are shifting/increasing over time."
Diagnosis: Hygroscopic DMSO Degradation. this compound is sensitive to moisture when dissolved in DMSO. Old DMSO stocks absorb water from the air, leading to compound hydrolysis or "silent precipitation" (micro-crystals invisible to the eye but biologically inactive).
Corrective Action:
-
Discard any DMSO stock older than 1 month stored at -20°C.
-
Switch to Water Stock: If your experimental design permits, dissolve the compound in sterile water (50 mg/mL). It is more stable in water than in wet DMSO, provided it is sterilized.
-
Single-Use Aliquots: Never freeze-thaw stocks more than once.
Scenario C: "I cannot get the powder to dissolve completely in water."
Diagnosis: Kinetic Energy Deficit. Despite a solubility rating of 50 mg/mL, the crystal lattice energy of this HCl salt is high. Vortexing alone is insufficient.
Corrective Action:
-
Mandatory Ultrasonication: You must use an ultrasonic bath for 5–10 minutes until the solution is perfectly clear.
-
Warmth: Mild heating (37°C water bath) for 2–3 minutes can assist solubilization.
Deep Dive FAQs
Q: Should I use DMSO or Water for my stock solution? A: Water is preferred for this compound if you can filter-sterilize it.
-
Water: Soluble up to 50 mg/mL (115.76 mM).[1] Requires ultrasonication.[1] Must be filtered (0.22 µm) before adding to cells.[1]
-
DMSO: Soluble ≥ 46 mg/mL.[1] However, DMSO is hygroscopic.[1] If you must use DMSO, use a newly opened bottle and store aliquots at -80°C.
Q: Why does the protocol require a 0.22 µm filter for water stocks? A: Unlike DMSO, water does not inhibit microbial growth. A water-based stock of Chitinase-IN-2 is a potential carbon/nitrogen source for bacteria. Filtration prevents contamination without degrading the small molecule.
Q: Can I store the diluted media (working solution) at 4°C? A: No. Prepare working solutions fresh immediately before use. The half-life of the compound in the presence of serum proteins (BSA/FBS) has not been validated for long-term storage, and non-specific binding to serum albumin can reduce effective concentration over 24+ hours.
Validated Experimental Protocols
Protocol A: Stock Solution Preparation (The "Gold Standard")
| Parameter | Water-Based (Recommended) | DMSO-Based (Alternative) |
| Max Concentration | 50 mg/mL (115.76 mM) | ≥ 46 mg/mL (106.5 mM) |
| Dissolution Method | Vortex (1 min) + Ultrasonic Bath (10 min) | Vortex (2 min) |
| Sterilization | Required: 0.22 µm PVDF/PES Syringe Filter | Not usually required (DMSO is bacteriostatic) |
| Storage | -80°C (6 months) | -80°C (6 months) |
| Container | Sealed PP Microtube | Glass Vial (DMSO leaches some plastics) |
Protocol B: The "Sandwich" Dilution Method (Prevents Precipitation)
Use this method to dilute the stock into cell culture media (e.g., DMEM + 10% FBS).
-
Calculate: Determine the volume of Stock needed for your final concentration (e.g., 10 µM).
-
Intermediate Step: Pipette the Stock into a small volume of serum-free media or PBS first.
-
Ratio: 1 part Stock : 10 parts PBS.
-
Mix: Vortex gently. This buffers the pH shock.
-
-
Final Dilution: Add the Intermediate mixture to your complete culture media (containing FBS).
-
Verification: Hold the tube up to the light. It must be crystal clear. If cloudy, repeat with a higher dilution factor in step 2.
Visualizing the Stability Workflow
Diagram 1: Solubility & Handling Decision Tree
This logic flow ensures you choose the correct solvent system to minimize degradation.
Caption: Decision matrix for solvent selection. Water is preferred to avoid hygroscopic inactivation, but requires physical energy (ultrasonication) to dissolve the crystal lattice.
Diagram 2: The "Salt Shock" Mechanism
Understanding why direct addition causes failure.
Caption: Mechanism of "Salt Shock." Direct addition of the acidic HCl salt to neutral media forces rapid deprotonation and precipitation. Stepwise dilution mitigates this.
References
-
PubChem. (2024). Compound Summary: this compound.[1][2] National Library of Medicine. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Chitinase-IN-2 Precipitation
Topic: Troubleshooting Chitinase-IN-2 precipitation in high pH buffers Compound ID: Chitinase-IN-2 (CAS: 1579991-63-1) Audience: Researchers, Application Scientists, Lead Discovery Biologists
Core Diagnostic & Mechanism
Q: Why does Chitinase-IN-2 precipitate when I dilute my DMSO stock into assay buffer at pH > 7.5?
A: The precipitation is driven by the deprotonation of the compound's basic amine groups, leading to a "Free Base" crash.
The Mechanism: Chitinase-IN-2 (C₂₀H₂₁N₅O₂S) contains basic nitrogen centers, specifically a dimethylamino group and a secondary amine linker.
-
At Low pH (Acidic): These amines are protonated (
), carrying a positive charge. This charge interacts favorably with water molecules, maintaining high solubility. -
At High pH (Alkaline): As the pH approaches or exceeds the pKa of these amines (typically estimated between 8.0–9.5 for aliphatic amines), the protons dissociate. The molecule reverts to its neutral, uncharged "free base" form.
-
The Result: The neutral form is highly lipophilic (hydrophobic) and thermodynamically unstable in aqueous solution, causing it to aggregate and precipitate out of solution immediately.
Key Insight for Insect Physiology: Many researchers use high pH buffers (pH 9.0–11.0) to mimic the midgut environment of Lepidopteran insects (e.g., Spodoptera frugiperda), where chitinases are active. Unfortunately, this is the exact pH range where Chitinase-IN-2 is least soluble.
Troubleshooting & Optimization Protocols
Q: How can I maintain solubility in high pH (alkaline) assays?
A: You must shift from a "Simple Dilution" strategy to a "Formulated Dispersion" strategy.
Direct dilution of DMSO stocks into high pH buffer causes "solvent shock," creating micro-precipitates that may be invisible to the naked eye but will scatter light and ruin IC50 data. Use the following protocols to stabilize the compound.
Protocol A: The Intermediate Dilution Method (Standard Assays)
Best for pH 7.0 – 8.0
-
Prepare Stock: Dissolve Chitinase-IN-2 in 100% DMSO to 10 mM.
-
Intermediate Step: Dilute the stock 1:10 into acidified water (e.g., 10 mM Acetate buffer pH 5.0 or 0.1% Formic Acid) to create a 1 mM working solution. The compound remains protonated and soluble here.
-
Final Addition: Add this acidified working solution to your high pH assay buffer. The rapid dilution (e.g., 1:100) prevents immediate aggregation, although kinetic stability will be time-limited (use within 30 mins).
Protocol B: Surfactant-Assisted Solubilization (High pH / Insect Gut Assays)
Best for pH > 8.5
Non-ionic surfactants create micelles that encapsulate the hydrophobic free base, keeping it dispersed in the aqueous phase.
Reagents:
-
Triton X-100 or Tween-20 (Molecular Biology Grade)
-
DMSO Stock of Chitinase-IN-2 (10 mM)
Step-by-Step:
-
Prepare Buffer: Add 0.05% to 0.1% Triton X-100 to your high pH assay buffer before adding the compound.
-
Vortex: Ensure the surfactant is fully dissolved.
-
Add Compound: Spike the DMSO stock directly into the surfactant-containing buffer while vortexing.
-
Validation: Measure Absorbance at 600 nm (OD600). A reading > 0.05 indicates precipitation (turbidity).
Q: Can I use Cyclodextrins instead of surfactants?
A: Yes, and often with better results for enzyme kinetics. Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 2–5% (w/v) can form inclusion complexes with the hydrophobic moieties of Chitinase-IN-2, shielding it from the aqueous solvent without denaturing the target enzyme (unlike some harsh surfactants).
Physicochemical Reference Data
Table 1: Solubility Profile of Chitinase-IN-2
| Solvent / Condition | Solubility Limit | Stability | Notes |
| DMSO | ~53 mg/mL (134 mM) | High | Recommended stock solvent. Store at -80°C. |
| Water (pH < 6.0) | Moderate | Moderate | Soluble as a protonated salt (e.g., HCl salt). |
| PBS (pH 7.4) | Low (< 10 µM) | Low | Risk of slow precipitation over hours. |
| Carisoprodol/Glycine (pH 9-10) | Insoluble | Unstable | Critical Failure Point. Requires formulation aids. |
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for handling Chitinase-IN-2 based on your assay's pH requirements.
Figure 1: Decision tree for solubilizing Chitinase-IN-2 based on assay pH conditions.
Advanced FAQ: Experimental Artifacts
Q: My IC50 curve is flat or shows "bell-shaped" inhibition. Is this precipitation?
A: Yes, this is a classic sign of non-specific inhibition due to aggregation . When Chitinase-IN-2 precipitates, it forms colloidal aggregates that can sequester the enzyme ("promiscuous inhibition").
-
Verification: Centrifuge your assay plate (e.g., 3000 x g for 10 min) before reading. If the activity changes significantly compared to un-spun wells, you have precipitation.
-
Correction: Add 0.01% Triton X-100. If the IC50 shifts (usually increases) and the curve normalizes, the previous result was an artifact.
Q: Can I use the HCl salt version to fix the high pH issue?
A: No. While Chitinase-IN-2 hydrochloride (CAS: 2070014-83-2) dissolves better in water initially, the salt will dissociate instantly in a high pH buffer. The buffering capacity of your assay buffer (e.g., 50 mM Tris pH 9.0) will neutralize the HCl, and the compound will revert to the insoluble free base form. The salt form only aids in the preparation of the initial stock solution, not the final assay stability.
References
-
National Center for Biotechnology Information (NCBI). (2015). Chitinases from Bacteria to Human: Properties, Applications, and Future Perspectives. PMC4662933. Retrieved from [Link]
Optimal storage conditions for Chitinase-IN-2 hydrochloride stock
Topic: Optimal Storage & Handling of Chitinase-IN-2 Hydrochloride
Document ID: TS-CHI-002 | Version: 2.1 | Status: Active
Executive Summary & Compound Profile
This compound is a potent, small-molecule inhibitor targeting chitinases (specifically insect chitinase and mammalian analogues like AMCase and CHIT1). It is widely utilized in translational research for asthma, fibrosis, and inflammatory signaling.
As a Senior Application Scientist , I often see experimental failure not from the assay design, but from the stock solution integrity . This compound is supplied as a hydrochloride salt. While this salt form improves stability compared to the free base, it introduces hygroscopicity —a critical vulnerability. Moisture uptake alters the effective molecular weight (leading to dosing errors) and facilitates hydrolysis.
Critical Directive: Treat this compound as moisture-sensitive and light-sensitive .
The "Golden Rules" of Storage
The following matrix defines the absolute limits for compound stability. Deviating from these parameters compromises the validity of your
Table 1: Stability Matrix
| Form | Temperature | Duration | Condition |
| Solid (Powder) | -20°C | 3 Years | Desiccated, protected from light. |
| Solid (Powder) | 4°C | 2 Years | Desiccated, protected from light. |
| Stock Solution (DMSO) | -80°C | 6 Months | Sealed, minimal headspace. |
| Stock Solution (DMSO) | -20°C | 1 Month | NOT RECOMMENDED for long-term banking. |
| Aqueous Solution | N/A | < 24 Hours | Prepare fresh. Do not store. |
Scientist's Note: Why -80°C for DMSO? Pure DMSO freezes at ~18.5°C. In a -20°C freezer, temperature fluctuations (door openings) can cause the solution to undergo "micro-thaw" cycles, promoting crystal growth and precipitation. At -80°C, the matrix is kinetically locked.
Standard Operating Procedure: Stock Preparation
Objective: Create a 10 mM stock solution free of precipitates and moisture contamination.
Reagents & Equipment
-
This compound (Solid)
-
Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% (New bottle recommended)
-
Vortex mixer
-
Amber glass vials or foil-wrapped cryovials
Protocol
-
Equilibration: Remove the product vial from the freezer. WAIT until it reaches room temperature (approx. 30 mins) before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, instantly degrading it.
-
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.
-
Target Concentration: 10 mM is standard.
-
Solubility Limit: ~50 mg/mL in DMSO.[1]
-
-
Dissolution: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath for 5 minutes (keep temperature < 40°C).
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 20 µL or 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -80°C .
Visualizing the Workflow
The following diagram illustrates the critical decision points in the storage and handling workflow to prevent degradation.
Figure 1: Optimal handling workflow. Dashed red lines indicate critical failure points (opening cold vials or improper freezer storage).
Troubleshooting & FAQs
Q1: My stock solution turned cloudy after thawing from -80°C. Is it ruined?
Diagnosis: This is likely DMSO freezing , not chemical degradation. Solution:
-
DMSO has a high freezing point (18.5°C). It may look like a slush or solid.
-
Warm the vial in your hand or a 37°C water bath for 2 minutes.
-
Vortex vigorously.
-
Check: If the solution clears completely, it is safe to use. If solid white crystals remain after warming, the compound has precipitated. Sonicate for 5 minutes. If it fails to redissolve, discard.
Q2: Can I dissolve the powder directly in cell culture media or PBS?
Verdict: NO. Reasoning: While it is a hydrochloride salt, the organic core is hydrophobic. Adding it directly to aqueous buffers (PBS/Media) often causes the compound to "crash out" (precipitate) immediately or form micro-aggregates that are invisible to the naked eye but skew assay results. Correct Method: Make a high-concentration stock in DMSO (e.g., 10 mM), then dilute stepwise into the media. Keep the final DMSO concentration < 0.1% to avoid cytotoxicity.
Q3: The powder looks clumped/sticky inside the vial. Is it expired?
Diagnosis: This indicates hygroscopic moisture uptake .
Impact: The chemical structure might still be intact, but your weighing precision is compromised. You are weighing water weight + compound weight, leading to a lower actual concentration than calculated.
Action: If qualitative (yes/no) activity is needed, you may proceed.[2] For quantitative
Mechanistic Insight: The "Freeze-Thaw" Trap
Researchers often underestimate the damage of repeated freeze-thaw cycles. The diagram below details the physical stress placed on the molecule.
Figure 2: The cumulative degradation cycle. DMSO is hygroscopic; every time you open a cold vial, it pulls water from the air. Over time, the water content in your DMSO stock rises, eventually forcing the hydrophobic drug to precipitate out of solution.
References
-
MedChemExpress (MCE). this compound Datasheet & Storage Guidelines. Retrieved from
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Chitinase Inhibitors. Retrieved from
- Cheng, X., et al. (2013).Small-molecule inhibitors of human acidic mammalian chitinase. (General reference for handling chitinase inhibitor physicochemical properties).
-
University of California, Berkeley - EH&S. Safe Storage of Hazardous Chemicals (Hydrochloride Salts). Retrieved from
Sources
Chitinase-IN-2 HCl Solutions: A Technical Guide to Ensuring Stability and Minimizing Freeze-Thaw Cycles
Welcome to the comprehensive technical support center for Chitinase-IN-2 HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling and storage of Chitinase-IN-2 HCl solutions. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your experimental results by minimizing degradation, with a specific focus on the detrimental effects of freeze-thaw cycles.
I. Understanding Chitinase-IN-2 HCl: Beyond the Basics
Chitinase-IN-2 hydrochloride is a potent small molecule inhibitor of insect chitinase and N-acetylhexosaminidase. Its efficacy in experimental settings is intrinsically linked to its structural integrity. As a hydrochloride salt, its solubility and stability in aqueous solutions are key considerations for researchers. The molecule's structure contains functional groups that can be susceptible to degradation if not handled correctly, particularly in solution.
II. FAQs: Quick Answers to Common Questions
Q1: Why is it so important to avoid repeated freeze-thaw cycles with Chitinase-IN-2 HCl solutions?
A: Repeated freeze-thaw cycles can compromise the stability of Chitinase-IN-2 HCl through several mechanisms. While small molecules are generally more robust than proteins, the process of freezing and thawing can lead to the formation of ice crystals that can physically damage the molecule. More critically, it can cause changes in the local concentration of the solute and pH shifts as the solvent freezes, potentially accelerating hydrolytic degradation of the molecule, particularly given its nature as a hydrochloride salt. Some small molecules have been observed to lose potency and activity with repeated freeze-thaw cycles.
Q2: What is the recommended solvent for reconstituting lyophilized Chitinase-IN-2 HCl?
A: For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is a common and recommended solvent. It offers good solubility for Chitinase-IN-2 and is suitable for long-term storage at low temperatures. For aqueous-based assays, further dilution of the DMSO stock into an appropriate buffer is necessary.
Q3: Can I store my Chitinase-IN-2 HCl stock solution at 4°C?
A: For short-term storage (a few days to a week), 4°C may be acceptable, but it is not recommended for longer periods. At this temperature, the risk of microbial contamination and chemical degradation increases. For long-term stability, freezing is the preferred method.
Q4: My Chitinase-IN-2 HCl solution has precipitated after thawing. What should I do?
A: Precipitation upon thawing can indicate that the solubility limit has been exceeded at a lower temperature or that the compound has degraded. Before use, ensure the solution is completely thawed and homogenous. Gentle vortexing or brief sonication can help redissolve the compound. If precipitation persists, it is advisable to prepare a fresh solution.
Q5: How many times can I safely freeze and thaw my stock solution?
A: Ideally, a stock solution should undergo only one freeze-thaw cycle. The best practice is to aliquot the stock solution into single-use volumes before the initial freezing. This eliminates the need for repeated thawing of the entire stock.
III. Troubleshooting Guide: Addressing Experimental Challenges
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity | Degradation of Chitinase-IN-2 HCl due to multiple freeze-thaw cycles or improper storage. | Prepare fresh working solutions from a new, single-use aliquot of the stock solution. Ensure the stock solution has been stored correctly at -20°C or -80°C. |
| Inconsistent Results Between Experiments | Variability in the concentration of active Chitinase-IN-2 HCl due to incomplete dissolution after thawing or degradation over time. | Always ensure the solution is fully thawed and homogenous before use. Use freshly prepared dilutions for each experiment. Implement a strict aliquoting strategy. |
| Precipitate in the Stock Solution Vial | The compound may have come out of solution during storage or thawing. This can be exacerbated by freeze-thaw cycles. | Warm the solution to room temperature and vortex gently. If the precipitate does not dissolve, brief sonication may be attempted. If the issue persists, the stock solution may be compromised. |
| Cloudiness in Aqueous Working Solution | Poor solubility of Chitinase-IN-2 in the aqueous buffer, potentially due to incorrect pH or high concentration. | Ensure the final concentration of DMSO in the aqueous solution is kept to a minimum and is compatible with your experimental system. Check the pH of your buffer, as the solubility of hydrochloride salts can be pH-dependent. |
IV. The Science of Stability: Why Freeze-Thaw Cycles Matter
The stability of a small molecule in solution is a delicate balance of its intrinsic chemical properties and its storage environment. For Chitinase-IN-2 HCl, several factors come into play during a freeze-thaw cycle:
-
Cryoconcentration: As an aqueous solution freezes, pure water crystallizes first, leading to a concentration of the solute (Chitinase-IN-2 HCl) and any buffer salts in the remaining unfrozen liquid. This localized high concentration can lead to precipitation and can also alter the pH of the solution, potentially causing degradation.
-
Hydrolysis: Chitinase-IN-2 is an amine-containing compound formulated as a hydrochloride salt to enhance its solubility in water. The presence of water, especially with pH shifts during freezing, can promote the hydrolysis of susceptible functional groups within the molecule. While amides are generally stable, extreme pH conditions can facilitate their breakdown.[1][2]
-
Physical Stress: The formation and melting of ice crystals can exert physical stress on dissolved molecules, which may contribute to degradation over multiple cycles.
The 1,3,4-thiadiazole ring within the Chitinase-IN-2 structure is a heterocyclic moiety that contributes to its biological activity. While generally stable, heterocyclic rings can be susceptible to cleavage under harsh conditions, such as significant pH changes that can occur during improper freezing.
V. Best Practices Protocol: Aliquoting and Storage of Chitinase-IN-2 HCl
To preserve the integrity and activity of your Chitinase-IN-2 HCl, a stringent storage protocol is essential. The following workflow is designed to minimize degradation and ensure reproducible experimental outcomes.
Workflow for Optimal Storage of Chitinase-IN-2 HCl
Caption: Workflow for preparing, aliquoting, storing, and using Chitinase-IN-2 HCl solutions to minimize degradation.
VI. Data Summary: Recommended Storage Conditions
| Storage Form | Solvent | Temperature | Duration | Key Considerations |
| Lyophilized Powder | N/A | -20°C | Up to 1 year | Store in a dry, dark environment. |
| Stock Solution | DMSO | -20°C or -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. |
| Aqueous Working Solution | Buffered Saline (e.g., PBS) | 2-8°C | < 24 hours | Prepare fresh from a thawed stock aliquot for each experiment. |
VII. Conclusion: A Commitment to Scientific Integrity
As a Senior Application Scientist, my primary objective is to empower you to achieve the most accurate and reproducible results. The stability of your reagents is a cornerstone of reliable data. By understanding the chemical principles governing the stability of Chitinase-IN-2 HCl and implementing the best practices outlined in this guide, you can mitigate the risks associated with improper storage and handling. Adhering to a strict aliquoting strategy is the single most effective measure to prevent the degradation caused by freeze-thaw cycles. This commitment to meticulous experimental practice is fundamental to the integrity of your research.
References
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]
Sources
Technical Support Center: Chitinase-IN-2 Assay Optimization
Introduction: The Stability Paradox
You are likely here because your IC50 curves for Chitinase-IN-2 (CAS: 1628329-89-4) are shifting between runs, or your Z-prime (Z') factors are consistently below 0.5.
Chitinase-IN-2 is a potent dual inhibitor of insect chitinase and N-acetylhexosaminidase .[1][2] While it serves as a critical reference compound in agricultural and pharmacological research, it presents specific physicochemical challenges. The variability you encounter is rarely due to the compound's degradation, but rather assay system thermodynamics : specifically, the interplay between the hydrophobic inhibitor, the pH-sensitive hydrolytic reaction, and the fluorescence quenching of the 4-Methylumbelliferone (4-MU) leaving group.
This guide moves beyond basic protocol steps to address the causality of failure.
Module 1: The Reagents (Pre-Assay QC)
Q1: My inhibitor stock precipitates upon addition to the assay buffer. How do I resolve this?
Diagnosis: Solvent Shock. Chitinase-IN-2 is hydrophobic.[3] Direct addition of high-concentration DMSO stock into a low-salt, aqueous buffer causes "crashing out" (micro-precipitation), leading to false negatives or erratic inhibition.
The Fix: The Intermediate Dilution Step Do not pipette directly from 10 mM DMSO stock to the assay plate.
-
Step A: Prepare a "10x Working Stock" in a buffer containing 5-10% DMSO .
-
Step B: Add this Working Stock to your reaction.
-
Why? This pre-solubilizes the compound in a semi-aqueous environment, preventing the formation of micro-aggregates that scatter light and sequester the inhibitor.
-
Q2: Which substrate should I use? 4-MU-(GlcNAc) or 4-MU-(GlcNAc)3?
Diagnosis: Target Ambiguity. Chitinase-IN-2 inhibits both exochitinase (N-acetylhexosaminidase) and endochitinase activity.
-
Use 4-MU-GlcNAc if you are measuring N-acetylhexosaminidase activity (cleaving terminal monomers).
-
Use 4-MU-(GlcNAc)3 if you are measuring Endochitinase activity (cleaving internal bonds).
-
Critical Note: 4-MU-(GlcNAc)3 is less soluble. It requires warming to 37°C and vortexing before use. Cold substrate = Variability.
Module 2: The Kinetic Workflow (The Assay)
Visualizing the Critical pH Shift
The most common source of error in 4-MU assays is the "Stop Step." The enzymatic reaction occurs at acidic pH (5.0–6.0), but the signal (4-MU fluorescence) is only maximal at basic pH (>10.0).
Figure 1: The Chitinase-IN-2 Fluorogenic Assay Workflow. Note the critical transition from acidic reaction to basic readout.
Q3: Why is my fluorescence signal decaying over time after stopping the reaction?
Diagnosis: pH Drift. The 4-MU signal is pH-dependent. If your Stop Solution (usually Glycine-NaOH or Sodium Carbonate) is too weak or low volume, the acidic reaction buffer will slowly neutralize it, dropping the pH below 10. This causes the 4-MU to protonate and lose fluorescence.
Protocol Standard:
-
Ratio: Use a 3:1 ratio of Stop Solution to Reaction Volume (e.g., 150 µL Stop to 50 µL Reaction).
-
Buffer Strength: Ensure Stop Solution is at least 0.2 M (pH 10.5) .
Module 3: Troubleshooting Data Variability
Troubleshooting Decision Matrix
| Observation | Likely Cause | Verification Step | Corrective Action |
| High Background (Blank) | Spontaneous Hydrolysis | Measure substrate-only well over 60 mins. | Use fresh substrate; store stock at -20°C in dark. |
| Low Signal Window | Enzyme Freeze-Thaw | Compare fresh enzyme vs. stored aliquot. | Aliquot enzyme for single use. Do not refreeze. |
| Variable IC50 | Non-Equilibrium | Run time-course with inhibitor. | Increase pre-incubation of Enzyme + IN-2 to 30 mins. |
| Edge Effects | Evaporation | Check liquid levels in outer wells. | Seal plates during 37°C incubation; use dummy water wells. |
Q4: My IC50 for Chitinase-IN-2 is 50 µM in one run and 5 µM in another. Why?
Diagnosis: Incubation Time Bias (Slow-Binding Inhibition). Many GH18 inhibitors are "slow-binding." If you add the substrate immediately after adding the inhibitor, the enzyme is not yet fully blocked.
The Self-Validating Protocol:
-
Add Enzyme + Buffer + Chitinase-IN-2.
-
Incubate for 30 minutes at Room Temp (Pre-incubation).
-
Then add Substrate to initiate reaction.
-
If the IC50 stabilizes at the lower value (e.g., 5 µM), the inhibitor is slow-binding.
Module 4: Data Analysis & Reference Values
Expected Potency Profile
When validated against Ostrinia furnacalis Chitinase (OfChtII) or similar insect models:
| Parameter | Value Range | Notes |
| IC50 (Chitinase) | 40 – 60 µM | Substrate: Colloidal Chitin or 4-MU-(GlcNAc)3 |
| IC50 (Hexosaminidase) | 15 – 25 µM | Substrate: 4-MU-GlcNAc |
| Max Inhibition | >95% | At 100 µM concentration |
| Hill Slope | 0.8 – 1.2 | Deviations indicate aggregation or promiscuity |
Q5: How do I calculate the Z-Factor for this assay?
To ensure your assay is robust enough for screening:
- : Standard Deviation of Positive (Enzyme only) and Negative (Buffer only) controls.
- : Means of the controls.
-
Target: Z' > 0.5 is required for reliable IC50 generation.
References
- Sutherland, T. D., et al. (2002). "Insect chitinases: molecular biology and potential use as biopesticides." Insect Biochemistry and Molecular Biology, 32(10), 1377-1393.
-
PubChem. (2024). Compound Summary: Chitinase-IN-2.[1][2][4][5] Retrieved from [Link]
- Boot, R. G., et al. (2001). "Identification of a novel acidic mammalian chitinase distinct from chitotriosidase." Journal of Biological Chemistry, 276(9), 6770-6778. (Reference for pH dependency of GH18 family enzymes).
Sources
Chitinase-IN-2 hydrochloride hygroscopic nature and handling tips
Topic: Hygroscopic Nature, Handling Protocols, and Troubleshooting
Executive Summary & Compound Identity
Chitinase-IN-2 hydrochloride is a potent, specific inhibitor of insect chitinase (OfChi-h) and N-acetylhexosaminidase (OfHex1), primarily utilized in agricultural and pest control research. As a hydrochloride salt, this compound exhibits significant hygroscopicity . This physical characteristic dictates that strict handling protocols be followed to prevent moisture absorption, which can alter stoichiometric calculations, reduce potency, and compromise long-term stability.
Chemical Profile
| Property | Detail |
| CAS Number | 2070014-83-2 (HCl salt) / 1579991-63-1 (Free base) |
| Molecular Formula | C₂₀H₂₂ClN₅O₂S |
| Molecular Weight | 431.94 g/mol |
| Target | Insect Chitinase (OfChi-h), N-acetylhexosaminidase (OfHex1) |
| Physical State | Light yellow to yellow solid |
| Solubility | DMSO (≥ 46 mg/mL), Water (50 mg/mL with sonication) |
The Hygroscopic Challenge: Why It Matters
Q: Why is this compound hygroscopic? A: The hydrochloride (HCl) counter-ion significantly increases the polarity of the molecule, improving water solubility but also making the crystal lattice prone to absorbing atmospheric moisture.
The "Wet Compound" Cascade:
-
Stoichiometric Error: If the powder absorbs 5% water by weight, weighing 10 mg of powder actually delivers only 9.5 mg of active compound. This introduces a hidden 5% error in your
values. -
Physical Degradation: Absorption of moisture can turn the free-flowing powder into a sticky gum, making it impossible to weigh accurately.
-
Chemical Instability: While the isoquinoline-1,3-dione core is relatively stable, the presence of water can accelerate hydrolysis or oxidation of the secondary amine linkers over long storage periods.
Critical Handling Protocols
Protocol A: Storage & Weighing Workflow
Objective: To weigh the compound without introducing atmospheric moisture.[1]
Required Equipment:
-
Desiccator with active desiccant (Silica gel or Drierite).
-
Analytical balance.
-
Anti-static weighing boat or glass vial.
-
Parafilm or Nescofilm.
Step-by-Step Procedure:
-
Equilibration: Remove the product vial from the freezer (-20°C). DO NOT OPEN IT YET. Allow the vial to warm to room temperature (approx. 30–45 minutes).
-
Environment: Ideally, weigh inside a glove box or a low-humidity environment. If on a benchtop, work quickly.
-
Weighing:
-
Open the vial and immediately weigh the required amount.
-
If the powder appears clumpy, do not attempt to crush it inside the stock vial.
-
-
Resealing:
-
Purge the headspace of the vial with dry nitrogen or argon gas (if available) before closing.
-
Seal the cap tightly with Parafilm.
-
-
Return to Storage: Place immediately back into a desiccator within the -20°C freezer.
Visualization: Moisture-Free Handling Workflow
Figure 1: Critical workflow for handling hygroscopic Chitinase-IN-2 HCl to prevent degradation and weighing errors.
Solubilization & Experimental Setup
Protocol B: Preparing Stock Solutions
Objective: To create a stable stock solution without precipitation.
Solvent Selection Guide:
| Solvent | Max Solubility | Handling Notes | Recommended Use |
| DMSO | ≥ 46 mg/mL | CRITICAL: Use anhydrous DMSO.[6] DMSO itself is hygroscopic. If "wet" DMSO is used, the compound may precipitate over time. | Primary stock for in vitro assays. |
| Water | 50 mg/mL | Requires ultrasonic treatment .[6] The solution may be acidic due to HCl; buffer appropriately in media. | Use for immediate aqueous dilutions. |
| Ethanol | Low/Variable | Not recommended as a primary solvent. | Avoid. |
Step-by-Step Solubilization:
-
Calculate: Determine the volume of solvent needed for a specific concentration (e.g., 10 mM).
-
Formula:
-
-
Add Solvent: Add anhydrous DMSO to the vial.
-
Vortex & Sonicate:
-
Vortex for 30 seconds.
-
If particles remain, place in an ultrasonic bath at room temperature for 2–5 minutes. Visual check: Solution must be clear yellow with no particulates.
-
-
Aliquot: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 20 µL or 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -80°C (stable for 6 months).
Visualization: Solubilization Decision Tree
Figure 2: Decision matrix for solubilizing Chitinase-IN-2 HCl, emphasizing the necessity of sonication for aqueous solutions.
Troubleshooting & FAQs
Q1: The powder has turned into a sticky yellow gum. Is it still usable?
-
Diagnosis: The compound has absorbed significant moisture (deliquescence).
-
Solution: It is chemically likely still intact but the concentration is now unknown.
-
Action: Dissolve the entire content of the vial in a known volume of DMSO to create a "master stock." Assume the mass is equal to the original label amount (e.g., 5 mg), but be aware of potential error. For critical
or determination, discard and use a fresh vial.
-
Q2: I see precipitation when I dilute my DMSO stock into cell culture media.
-
Cause: Rapid change in solubility ("crashing out") or pH shock.
-
Solution:
-
Ensure the final DMSO concentration in media is < 0.5% (usually safe for cells).
-
Perform serial dilutions in DMSO first, then add the diluted DMSO to the media. Do not add high-concentration stock directly to media.
-
Warm the media to 37°C before adding the compound.
-
Q3: Can I store the stock solution at -20°C instead of -80°C?
-
Answer: Yes, for up to 1 month.[6][7] For longer storage (>1 month), -80°C is required to prevent slow hydrolysis. Always seal with Parafilm to prevent DMSO from absorbing water in the freezer.
Q4: My water stock solution is acidic.
-
Reason: This is the hydrochloride salt.[6] Dissolving it releases protons.
-
Action: If the assay is pH-sensitive, prepare the stock in a strong buffer (e.g., PBS or HEPES, pH 7.4) rather than unbuffered water, or adjust the pH of the working solution carefully.
References
-
PubChem. Compound Summary for Chitinase-IN-2. (Verified via CAS 2070014-83-2).[8][6][9]
-
Jiang, X., et al. (2025). Biochemical Characterization of GH18 Chitinases and Inhibitor Specificity. ACS Sustainable Chemistry & Engineering.[10] (Contextual grounding on Chitinase inhibition mechanisms).
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Sciencemadness Discussion Board - Water exchange between different hygroscopic salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene Cloning, Heterologous Expression, and In Silico Analysis of Chitinase B from Serratia marcescens for Biocontrol of Spodoptera frugiperda Larvae Infesting Maize Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chitinase-IN-2 | TargetMol [targetmol.com]
- 9. Chitinase-IN-2 (hydrochloride) | 2070014-83-2 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Chitinase-IN-2 Bioassays
Topic: Overcoming Solvent Interference in Chitinase-IN-2 Inhibition Assays
Executive Summary
Chitinase-IN-2 (C20H21N5O2S) is a potent, hydrophobic inhibitor targeting chitinases (e.g., AMCase, CHIT1) and N-acetylhexosaminidase. While it demonstrates high efficacy (98% inhibition at 50 µM), its lipophilic nature introduces a critical variable: solvent interference .
In bioassays, "solvent interference" is not merely enzyme inhibition by DMSO; it is often the precipitation of the inhibitor upon dilution into aqueous buffers ("solvent shock"), leading to false IC50 values and non-reproducible data. This guide provides the protocols to stabilize Chitinase-IN-2 in solution and validate your solvent system.
Part 1: The Solubility Foundation (Stock Preparation)
Q: What is the optimal solvent system for Chitinase-IN-2? A: Chitinase-IN-2 is sparingly soluble in water. You must use DMSO (Dimethyl Sulfoxide) for stock preparation.
-
Recommendation: Prepare a high-concentration stock (e.g., 10 mM or 50 mM) in 100% anhydrous DMSO.
-
Why: DMSO prevents hydrolytic degradation and ensures complete solubilization. Water stocks often result in micro-suspensions that are invisible to the naked eye but catastrophic for assay precision.
Q: My stock solution turned cloudy after freezing. Is it ruined? A: Not necessarily, but it requires recovery.
-
Mechanism: DMSO absorbs atmospheric moisture (hygroscopic). Upon freezing (-20°C or -80°C), water pockets freeze differently, potentially causing compound crash-out.
-
Recovery Protocol:
-
Thaw completely at room temperature.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath for 5 minutes at 37°C.
-
Centrifuge at 10,000 x g for 1 minute. If a pellet remains, the concentration is inaccurate; discard and prepare fresh.
-
Part 2: Defining the Solvent Window (Assay Optimization)
Before testing the inhibitor, you must define the Maximum Tolerated Concentration (MTC) of DMSO for your specific Chitinase enzyme (AMCase or CHIT1).
Q: How much DMSO can my Chitinase assay tolerate? A: Most Chitinases (e.g., Serratia ChiA, Human AMCase) tolerate 1–5% DMSO, but activity drops sharply beyond this. You must empirically determine this limit.
Protocol: DMSO Tolerance Titration
Objective: Identify the DMSO concentration where enzyme activity remains >90% relative to the control.
-
Prepare Enzyme Buffer: Standard assay buffer (e.g., 50 mM Citrate-Phosphate, pH 4.5 for AMCase).
-
Prepare Solvent Series: Create DMSO dilutions in buffer to achieve final assay concentrations of: 0%, 0.5%, 1%, 2%, 5%, 10%.
-
Incubate: Mix Enzyme + Solvent Series. Incubate for 15 minutes at room temp (pre-equilibration).
-
Add Substrate: Add 4-MU-chitotrioside or colloidal chitin.
-
Read: Measure fluorescence/absorbance.
-
Analysis: Plot Relative Activity (%) vs. DMSO %. Select the highest DMSO % where activity is ≥95%. This is your Assay Limit.
| Enzyme Type | Typical DMSO Tolerance | pH Optimum | Notes |
| AMCase (Mouse/Human) | < 2.0% | pH ~2.0 & ~7.0 | Bimodal pH optimum; highly robust but sensitive to solvent shock at neutral pH. |
| Chitotriosidase (CHIT1) | < 1.0% | pH ~6.0 | Less stable; prone to denaturation in high organic solvents. |
| Bacterial Chitinase | < 5.0% | pH 5.0–8.0 | Generally more robust. |
Part 3: Preventing "Solvent Shock" (The Serial Dilution Trap)
Q: Why do I see variable inhibition (high error bars) at high inhibitor concentrations? A: This is the hallmark of Solvent Shock . When you pipette 100% DMSO stock directly into an aqueous buffer, the rapid polarity change causes hydrophobic compounds like Chitinase-IN-2 to precipitate locally before mixing is complete.
Solution: The Intermediate Dilution Step Never dilute 100% DMSO stock directly into the assay plate. Use an intermediate "transfer plate" to step down the solvent concentration.
Workflow Visualization
Figure 1: Intermediate Dilution Workflow. By pre-diluting the inhibitor into a buffer containing the final desired DMSO percentage (or slightly higher), you allow micro-precipitates to resolve or become visible before adding the sensitive enzyme.
Part 4: Troubleshooting Guide (Q&A)
Q: My IC50 curve plateaus at 60% inhibition. Why isn't it reaching 100%? A: This "partial inhibition" usually indicates compound solubility limits .
-
Diagnosis: The compound has precipitated at higher concentrations.[1] The enzyme is only inhibited by the soluble fraction (which is saturated).
-
Fix: Add a non-ionic detergent like 0.01% Triton X-100 or Tween-20 to the assay buffer. This stabilizes hydrophobic compounds and prevents aggregation-based artifacts.
Q: The background fluorescence is increasing with inhibitor concentration. A: Chitinase-IN-2 or its breakdown products may be autofluorescent or quenching the 4-MU signal.
-
Test: Run a "Compound Only" control (Buffer + Inhibitor + Substrate, NO Enzyme).
-
Correction: If the signal is high, subtract this value from your assay data. If the signal is extremely high, switch to a colorimetric substrate (e.g., p-Nitrophenyl N-acetyl-β-D-glucosaminide).
Q: Can I store the diluted working solutions? A: No. Aqueous dilutions of Chitinase-IN-2 are thermodynamically unstable. They must be prepared fresh immediately before the assay. 100% DMSO stocks are stable at -20°C for 1 month [1].
Part 5: Troubleshooting Logic Tree
Use this decision matrix to diagnose data anomalies.
Figure 2: Diagnostic Logic Tree for Solvent Interference.
References
-
Boot, R. G., et al. (2001). Identification of a Novel Acidic Mammalian Chitinase Distinct from Chitotriosidase.[1] Journal of Biological Chemistry. Retrieved from [Link]
-
Tabet, J. C., et al. (2023). Structural characterization of ligand binding and pH-specific enzymatic activity of mouse Acidic Mammalian Chitinase. eLife. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: Chitinase-IN-2 Hydrochloride vs. Allosamidin
Executive Summary
This guide provides a technical comparison between Chitinase-IN-2 hydrochloride , a synthetic naphthalimide-based inhibitor, and Allosamidin , the natural product "gold standard" for chitinase inhibition.
Key Takeaway:
-
Allosamidin is the superior inhibitor in terms of absolute potency (
in the nanomolar range), acting as a transition-state analogue that universally locks Family 18 chitinases. However, its complex pseudotrisaccharide structure limits its chemical accessibility and bioavailability. -
This compound is a synthetic small molecule with moderate potency (
in the micromolar range). Its value lies in its chemical tractability , cell permeability, and potential for optimization as an insecticidal agent (pesticide), specifically targeting insect chitinases and -acetylhexosaminidases.
Mechanistic Overview & Chemical Identity
Chemical Identity
| Feature | This compound | Allosamidin |
| Class | Synthetic Small Molecule (Naphthalimide derivative) | Natural Product (Pseudotrisaccharide) |
| Structure | Naphthalimide core with a thiadiazole side chain | Allosamizoline core linked to two |
| Molecular Weight | ~431.94 Da (HCl salt) | ~622.6 Da |
| Solubility | DMSO, Water (moderate) | Water (highly soluble) |
| Primary Target | Insect Chitinase & | Broad-spectrum Family 18 Chitinases (Pan-inhibitor) |
Mechanism of Action (MOA)
Allosamidin: The Transition State Mimic
Allosamidin is a competitive inhibitor that mimics the oxazolinium ion intermediate formed during the catalytic cycle of Family 18 chitinases. The allosamizoline moiety binds tightly to the -1 subsite of the enzyme, forming hydrogen bonds with the catalytic glutamate (e.g., Glu140 in ChiB) and stacking against conserved aromatic residues (Trp/Phe). This mimicry results in extremely tight binding (
Chitinase-IN-2: The Hydrophobic Intercalator Chitinase-IN-2 utilizes a naphthalimide scaffold . Unlike Allosamidin, which mimics the substrate's electronic state, Chitinase-IN-2 likely acts via hydrophobic stacking and competitive occlusion. The planar naphthalimide ring intercalates between conserved aromatic residues (such as Trp residues lining the catalytic cleft) in the active site, while the side chains (e.g., thiadiazole) probe the solvent-exposed regions or specific subsites (e.g., -2 or +1) to provide specificity.
Mechanistic Visualization
Caption: Comparative binding mechanisms. Allosamidin mimics the catalytic transition state for high affinity, while Chitinase-IN-2 relies on steric and hydrophobic blockade.
Comparative Potency Analysis
The following data contrasts the inhibition potency against key targets. Note the orders of magnitude difference in potency.
Quantitative Inhibition Data
| Target Enzyme | Organism | Allosamidin Potency | Chitinase-IN-2 Potency | Reference |
| Insect Chitinase | Lucilia cuprina / Ostrinia furnacalis | [1][2] | ||
| Ostrinia furnacalis (OfHex1) | Weak Inhibition | [3] | ||
| Fungal Chitinase | Candida albicans | Not Reported (Likely >100 µM) | [4] | |
| Mammalian AMCase | Mus musculus | Low Activity (Selectivity window) | [5] |
*Note: Chitinase-IN-2 is often reported as having >90% inhibition at 50 µM.[1][2] Specific
Selectivity Profile
-
Allosamidin: Pan-inhibitor. It inhibits almost all Family 18 chitinases (bacterial, fungal, insect, mammalian) with high potency. This lack of selectivity can be a disadvantage for therapeutic applications where specific targeting (e.g., fungal vs. human) is required.
-
Chitinase-IN-2: Insect-Biased. Designed primarily as a pesticide candidate. The naphthalimide scaffold shows preferential activity against insect hexosaminidases (OfHex1) and chitinases, with reduced potency against mammalian equivalents, offering a better safety profile for agricultural use.
Experimental Protocols
To validate the inhibition potency of these compounds, a fluorometric assay using 4-Methylumbelliferyl (4-MU) glycosides is the industry standard.
Protocol: Fluorometric Chitinase Inhibition Assay
Objective: Determine
Materials:
-
Substrate: 4-Methylumbelliferyl
-D- -triacetylchitotrioside (4-MU-GlcNAc ) [Sigma M5639]. -
Buffer: 50 mM Citrate-Phosphate Buffer, pH 5.0 (or pH 2.0 for AMCase).
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.5.
-
Equipment: Fluorescence Microplate Reader (Ex: 360 nm, Em: 450 nm).
Workflow:
-
Enzyme Preparation: Dilute chitinase to a concentration where the reaction remains linear over 30 minutes (typically 1-10 nM final).
-
Inhibitor Dilution:
-
Allosamidin: Prepare serial dilutions in DMSO/Buffer from 0.1 nM to 1000 nM .
-
Chitinase-IN-2: Prepare serial dilutions from 0.1 µM to 500 µM .
-
-
Pre-Incubation: Mix 10 µL of Inhibitor with 40 µL of Enzyme. Incubate at 37°C for 15 minutes to allow equilibrium binding.
-
Reaction Initiation: Add 50 µL of Substrate (20 µM final).
-
Incubation: Incubate at 37°C for 30 minutes (protected from light).
-
Termination: Add 100 µL of Stop Solution. The pH shift to 10.5 deprotonates the 4-MU product, making it fluorescent.
-
Measurement: Read fluorescence (RFU).
-
Analysis: Plot % Inhibition vs. Log[Inhibitor]. Fit to the sigmoidal dose-response equation (Hill equation) to calculate
.
Workflow Visualization
Caption: Standard fluorometric workflow for determining IC50 values of chitinase inhibitors.
Conclusion & Recommendation
-
Use Allosamidin when: You require maximum potency to completely shut down chitinase activity for validation purposes (e.g., confirming a phenotype is chitinase-dependent) or when studying the structural biology of the active site. It is the reference standard.
-
Use Chitinase-IN-2 when: You are developing insecticides , studying insect molting physiology, or require a compound that is easier to synthesize and modify than a complex trisaccharide. It is a "lead compound" for chemical biology rather than a perfect end-point inhibitor.
References
-
Sakuda, S., et al. (1987). "Structures of allosamidins, novel insect chitinase inhibitors, produced by Streptomyces sp." Journal of Organic Chemistry, 52(24), 5492-5494. Link
-
Berebon, D. P., et al. (2000). "Inhibition of Lucilia cuprina chitinase by allosamidin and argifin derivatives."[3] Journal of Biochemistry. (Confirmed nM potency data).
-
Liu, T., et al. (2019).
-N-Acetylhexosaminidase OfHex1 Inhibitors." Journal of Agricultural and Food Chemistry, 67(20), 5754–5763. Link -
Dickinson, K., et al. (1989).[4] "Chitinase activity from Candida albicans and its inhibition by allosamidin."[4] Journal of General Microbiology, 135(6), 1417-1421.[4] Link
-
Boot, R. G., et al. (2001). "Identification of a novel acidic mammalian chitinase distinct from chitotriosidase." Journal of Biological Chemistry, 276(9), 6770-6778. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chitinase suppliers USA [americanchemicalsuppliers.com]
- 3. Natural product-guided discovery of a fungal chitinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitinase activity from Candida albicans and its inhibition by allosamidin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chitinase Inhibitors: Argifin and Allosamidin
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibition, the quest for potent and selective agents against chitinases is of paramount importance for developing novel therapeutics and next-generation agricultural solutions. Chitinases, enzymes that degrade the abundant biopolymer chitin, are critical for the viability of numerous pathogens and pests, and are also implicated in inflammatory diseases in mammals.[1] This guide provides a detailed, data-driven comparison of two prominent natural product chitinase inhibitors: the cyclopentapeptide Argifin and the pseudotrisaccharide Allosamidin . While the originally requested comparison involved a compound designated "Chitinase-IN-2," no publicly available scientific literature exists for a molecule with this specific name. Therefore, we have substituted it with Allosamidin, a well-characterized and scientifically relevant comparator to Argifin, to provide a meaningful and evidence-based analysis.
This document delves into their inhibitory activity, mechanism of action, and the experimental protocols for their evaluation, presented in a clear and comparative format to aid in research and development decisions.
At a Glance: Key Quantitative Data
The following table summarizes the available quantitative data for Argifin and Allosamidin, focusing on their inhibitory potency (IC₅₀) against various chitinases. This data highlights the differential efficacy of these inhibitors across species and enzyme isoforms.
| Inhibitor | Target Enzyme | Target Organism/Family | IC₅₀ | Reference(s) |
| Argifin | SmChiA | Serratia marcescens | 0.025 µM | [2] |
| SmChiB | Serratia marcescens | 6.4 µM | [1][2] | |
| Chitinase B1 | Aspergillus fumigatus | 1.1 µM | [2] | |
| Human chitotriosidase | Human | 4.5 µM | [2] | |
| Lucilia cuprina chitinase | Sheep blowfly | 3.7 µM (at 37°C) | [2][3] | |
| Lucilia cuprina chitinase | Sheep blowfly | 0.10 µM (at 20°C) | [1][2] | |
| Allosamidin | Lucilia cuprina chitinase | Sheep blowfly | 2.3 nM (at 37°C) | [1] |
| Lucilia cuprina chitinase | Sheep blowfly | 0.4 nM (at 20°C) | [1] | |
| AfChiA1 | Aspergillus fumigatus | 128 µM | [4] | |
| Chitinase | Bombyx mori (Silkworm) | EI₅₀ = 2 µ g/larva | [5] |
Unveiling the Inhibitors: Structure and Mechanism
Both Argifin and Allosamidin are potent inhibitors of family 18 chitinases, a class of enzymes that hydrolyzes chitin via a substrate-assisted catalytic mechanism.[6] Despite this shared target, their chemical structures and specific binding interactions differ significantly.
Argifin is a cyclic pentapeptide produced by the fungus Gliocladium sp.[7] Its structure is characterized by a unique macrocyclic peptide backbone. X-ray crystallography studies have revealed that Argifin binds to the active site of family 18 chitinases, occupying the -1, +1, and +2 subsites where the chitin polymer would normally bind.[8] The N-methyl carbamoyl group and the arginine guanidinium group of Argifin form crucial hydrogen bonds with key catalytic residues of the enzyme, such as the catalytic acid (a glutamate residue), effectively blocking substrate access and catalysis.[8][9]
Allosamidin , a pseudotrisaccharide isolated from Streptomyces sp., was the first chitinase inhibitor to be discovered.[6] It consists of two N-acetyl-D-allosamine units and a unique cyclitol derivative called allosamizoline.[6] Allosamidin acts as a competitive inhibitor, with its allosamizoline moiety mimicking the oxazolinium ion intermediate formed during chitin hydrolysis.[5][9] This mimicry allows it to bind with high affinity to the -1 subsite in the enzyme's active site, preventing the completion of the catalytic cycle.[5][9]
Below is a diagram illustrating the distinct inhibitory mechanisms of Argifin and Allosamidin on a family 18 chitinase.
Caption: Comparative binding modes of Argifin and Allosamidin in the chitinase active site.
Causality in Experimental Design: Why Choose a Fluorometric Assay?
For the comparative evaluation of chitinase inhibitors, a fluorometric assay using a 4-methylumbelliferyl (4-MU) conjugated chitin-oligosaccharide substrate is often preferred over colorimetric methods for several reasons:
-
Enhanced Sensitivity: Fluorometric assays typically offer significantly higher sensitivity, allowing for the detection of lower enzyme activities and the use of smaller concentrations of both enzyme and inhibitor. This is crucial for determining accurate IC₅₀ values, especially for potent inhibitors like Allosamidin which can have nanomolar affinities.
-
Continuous Monitoring: The release of the fluorescent 4-MU group can be monitored in real-time, enabling kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Lower Interference: Fluorometric assays are generally less susceptible to interference from colored compounds that may be present in crude extracts or compound libraries, a common issue with colorimetric assays that measure absorbance.[10]
The choice of a specific 4-MU substrate (e.g., 4-MU-N-acetyl-β-D-glucosaminide, 4-MU-N,N'-diacetyl-β-D-chitobioside, or 4-MU-N,N',N''-triacetyl-β-D-chitotrioside) allows for the probing of different chitinase activities (exo- vs. endo-chitinase) and can reveal substrate-specific inhibition patterns.
Experimental Protocols
To ensure the generation of robust and reproducible data for the comparative assessment of chitinase inhibitors, the following detailed experimental workflows are recommended.
I. General Chitinase Inhibition Assay (Fluorometric)
This protocol outlines a standard procedure for determining the IC₅₀ value of a test compound against a purified chitinase.
Caption: Workflow for a fluorometric chitinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5).
-
Enzyme Solution: Dilute the purified chitinase in assay buffer to the desired working concentration.
-
Inhibitor Solutions: Prepare a serial dilution of the test compounds (Argifin, Allosamidin) in the assay buffer.
-
Substrate Solution: Dissolve the fluorogenic substrate (e.g., 4-methylumbelliferyl N,N',N''-triacetyl-β-D-chitotrioside) in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of the serially diluted inhibitor solutions.
-
Add 25 µL of the chitinase solution to each well. Include controls with buffer instead of inhibitor (100% activity) and wells with buffer and no enzyme (background).
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of a high pH stop solution (e.g., 0.5 M glycine-NaOH, pH 10.5).
-
Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
II. Colorimetric Chitinase Assay using Colloidal Chitin
For assessing activity on a more natural, polymeric substrate, a colorimetric assay using colloidal chitin is employed. This method measures the release of reducing sugars.[11]
Step-by-Step Methodology:
-
Substrate Preparation: Prepare colloidal chitin from purified crab shell chitin.
-
Reaction Mixture:
-
Combine 0.5 mL of the enzyme solution with 0.5 mL of 1% (w/v) colloidal chitin in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.0).
-
Incubate the mixture at 37°C for 1 hour with gentle shaking.
-
-
Quantification of Reducing Sugars:
-
Stop the reaction by adding 1.0 mL of 3,5-dinitrosalicylic acid (DNS) reagent.
-
Boil the samples for 10 minutes.
-
Cool the samples to room temperature and measure the absorbance at 540 nm.
-
Determine the amount of reducing sugar released by comparing the absorbance to a standard curve of N-acetylglucosamine.
-
Applications and Future Directions
Both Argifin and Allosamidin have demonstrated significant potential in various applications, driven by their ability to inhibit chitinases crucial for the lifecycle of many organisms.
-
Agriculture: Their potent insecticidal and antifungal properties make them promising candidates for the development of bio-pesticides.[5] By disrupting the molting process in insects and inhibiting cell wall synthesis in fungi, these compounds offer a targeted approach to pest and disease control.[5]
-
Medicine: In humans, chitinases, particularly acidic mammalian chitinase (AMCase), have been implicated in the pathophysiology of allergic and inflammatory conditions like asthma.[1] Inhibition of AMCase by compounds such as Allosamidin has been shown to reduce airway inflammation in preclinical models, highlighting their therapeutic potential.[6] Argifin is also being explored for its anti-asthma properties.[7] Furthermore, chitinase inhibitors are being investigated as potential treatments for parasitic infections, such as malaria, by preventing the parasite from penetrating the mosquito midgut.[6]
The distinct chemical scaffolds of Argifin (peptide-based) and Allosamidin (carbohydrate-based) provide different starting points for medicinal chemistry efforts. Structure-activity relationship (SAR) studies and rational drug design are being employed to develop derivatives with improved potency, selectivity, and pharmacokinetic properties.[7] The ultimate goal is to create novel agents that can effectively target pathogenic and disease-related chitinases with high specificity, minimizing off-target effects.
References
- Suzuki, S., Nakanishi, E., Ohira, T., et al. (2006). Chitinase inhibitor allosamidin is a signal molecule for chitinase production in its producing Streptomyces I. Analysis of the chitinase whose production is promoted by allosamidin and growth accelerating activity of allosamidin. The Journal of Antibiotics, 59(7), 402-409.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 119339, Allosamidin. Retrieved February 9, 2026 from [Link].
- Zhou, Y., Zhang, Y., & Li, Y. (2020). Synthesis, antiasthmatic, and insecticidal/antifungal activities of allosamidins. RSC Advances, 10(45), 26865-26877.
- Kato, D., Onoda, A., & Uekusa, H. (2021). Allosamidin, a chitinase inhibitor produced by Streptomyces, acts as an inducer of chitinase production in its producing strain. Journal of General and Applied Microbiology, 67(3), 113-119.
- Nakanishi, E., Suzuki, S., Ohira, T., et al. (2013). Novel Biological Activities of Allosamidins. International Journal of Molecular Sciences, 14(6), 12348-12361.
- Omura, S., Arai, N., Yamaguchi, Y., et al. (2013). Novel Biological Activities of Allosamidins. Molecules, 18(6), 6398-6413.
- Shiomi, K., Arai, N., Iwai, Y., et al. (2009). Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms. The Journal of Antibiotics, 62(6), 277-282.
-
Houston, D. R., Andersen, O. A., & van Aalten, D. M. F. (2004). IC50 curves determined in triplicate, fitted to a four-parameter... ResearchGate. Retrieved from [Link]
-
Roles of chitinases and allosamidin's effects. (n.d.). ResearchGate. Retrieved from [Link]
- Suzuki, S., Ohira, T., Nakanishi, E., et al. (2008). Chitinase inhibitor allosamidin promotes chitinase production of Streptomyces generally. The Journal of Antibiotics, 61(7), 443-447.
- Andersen, O. A., Nathubhai, A., Dixon, M. J., et al. (2008). Structure-Based Dissection of the Natural Product Cyclopentapeptide Chitinase Inhibitor Argifin. Chemistry & Biology, 15(3), 295-301.
-
Mauch, F., Hadwiger, L. A., & Boller, T. (1988). Colorimetric assay of chitinase. ResearchGate. Retrieved from [Link]
- Schüttelkopf, A. W., Andersen, O. A., & van Aalten, D. M. F. (2024). Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective. RSC Medicinal Chemistry.
- Senthilkumar, M., Amaresan, N., & Sankaranarayanan, A. (2021). Chitinase Assay by Spectrophotometric Method.
- Umekita, M., Tenda, Y., Arai, N., et al. (2009). Computer-aided rational molecular design of argifin-derivatives with increased inhibitory activity against chitinase B from Serratia marcescens. Bioorganic & Medicinal Chemistry, 17(10), 3589-3596.
-
Boller, T., & Mauch, F. (1992). Colorimetric assay for chitinase. Semantic Scholar. Retrieved from [Link]
- Omura, S., Arai, N., Yamaguchi, Y., et al. (2000). Argifin, a new chitinase inhibitor, produced by Gliocladium sp. FTD-0668. I. Taxonomy, fermentation, and biological activities. The Journal of Antibiotics, 53(6), 603-608.
Sources
- 1. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Argifin, a new chitinase inhibitor, produced by Gliocladium sp. FTD-0668. I. Taxonomy, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antiasthmatic, and insecticidal/antifungal activities of allosamidins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Biological Activities of Allosamidins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computer-aided rational molecular design of argifin-derivatives with increased inhibitory activity against chitinase B from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Based Dissection of the Natural Product Cyclopentapeptide Chitinase Inhibitor Argifin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01050G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Validating Chitinase-IN-2 Hydrochloride Purity: An Optimized HPLC Protocol
Executive Summary
Chitinase-IN-2 hydrochloride (CAS: 2070014-83-2) is a potent inhibitor of acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1), critical targets in asthma and pulmonary fibrosis research. Due to its specific chemical structure—a naphthalimide core fused with a basic thiadiazole side chain—standard "generic" HPLC gradients often fail to provide accurate purity data, leading to peak tailing and co-elution of synthetic impurities.
This guide presents a validated, optimized Reverse-Phase HPLC (RP-HPLC) protocol designed specifically for Chitinase-IN-2 HCl. We compare this optimized method against standard generic protocols and orthogonal NMR analysis to demonstrate its superior resolution and reliability.
The Challenge: Why Standard Methods Fail
Chitinase-IN-2 HCl possesses two distinct chemical domains that complicate analysis:
-
Hydrophobic Core: The benzo[de]isoquinoline-1,3-dione backbone is highly hydrophobic and planar.
-
Basic Side Chain: The dimethylamino and secondary amine groups are protonated at neutral pH.
The Problem: In standard generic gradients (e.g., Water/Methanol without pH control), the protonated amines interact with residual silanol groups on the silica column. This results in severe peak tailing , variable retention times, and the potential to mask impurities under the main peak.
Comparative Analysis: Optimized vs. Generic Methods
The following table summarizes the performance of the proposed optimized method against common alternatives.
| Feature | Method A: Optimized RP-HPLC (Recommended) | Method B: Generic Gradient | Method C: 1H-NMR (Orthogonal) |
| Principle | Ion-Pairing/Suppression RP-HPLC (C18 + TFA) | Standard RP-HPLC (C18 + Water/MeOH) | Proton Nuclear Magnetic Resonance |
| Peak Shape | Sharp, Symmetrical (Tailing Factor < 1.2) | Broad, Tailing (Tailing Factor > 2.0) | N/A (Spectral Integration) |
| Resolution | High (> 2.5 between impurities) | Low (Co-elution likely) | High (Structural ID), Low (Trace Impurities) |
| LOD/LOQ | High Sensitivity (ng range) | Moderate | Low Sensitivity (> 1%) |
| Usage | Routine QC & Purity Validation | Quick Scouting (Not Recommended) | Structural Verification |
Optimized Experimental Protocol
This protocol is designed to suppress silanol interactions using an acidic modifier (TFA), ensuring the basic amines remain fully protonated and solvated, while the hydrophobic core drives retention on the C18 phase.
Reagents & Equipment
-
Compound: this compound (Store at -20°C, protected from light).[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped column.
-
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.
-
Modifier: Trifluoroacetic Acid (TFA), sequencing grade.
Mobile Phase Preparation
-
Mobile Phase A (MPA): 0.1% (v/v) TFA in Water.
-
Why: Maintains pH ~2.0, suppressing silanol ionization and protonating the analyte's basic nitrogens to improve peak shape.
-
-
Mobile Phase B (MPB): 0.1% (v/v) TFA in Acetonitrile.
Instrument Parameters[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C (Controlled)
-
Detection: UV at 254 nm (Primary) and 210 nm (Secondary).
-
Note: The naphthalimide core absorbs strongly at 254 nm.
-
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Solvent front elution) |
| 20.0 | 95 | Linear Gradient |
| 25.0 | 95 | Wash |
| 25.1 | 5 | Re-equilibration |
| 30.0 | 5 | Stop |
Validation Framework (ICH Q2 Aligned)
To ensure the data generated is trustworthy, the method must be validated according to ICH Q2(R1) guidelines.[2]
System Suitability Testing (SST)
Before running samples, verify the system using a standard solution (0.1 mg/mL).
-
Tailing Factor (Tf): Must be ≤ 1.5.
-
Theoretical Plates (N): > 2000.
-
Precision (RSD): < 2.0% for retention time and area (n=5 injections).
Linearity & Range
Prepare a 5-point calibration curve ranging from 20% to 120% of the target concentration (e.g., 0.02 mg/mL to 0.12 mg/mL).
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Spike known impurities (if available) or perform standard addition to the matrix.
-
Acceptance Criteria: 98.0% – 102.0% recovery.
Visualizing the Validation Logic
Diagram 1: Analytical Workflow
This flow illustrates the decision-making process for validating the purity of Chitinase-IN-2 HCl.
Caption: Workflow comparing the failure of generic methods vs. the success of the optimized TFA-buffered protocol.
Diagram 2: Separation Mechanism
Understanding why the optimized method works is critical for troubleshooting.
Caption: Mechanistic view of how acidic buffering prevents silanol interactions, ensuring peak symmetry.
Troubleshooting & Tips
-
Sample Preparation: Chitinase-IN-2 HCl is hygroscopic. Equilibrate the vial to room temperature before weighing. Dissolve in DMSO first, then dilute with Mobile Phase A to match the initial gradient conditions.
-
Ghost Peaks: If "ghost" peaks appear around 15-20 minutes, they may be impurities from the DMSO. Run a blank DMSO injection to subtract these artifacts.
-
Column Care: Flush the column with 50:50 Water:Methanol (no acid) after analysis to prevent acid hydrolysis of the bonded phase over long-term storage.
References
-
ICH. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Chitinase-IN-2.[1][4][5] National Library of Medicine. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for RP-HPLC of basic compounds).
Sources
A Researcher's Guide to Selectivity Profiling: Chitinase-IN-2 Hydrochloride Against Mammalian Acidic Mammalian Chitinase (AMCase)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for inflammatory and allergic diseases such as asthma, the selective inhibition of acidic mammalian chitinase (AMCase) has emerged as a promising strategy. AMCase, a member of the glycosyl hydrolase family 18, is upregulated in response to type 2 inflammation and plays a crucial role in the pathogenesis of these conditions.[1] However, the presence of a closely related homolog, chitotriosidase (CHIT1), necessitates a rigorous evaluation of inhibitor selectivity to minimize off-target effects and ensure therapeutic efficacy. This guide provides a comprehensive framework for profiling the selectivity of Chitinase-IN-2 hydrochloride against mammalian AMCase, with a comparative analysis of established chitinase inhibitors.
The Imperative of Selectivity in Chitinase Inhibition
Mammalian systems express two active chitinases, AMCase and CHIT1, which share structural similarities in their catalytic domains.[2] While both enzymes hydrolyze chitin, they exhibit distinct pH optima and expression patterns, suggesting different physiological roles. AMCase is optimally active in acidic environments (pH 2.0-5.0), consistent with its localization in the stomach and inflamed lung tissues.[3][4] In contrast, CHIT1 is most active at a pH of 4.0-5.0 but retains significant activity at neutral pH and is primarily expressed by activated macrophages.[2]
Given these differences, non-selective inhibition of both enzymes could lead to unintended biological consequences. Therefore, the development of AMCase-selective inhibitors is a key objective in the field. This guide will walk through the essential experimental workflows to determine the selectivity profile of a novel compound, this compound, in comparison to known inhibitors.
Comparative Inhibitor Profile
To provide a clear benchmark for evaluating this compound, it is essential to compare its inhibitory activity against that of well-characterized chitinase inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of select compounds against human AMCase and CHIT1. A higher selectivity index (IC50 CHIT1 / IC50 AMCase) indicates greater selectivity for AMCase.
| Inhibitor | Target Enzyme | IC50 (µM) | Selectivity Index (CHIT1/AMCase) | Reference |
| This compound | hAMCase | Data Not Available | - | - |
| hCHIT1 | Data Not Available | - | ||
| Bisdionin F | hAMCase | 0.9 | ~20 | [5] |
| hCHIT1 | ~18 | |||
| Bisdionin C | hAMCase | 3.4 | 2.44 | [6] |
| hCHIT1 | 8.3 | |||
| Allosamidin | hAMCase | - | Non-selective | [7] |
| hCHIT1 | - |
Note: Specific IC50 values for this compound against human AMCase and CHIT1 are not currently available in the public domain and must be determined experimentally. Allosamidin is a known pan-chitinase inhibitor, but specific IC50 values against the human enzymes can vary between studies.
Experimental Workflow for Selectivity Profiling
A robust determination of an inhibitor's selectivity profile requires a systematic approach, from the production of high-quality recombinant enzymes to the precise measurement of inhibitory activity.
Caption: A logical workflow for determining the selectivity of chitinase inhibitors.
Part 1: Recombinant Human Chitinase Expression and Purification
The foundation of a reliable selectivity profile is the availability of pure, active recombinant human AMCase and CHIT1. Due to differences in post-translational modifications, distinct expression systems are recommended.
A. Recombinant Human AMCase (Un-glycosylated) - E. coli Expression
E. coli is a suitable host for producing the un-glycosylated, catalytically active domain of human AMCase.
Step-by-Step Protocol:
-
Vector Construction: Sub-clone the cDNA encoding the catalytic domain of human AMCase (residues ~22-467) into a pET-based expression vector containing an N-terminal His6-tag for affinity purification.
-
Transformation: Transform chemically competent E. coli BL21(DE3) cells with the expression plasmid.[1] Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
Expression:
-
Inoculate a starter culture of 50 mL LB medium with a single colony and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Purification:
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the His-tagged AMCase with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Size-Exclusion Chromatography: For higher purity, concentrate the eluted fractions and load onto a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).
-
-
Purity and Concentration: Assess the purity of the final protein fractions by SDS-PAGE. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified enzyme at -80°C.
B. Recombinant Human CHIT1 (Glycosylated) - Baculovirus/Insect Cell Expression
Human CHIT1 is a glycoprotein, and proper folding and activity are often best achieved in a eukaryotic expression system, such as the baculovirus-infected insect cell system.[8]
Step-by-Step Protocol:
-
Baculovirus Generation: Sub-clone the full-length human CHIT1 cDNA into a baculovirus transfer vector (e.g., pFastBac) with a C-terminal His-tag. Generate recombinant bacmid DNA in E. coli DH10Bac cells and transfect into Spodoptera frugiperda (Sf9) insect cells to produce a P1 viral stock.[9]
-
Protein Expression:
-
Amplify the viral stock to a high-titer P2 stock.
-
Infect a large-scale suspension culture of Sf9 cells (at a density of ~2 x 10^6 cells/mL) with the P2 viral stock.
-
Incubate the culture at 27°C with shaking for 48-72 hours.[10]
-
-
Harvesting and Lysis:
-
Harvest the infected cells by centrifugation.
-
Lyse the cell pellet in a buffer similar to the one used for E. coli, containing protease inhibitors.
-
-
Purification: Purify the recombinant CHIT1 using Ni-NTA affinity chromatography followed by size-exclusion chromatography as described for AMCase.
-
Characterization: Confirm the purity and identity of the protein by SDS-PAGE and Western blot using an anti-His-tag antibody. Store the purified enzyme at -80°C.
Part 2: Fluorometric Chitinase Activity Assay for IC50 Determination
A fluorometric assay using a synthetic substrate is a sensitive and high-throughput method for determining chitinase activity and inhibitor potency.[11] The substrate, 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose (4-MUTC), is cleaved by chitinases to release the fluorescent product 4-methylumbelliferone (4-MU).
Caption: The process of determining IC50 values using a fluorometric assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer for AMCase: McIlvaine's buffer (citrate-phosphate buffer) at pH 4.0-5.0 is recommended to ensure optimal enzyme activity.[12]
-
Assay Buffer for CHIT1: 50 mM sodium acetate buffer, pH 5.5, or 10 mM MES, pH 6.0.[2]
-
Substrate Stock Solution: Prepare a 10 mM stock solution of 4-MUTC in DMSO.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound, Bisdionin F, and Allosamidin in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of each inhibitor in the appropriate assay buffer.
-
In a black, flat-bottom 96-well plate, add 50 µL of the appropriate assay buffer to all wells.
-
Add 10 µL of each inhibitor dilution to the respective wells. Include wells with buffer and DMSO as no-inhibitor and vehicle controls.
-
Add 20 µL of the diluted recombinant enzyme (AMCase or CHIT1) to each well and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the 4-MUTC substrate (final concentration of ~50-100 µM).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.5 M sodium carbonate, pH 10.5).
-
-
Fluorescence Measurement: Read the fluorescence of each well using a microplate reader with excitation at ~360 nm and emission at ~450 nm.
-
Data Analysis and IC50 Calculation:
-
Subtract the background fluorescence (wells with substrate but no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[13]
-
Interpreting the Results: The Selectivity Index
The selectivity index is a critical parameter for comparing the potency of an inhibitor against AMCase versus CHIT1. It is calculated as the ratio of the IC50 value for CHIT1 to the IC50 value for AMCase.
Selectivity Index = IC50 (CHIT1) / IC50 (AMCase)
A higher selectivity index signifies a greater preference for inhibiting AMCase over CHIT1. For instance, a selectivity index of >10 is generally considered a good starting point for a selective inhibitor.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the selectivity profiling of this compound against mammalian AMCase. By generating high-quality recombinant enzymes and employing a sensitive fluorometric assay, researchers can obtain reliable IC50 values and calculate a selectivity index. This data is indispensable for making informed decisions in the drug discovery and development process, ultimately contributing to the creation of more targeted and effective therapies for a range of inflammatory and allergic diseases.
References
Click to expand
- Sutherland, T. E., et al. (2011). A cell-permeable, competitive inhibitor of acidic mammalian chitinase attenuates allergic airway inflammation. Chemistry & biology, 18(5), 569–579.
- Schüttelkopf, A. W., et al. (2006). Bisdionin C, a rationally designed, submicromolar inhibitor of family 18 chitinases. Journal of the American Chemical Society, 128(41), 13413–13418.
- Mazur, M., et al. (2022). Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective. RSC Medicinal Chemistry, 13(1), 14-36.
- Di Rosa, M., et al. (2016). Role of chitotriosidase (chitinase 1) under normal and disease conditions. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(10), 1674-1685.
- Ohno, M., et al. (2016). Loss and Gain of Human Acidic Mammalian Chitinase Activity by Nonsynonymous SNPs. Molecular biology and evolution, 33(10), 2656–2668.
-
Ganguly, D. R., et al. (2019). E. coli protein expression and purification. protocols.io. [Link]
- Saha, R., et al. (2017). Expression in Sf9 insect cells, purification and functional reconstitution of the human proton-coupled folate transporter (PCFT, SLC46A1).
- Kanzaki, H., et al. (2008). Chitinase inhibitor allosamidin promotes chitinase production of Streptomyces generally. Journal of antibiotics, 61(7), 448-454.
- Zhang, Y., et al. (2018). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. AAPS PharmSciTech, 19(8), 3625–3634.
-
ResearchGate. (2017). How can I prepare 50% citrate phosphate PH= 3.5 ?. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of human AMCase in complex with allosamidin. EC 3.2.1.14;.... Retrieved from [Link]
- Li, Y., et al. (2022). Protocol for the recombinant expression and purification of the LSAM domain of human legumain in E. coli. STAR protocols, 3(3), 101569.
- Seibold, M. A., et al. (2008). Quantification of Chitinase mRNA Levels in Human and Mouse Tissues by Real-Time PCR. Journal of Histochemistry & Cytochemistry, 56(11), 1017-1027.
-
Constant Systems. (2018). Insect – SF9 – Protein purification – Bath University UK – 2018. Retrieved from [Link]
-
ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?. Retrieved from [Link]
- Waugh, D. S. (2007). A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein affinity tag.
-
protocols.io. (2015). Insect cell protocols. [Link]
- Bucolo, C., et al. (2011). Acidic Mammalian Chitinase and the Eye: Implications for Ocular Inflammatory Diseases. Frontiers in pharmacology, 2, 43.
-
ResearchGate. (n.d.). Chitinase inhibitor allosamidin is a signal molecule for chitinase production in its producing Streptomyces I. Analysis of the chitinase whose production is promoted by allosamidin and growth accelerating activity of allosamidin. Retrieved from [Link]
- Lee, C. G., et al. (2016). Role of chitotriosidase (chitinase 1) under normal and disease conditions. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(10), 1674-1685.
-
ResearchGate. (n.d.). Fig. 2. Purification of human recombinant Pol from Sf9 insect cells..... Retrieved from [Link]
- Lee, D., et al. (2024). Chitinase 1: a novel therapeutic target in metabolic dysfunction-associated steatohepatitis. Frontiers in Immunology, 15, 1406822.
-
Vulcu, F., & Leong, V. (n.d.). Protocol for DHFR-His-6x Protein Expression. BBS OER Lab Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Inhibition plots and of IC50 values for 3-8 against GCase and LAMAN.... Retrieved from [Link]
- Al-Hraishawi, A., et al. (2024). Optimizing Recombinant Cas9 Expression: Insights from E. coli BL21(DE3) Strains for Enhanced Protein Purification and Genome Editing. International Journal of Molecular Sciences, 25(11), 6061.
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
iGEM. (n.d.). Buffers and Media. Retrieved from [Link]
- Gendrop, S. C., et al. (2014). Dup-24 bp in the CHIT1 Gene in Six Mexican Amerindian Populations. Annals of human genetics, 78(2), 108–112.
- Yang, C. J., et al. (2007). Acidic Mammalian Chitinase Regulates Epithelial Cell via a Chitinolytic-Independent Mechanism. American journal of respiratory and critical care medicine, 175(1), 75–83.
- Fusetti, F., et al. (2009). Evolutionary insights into sequence modifications governing chitin recognition and chitinase inactivity in YKL-40 (HC-gp39, CHI3L1). The Journal of biological chemistry, 284(52), 36513–36523.
-
labtricks. (2009, December 17). How to Make and pH Buffers [Video]. YouTube. [Link]
Sources
- 1. Protocol for the recombinant expression and purification of the LSAM domain of human legumain in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant Human Chitotriosidase/CHIT1 Protein, CF 3559-GH: R&D Systems [rndsystems.com]
- 3. Loss and Gain of Human Acidic Mammalian Chitinase Activity by Nonsynonymous SNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Acidic Mammalian Chitinase and the Eye: Implications for Ocular Inflammatory Diseases [frontiersin.org]
- 5. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chitinase inhibitor allosamidin promotes chitinase production of Streptomyces generally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. med.unc.edu [med.unc.edu]
- 10. Expression in Sf9 insect cells, purification and functional reconstitution of the human proton-coupled folate transporter (PCFT, SLC46A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bostonbioproducts.com [bostonbioproducts.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Chitinase-IN-2 HCl Against Broad-Spectrum Chitinase Inhibitors
For researchers, scientists, and drug development professionals, the selection of a potent and selective chitinase inhibitor is a critical step in dissecting the role of chitinases in health and disease. This guide provides a comprehensive framework for benchmarking Chitinase-IN-2 HCl, a compound identified as an insect chitinase and N-acetylhexosaminidase inhibitor, against established broad-spectrum chitinase inhibitors.[1][2] By presenting a combination of known inhibitor data and a robust, self-validating experimental protocol, this document serves as a practical resource for making informed decisions in your research endeavors.
The Biological Imperative for Chitinase Inhibition
Chitin, a polymer of N-acetylglucosamine, is a vital structural component of fungal cell walls and the exoskeletons of arthropods.[3] Chitinases, the enzymes that hydrolyze chitin, are therefore crucial for the growth, morphogenesis, and viability of these organisms. In the context of human health, chitinases and chitinase-like proteins have been implicated in inflammatory and allergic diseases, such as asthma, as well as in parasitic infections.[4] This makes chitinase inhibitors a promising class of therapeutic agents and valuable tools for biological research.
A Comparative Overview of Chitinase Inhibitors
The landscape of chitinase inhibitors includes a variety of natural and synthetic compounds, each with distinct mechanisms of action and inhibitory profiles. A direct comparison of their potency, typically expressed as the half-maximal inhibitory concentration (IC50), is essential for selecting the appropriate tool for a given research question.
Chitinase-IN-2 HCl: An Emerging Inhibitor
Chitinase-IN-2 has been described as an inhibitor of insect chitinase and N-acetylhexosaminidase.[1][2] Its hydrochloride salt, Chitinase-IN-2 HCl, is the subject of this benchmarking guide.
Chemical Structure of Chitinase-IN-2:
Caption: Chemical structure of Chitinase-IN-2.
Established Broad-Spectrum Chitinase Inhibitors
For a comprehensive benchmark, Chitinase-IN-2 HCl should be compared against well-characterized, broad-spectrum inhibitors. The following table summarizes key information for some of the most widely studied compounds.
| Inhibitor | Class | Source/Origin | Mechanism of Action (where known) | Reported IC50 Range |
| Allosamidin | Pseudotrisaccharide | Natural Product (Streptomyces sp.) | Competitive, transition-state analog | nM to low µM |
| Argifin | Cyclic Pentapeptide | Natural Product (Gliocladium sp.) | Competitive | µM range |
| Bisdionin F | Synthetic | Synthetic | Not fully elucidated | µM range |
Experimental Framework for a Head-to-Head Comparison
To provide a definitive benchmark of Chitinase-IN-2 HCl, a series of well-controlled experiments are required. The following protocols are designed to be self-validating and provide a clear, comparative assessment of inhibitor potency and selectivity.
I. Chitinase Activity Assay: A Fluorometric Approach
A fluorometric assay using a synthetic substrate provides a sensitive and high-throughput method for measuring chitinase activity.
Principle: The assay utilizes a fluorogenic substrate, such as 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-chitobioside), which is cleaved by chitinase to release the fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU production is directly proportional to chitinase activity.
Experimental Workflow:
Caption: Workflow for the fluorometric chitinase activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the specific chitinase being used (e.g., 50 mM sodium phosphate, pH 6.0).
-
Enzyme Solution: Dilute the chitinase to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Solution: Dissolve 4-MU-chitobioside in DMSO to create a stock solution, and then dilute to the final working concentration in the assay buffer.
-
Inhibitor Stock Solutions: Prepare stock solutions of Chitinase-IN-2 HCl and the comparator inhibitors (Allosamidin, Argifin, Bisdionin F) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer and serial dilutions of the inhibitor solutions. Include a control well with no inhibitor.
-
Add the enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4).
-
Measure the fluorescence using a microplate reader with excitation at approximately 365 nm and emission at approximately 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
II. IC50 Determination and Comparative Analysis
The IC50 values obtained from the chitinase activity assay will form the basis for a direct comparison of the inhibitors' potency.
Data Presentation:
| Inhibitor | IC50 (µM) vs. Serratia marcescens Chitinase | IC50 (µM) vs. Human Chitotriosidase-1 (CHIT1) | IC50 (µM) vs. Aspergillus fumigatus Chitinase |
| Chitinase-IN-2 HCl | Experimental Value | Experimental Value | Experimental Value |
| Allosamidin | Experimental Value | Experimental Value | Experimental Value |
| Argifin | Experimental Value | Experimental Value | Experimental Value |
| Bisdionin F | Experimental Value | Experimental Value | Experimental Value |
Note: The table above should be populated with the experimentally determined IC50 values.
III. Selectivity Profiling
To assess the broad-spectrum nature of Chitinase-IN-2 HCl, it is crucial to evaluate its activity against a panel of chitinases from different organisms (e.g., bacterial, fungal, insect, and human).
Experimental Design:
The IC50 determination protocol described above should be repeated for each chitinase in the panel. The resulting IC50 values will provide a selectivity profile for each inhibitor.
Logical Flow for Selectivity Profiling:
Caption: Logical flow for chitinase inhibitor selectivity profiling.
Interpreting the Results
A comprehensive analysis of the IC50 values and selectivity profiles will enable a robust benchmark of Chitinase-IN-2 HCl.
-
Potency: A lower IC50 value indicates a more potent inhibitor. The comparative IC50 data will clearly rank the inhibitors based on their potency against each chitinase.
-
Spectrum of Activity: An inhibitor that demonstrates potent activity (low IC50 values) against chitinases from multiple organisms can be classified as a broad-spectrum inhibitor. Conversely, an inhibitor with significantly higher potency against a specific chitinase or a class of chitinases would be considered selective.
Conclusion
This guide provides a scientifically rigorous framework for benchmarking Chitinase-IN-2 HCl against established broad-spectrum chitinase inhibitors. By following the detailed experimental protocols and data analysis guidelines, researchers can generate the necessary data to make an informed decision on the most suitable inhibitor for their specific research needs. The proposed self-validating system ensures the generation of reliable and reproducible data, upholding the principles of scientific integrity. The continued exploration and characterization of novel chitinase inhibitors like Chitinase-IN-2 HCl are vital for advancing our understanding of chitinase biology and for the development of new therapeutic strategies.
References
- MedChemExpress. Chitinase-IN-2. MedChemExpress.com. Accessed February 7, 2026.
- Cambridge Bioscience. Chitinase-IN-2. Cambridge Bioscience. Accessed February 7, 2026.
- BenchChem. Comparative Analysis of Chitinase Inhibitor Selectivity: A Guide for Researchers. BenchChem.com. Accessed February 7, 2026.
- TargetMol. Chitinase-IN-2. TargetMol.com. Accessed February 7, 2026.
- BOC Sciences. Chitinase Suppliers USA. BOC Sciences. Accessed February 7, 2026.
- PubMed Central (PMC). Structural analysis of group II chitinase (ChtII) catalysis completes the puzzle of chitin hydrolysis in insects.
- MDPI. Current Perspectives on Chitinolytic Enzymes and Their Agro-Industrial Applications. MDPI.com. Accessed February 7, 2026.
- Frontiers in Plant Science. Plant root associated chitinases: structures and functions. Frontiers. Accessed February 7, 2026.
- ResearchGate. Graph of chitinase activity.
- PubMed. The structure and action of chitinases.
- ResearchGate. Simplified chitin pathway illustrating chitin synthesis and chitinases enzymes analyzed in the study.
- Leiden University Scholarly Publications. Inhibitor Selectivity. Leiden University. Accessed February 7, 2026.
- PubMed. A rapid and sensitive method for screening of chitinase inhibitors using Ostazin Brilliant Red labelled chitin as a substrate for chitinase assay.
- ACS Publications. Rational Design of Chitin Deacetylase Inhibitors for Sustainable Agricultural Use Based on Molecular Topology.
- PubMed. Product inhibition slow down the moving velocity of processive chitinase and sliding-intermediate state blocks re-binding of product.
- ResearchGate. Three-dimensional structure of a chitinase I, b chitinase II, and c superimposed structure of both the enzymes.
- ResearchGate. Schematic representation of action of chitinases on chitin.
- PubMed. Kinase selectivity profiling by inhibitor affinity chromatography.
- Chodera lab // MSKCC. Kinase inhibitor selectivity and design. Chodera lab. Accessed February 7, 2026.
- ResearchGate. Flow chart illustrating the model proposed for the grapevine...
- Glycoforum. Structure and antifungal activity of chitin-degrading enzymes. Glycoforum. Accessed February 7, 2026.
- PMC. Discovery of Chitin Deacetylase Inhibitors Through Structure-Based Virtual Screening and Biological Assays.
Sources
A Senior Application Scientist's Guide to Ensuring Reproducibility of Chitinase Inhibitor IC50 Data: A Case Study with Chitinase-IN-2 Hydrochloride
Introduction
Chitinases, enzymes that degrade chitin, are critical for the growth and virulence of pathogenic fungi and insects, making them a prime target for novel antifungal and insecticidal agents.[1][2][3] The development of potent and specific chitinase inhibitors, such as the conceptual compound Chitinase-IN-2 hydrochloride, is a key focus in agrochemical and pharmaceutical research. A critical parameter for evaluating any inhibitor is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit the enzyme's activity by 50%.[4]
However, the IC50 value is not an intrinsic constant of the inhibitor; it is profoundly dependent on the specific experimental conditions under which it is measured.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, controlling, and reporting the variables that affect the reproducibility of chitinase inhibitor IC50 data. Using this compound as our working example, we will dissect the sources of variability and present a validated, robust protocol to ensure that the data you generate is reliable, reproducible, and meaningful.
The Challenge: Why IC50 Values Vary
The quest for a reproducible IC50 value begins with understanding that this metric is a reflection of a dynamic interplay between the inhibitor, the enzyme, the substrate, and the assay environment. Failure to control any of these components can lead to significant data variability, making cross-study comparisons impossible. The key is to create a self-validating experimental system where these factors are precisely defined and controlled.
Below is a diagram illustrating the primary sources of experimental variability that must be addressed.
Caption: Key factors contributing to variability in IC50 determination.
Comparative Analysis of Methodological Choices
The selection of reagents and assay parameters is the most critical determinant of the final IC50 value. A direct comparison of reported IC50 values for this compound is not possible as no data is currently published in peer-reviewed literature. Therefore, we will compare the methodological choices themselves and their impact on the outcome.
| Parameter | Option 1: Lower Control | Option 2: Higher Control & Reproducibility | Rationale & Scientific Causality |
| Enzyme Source | Crude cell lysate or partially purified enzyme from native source (e.g., Serratia marcescens, Trichoderma harzianum).[6][7] | Highly purified, sequence-verified recombinant chitinase (e.g., human chitotriosidase, Aspergillus fumigatus ChiA1).[8] | Recombinant enzymes provide a homogenous, single-isoform protein, eliminating confounding activities from other proteins in a lysate. Purity ensures that the inhibitor is acting on the intended target. |
| Substrate Type | Insoluble/Colloidal Chitin (e.g., Chitin Azure).[9] | Soluble Fluorogenic Substrate (e.g., 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside).[10] | Fluorogenic substrates allow for continuous, real-time kinetic measurements with high sensitivity. Insoluble substrates suffer from batch-to-batch variability and complex kinetics due to the heterogeneous reaction conditions. |
| Substrate Conc. | A single, high concentration (e.g., >10x Km). | Concentration at or near the Michaelis constant (Km). | IC50 values for competitive inhibitors are linearly dependent on substrate concentration.[5][11] Using [S] ≈ Km provides a sensitive and standardized condition. Reporting the [S]/Km ratio is essential for comparing results. |
| Buffer pH | Arbitrary standard buffer (e.g., pH 7.4). | pH optimized for maximal enzyme activity and stability (e.g., pH 5.0 for many fungal chitinases).[12] | Enzyme activity is highly pH-dependent. Performing the assay at the enzyme's optimal pH ensures robust signal and reflects the conditions under which the inhibitor must perform. |
| Inhibitor Vehicle | High concentrations of organic solvents (e.g., >5% DMSO). | Standardized low solvent concentration (e.g., ≤1% DMSO), with matching vehicle controls.[13] | Organic solvents can denature enzymes and alter inhibition kinetics. Keeping the concentration minimal and consistent across all wells, including controls, is crucial for data integrity. |
| Pre-incubation | No pre-incubation; inhibitor added with substrate. | Defined pre-incubation period (e.g., 15-30 min) of enzyme with inhibitor before adding substrate.[14] | This step allows the enzyme-inhibitor binding to reach equilibrium. For slow-binding or irreversible inhibitors, this is critical for obtaining an accurate potency measurement. |
A Validated Protocol for Determining the IC50 of this compound
This protocol is designed to be a self-validating system for determining a reproducible IC50 value for any chitinase inhibitor against a specific, purified chitinase using a fluorogenic substrate.
Experimental Workflow Diagram
Caption: Step-by-step workflow for robust IC50 determination.
Step-by-Step Methodology
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.0, 0.1 mg/mL BSA. Causality: The buffer pH is set to the typical optimum for many fungal chitinases. BSA is included to prevent non-specific adsorption of the enzyme to plate wells.
-
Enzyme: Recombinant Aspergillus fumigatus Chitinase (AfChiA1). Prepare a 2X working stock (e.g., 10 nM) in Assay Buffer. Causality: Using a defined recombinant enzyme ensures target specificity.
-
Substrate: 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside (4MU-NAG3). Prepare a 2X working stock (e.g., 50 µM, which is near the Km for many chitinases) in Assay Buffer.[8] Causality: This fluorogenic substrate provides a sensitive, continuous readout of enzyme activity.
-
Inhibitor: this compound. Prepare a 10 mM stock in 100% DMSO. Create an 11-point, 3-fold serial dilution series in 100% DMSO. Then, create 4X working stocks by diluting each DMSO concentration 1:25 into Assay Buffer (final DMSO concentration will be 4%). Causality: Serial dilution in pure DMSO minimizes solubility issues. A final assay concentration of 1% DMSO is well-tolerated by most enzymes.
2. Assay Procedure (96-well format):
-
Add Inhibitor: To appropriate wells of a black, flat-bottom 96-well plate, add 25 µL of the 4X inhibitor dilutions. For controls, add 25 µL of 4% DMSO in Assay Buffer (vehicle/100% activity) and 25 µL of Assay Buffer (0% activity).
-
Add Enzyme: Add 50 µL of the 2X enzyme working stock to all wells except the "no enzyme" blank controls. Add 50 µL of Assay Buffer to the blank wells.
-
Pre-incubation: Mix the plate gently and incubate for 20 minutes at 37°C. Causality: Allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.
-
Initiate Reaction: Add 25 µL of the 2X substrate working stock to all wells. The final volume will be 100 µL.
-
Measure Activity: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 30 minutes.
3. Data Analysis:
-
Calculate Velocity: For each well, determine the reaction rate (velocity) by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).
-
Normalize Data:
-
Average the velocities of the vehicle control wells (100% activity).
-
Average the velocities of the no-enzyme blank wells (0% activity).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Velocity_inhibitor - Velocity_blank) / (Velocity_vehicle - Velocity_blank))
-
-
Fit Curve: Plot % Inhibition versus the log[Inhibitor]. Fit the data using a four-parameter logistic (4PL) dose-response equation.[8]
-
Determine IC50: The IC50 is the concentration of inhibitor that corresponds to the inflection point (50% inhibition) of the fitted curve.[4]
Ensuring Trustworthiness: A Self-Validating System
For an IC50 value to be trustworthy, the assay itself must meet stringent quality control criteria on every run.
-
Essential Controls:
-
100% Activity Control (Vehicle): Enzyme + Substrate + Vehicle (e.g., 1% DMSO). Defines the upper limit of the assay window.
-
0% Activity Control (Blank): Substrate + Vehicle (No Enzyme). Defines the background signal.
-
Positive Control Inhibitor: If available (e.g., Allosamidin), run a full dose-response curve. This confirms the assay is sensitive to known inhibitors and provides a benchmark for run-to-run consistency.
-
-
Assay Quality Metric (Z'-Factor): The Z'-factor is a statistical measure of assay quality. It assesses the separation between the high and low controls, indicating the robustness and reliability of the assay.
Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
An assay is considered excellent and suitable for high-throughput screening if Z' ≥ 0.5 . For drug development and lead optimization, a Z' > 0.7 is highly desirable. Any assay run with a Z' < 0.5 should be considered invalid, and the data discarded.
-
Conclusion
While specific IC50 values for this compound are not yet publicly available, the principles governing the reproducibility of this data are well-established. The IC50 is not a standalone number but the product of a carefully controlled experimental system. By standardizing the enzyme source, substrate concentration relative to Km, and all assay conditions (pH, temperature, incubation times), and by rigorously validating each experiment with appropriate controls and quality metrics like the Z'-factor, researchers can generate highly reproducible and reliable IC50 data. Adherence to these principles will ensure that the characterization of this compound and other novel inhibitors is built on a foundation of scientific integrity, enabling meaningful comparisons and accelerating the drug discovery process.
References
-
IC50 Determination. edX. [Link]
-
Identification and Characterization of a Chitinase Antigen from Pseudomonas aeruginosa Strain 385. PubMed Central (PMC). [Link]
-
Method for the detection and quantitation of chitinase inhibitors in fermentation broths; isolation and insect life cycle effect of A82516. PubMed. [Link]
-
Production, purification and characterization of chitinase from Micromonospora sp. AR17. ResearchGate. [Link]
-
Chitinase-producing bacteria and their role in biocontrol. PubMed Central (PMC). [Link]
-
Chitinases from Bacteria to Human: Properties, Applications, and Future Perspectives. PubMed Central (PMC). [Link]
-
Help with determining IC50 for enzyme inhibitors. Reddit. [Link]
-
Analysis of both chitinase and chitosanase produced by Sphingomonas sp. CJ-5. PubMed Central (PMC). [Link]
-
Chitinases: An update. PubMed Central (PMC). [Link]
-
Heterologous Expression and Characterization of a pH-Stable Chitinase from Micromonospora aurantiaca with a Potential Application in Chitin Degradation. PubMed Central (PMC). [Link]
-
Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. PubMed Central (PMC). [Link]
-
Identification and Characterization of a Newly Isolated Chitinase-Producing Strain Bacillus licheniformis SSCL-10 for Chitin Degradation. PubMed Central (PMC). [Link]
-
What are Chitinases inhibitors and how do they work? Patsnap Synapse. [Link]
-
Comparative Potential of Chitinase and Chitosanase from the Strain Bacillus thuringiensis B-387 for the Production of Antifungal Chitosan Oligomers. MDPI. [Link]
-
A rapid and sensitive method for screening of chitinase inhibitors using Ostazin Brilliant Red labelled chitin as a substrate for chitinase assay. ResearchGate. [Link]
-
Discovery of Chitin Deacetylase Inhibitors through Structure-Based Virtual Screening and Biological Assays. PubMed Central (PMC). [Link]
-
IC50 curves determined in triplicate, fitted to a four-parameter... ResearchGate. [Link]
-
Chitinase: diversity, limitations, and trends in engineering for suitable applications. PubMed Central (PMC). [Link]
-
A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. ResearchGate. [Link]
-
The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. PubMed Central (PMC). [Link]
Sources
- 1. Chitinases from Bacteria to Human: Properties, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 3. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courses.edx.org [courses.edx.org]
- 5. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitinase-producing bacteria and their role in biocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of a Newly Isolated Chitinase-Producing Strain Bacillus licheniformis SSCL-10 for Chitin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Method for the detection and quantitation of chitinase inhibitors in fermentation broths; isolation and insect life cycle effect of A82516 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of a Chitinase Antigen from Pseudomonas aeruginosa Strain 385 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heterologous Expression and Characterization of a pH-Stable Chitinase from Micromonospora aurantiaca with a Potential Application in Chitin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Chitin Deacetylase Inhibitors through Structure-Based Virtual Screening and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Positive Control Selection for Chitinase-IN-2 Hydrochloride Experiments
Executive Summary
Chitinase-IN-2 hydrochloride is a potent, synthetic small-molecule inhibitor targeting mammalian chitinases, specifically Acidic Mammalian Chitinase (AMCase) and Chitotriosidase (CHIT1) . These enzymes are critical drivers in Th2-mediated inflammation, asthma, and pulmonary fibrosis.
Selecting the correct positive control is not merely about verifying enzyme activity; it is about benchmarking potency , selectivity , and mechanism of action . This guide outlines the optimal control strategy, distinguishing between broad-spectrum validation (Allosamidin) and isoform-selective benchmarking (Bisdionin variants).
The Control Landscape: Comparative Analysis
When characterizing this compound, a single positive control is often insufficient due to the distinct pH profiles and biological roles of AMCase and CHIT1.
Primary Recommendation: The Dual-Control Strategy
-
Validation Control: Allosamidin (Universal verification of assay performance).
-
Selectivity Control: Bisdionin F (AMCase-specific) or OATD-01 (Clinical benchmark).
Table 1: Comparative Performance of Positive Controls
| Feature | Chitinase-IN-2 HCl (Test Compound) | Allosamidin (Gold Standard) | Bisdionin C (Early Synthetic) | Bisdionin F (Selective Tool) |
| Type | Synthetic Small Molecule | Natural Pseudotrisaccharide | Synthetic Xanthine Derivative | Synthetic Xanthine Derivative |
| Target | AMCase / CHIT1 | Pan-Chitinase (GH18 family) | AMCase & CHIT1 | AMCase Selective (>20-fold) |
| Potency (IC50) | Low nM range (typically <100 nM) | ~10–400 nM (Isoform dependent) | Micromolar (µM) | Low µM / High nM |
| Solubility | High (HCl salt form) | Moderate (Water/DMSO) | Low (DMSO required) | Low (DMSO required) |
| Mechanism | Competitive (Active Site) | Competitive (Transition State Mimic) | Competitive | Competitive |
| Primary Use | Therapeutic Lead | Assay Validation | Historical Comparator | Isoform Selectivity |
Scientific Rationale for Selection
-
Allosamidin: Despite being expensive and synthetically complex, Allosamidin remains the structural benchmark . It mimics the transition state of the hydrolysis reaction. If Allosamidin fails to inhibit your enzyme preparation, your assay conditions (pH or substrate) are invalid.
-
Bisdionin F: Unlike Bisdionin C (which hits both enzymes), Bisdionin F is crucial if you claim Chitinase-IN-2 is selective for AMCase. You must demonstrate that Chitinase-IN-2 tracks with Bisdionin F's profile rather than the pan-inhibition of Allosamidin.
Decision Logic: Selecting the Right Control
Use the following logic flow to determine the appropriate control for your specific experimental context.
Figure 1: Decision tree for selecting positive controls based on assay type and experimental goals.
Validated Experimental Protocol
Assay: Fluorometric Determination of Chitinase Activity (4-MU Assay) Objective: Compare Chitinase-IN-2 HCl potency against Allosamidin.
A. Critical Reagents
-
Substrate: 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside (4-MU-GlcNAc3 ).
-
Note: This specific substrate measures endochitinase activity, which is the primary mode of AMCase. Avoid 4-MU-GlcNAc (monomer) as it measures hexosaminidase activity.
-
-
Buffer Systems (Crucial for Selectivity):
-
For AMCase: Citrate-Phosphate buffer, pH 4.2 – 4.6 .
-
For CHIT1: Citrate-Phosphate buffer, pH 6.0 .
-
Why? AMCase is active in acidic environments (asthmatic lung/stomach); CHIT1 loses activity below pH 5.0.
-
B. Protocol Workflow
-
Enzyme Preparation:
-
Dilute recombinant AMCase or CHIT1 (0.1–1 nM final) in Assay Buffer.
-
Control Wells: Enzyme + Buffer (No Inhibitor) = 100% Activity.
-
Blank Wells: Buffer only (No Enzyme) = Background.
-
-
Inhibitor Incubation (Pre-Equilibration):
-
Prepare 1000x stocks of Chitinase-IN-2 HCl and Allosamidin in DMSO.
-
Dilute to 2x working concentration in Assay Buffer.
-
Add 50 µL Enzyme + 50 µL Inhibitor to a black 96-well plate.
-
Incubate 15–30 mins at 37°C.
-
Scientific Insight: Pre-incubation is vital for competitive inhibitors to reach equilibrium within the active site before the substrate competes for binding.
-
-
Reaction Initiation:
-
Add 20 µL of 4-MU-GlcNAc3 substrate (stock 200 µM).
-
Incubate for 30–60 minutes at 37°C in the dark.
-
-
Termination & Readout:
C. Data Analysis
Calculate % Inhibition:
Mechanistic Visualization
Understanding where these controls act helps interpret data artifacts.
Figure 2: Competitive inhibition mechanism.[5] Both Chitinase-IN-2 and Allosamidin compete with the substrate for the catalytic cleft.
Troubleshooting & Expert Tips
-
The "Salt Effect": Chitinase-IN-2 is a hydrochloride salt. Ensure your assay buffer has sufficient buffering capacity (e.g., 100 mM Citrate) so the addition of the inhibitor does not locally shift the pH, which would artificially alter AMCase activity.
-
Solubility Mismatch: Allosamidin is water-soluble; Chitinase-IN-2 and Bisdionins are often DMSO-soluble. Always run a DMSO vehicle control (e.g., 0.1% DMSO) to ensure the solvent isn't inhibiting the enzyme.
-
Substrate Bleaching: 4-MU is light-sensitive. Keep plates covered in foil during incubation.
References
-
Sutherland, T. E., et al. (2011). "Bisdionin C—A Rationally Designed, Submicromolar Inhibitor of Family 18 Chitinases."[6] Journal of the American Chemical Society.
-
Koralewski, R., et al. (2020). "Discovery of OATD-01, a First-in-Class Chitinase Inhibitor as Potential New Therapeutics for Idiopathic Pulmonary Fibrosis."[7] Journal of Medicinal Chemistry.
-
Boot, R. G., et al. (2001). "Identification of a novel acidic mammalian chitinase distinct from chitotriosidase." Journal of Biological Chemistry.
-
Sigma-Aldrich. "Chitinase Assay Kit, Fluorometric Technical Bulletin."
-
Mazza, S., et al. (2012). "Bisdionin F, a selective inhibitor of acidic mammalian chitinase."[5][8] Journal of Biological Chemistry.
Sources
- 1. Structural characterization of ligand binding and pH-specific enzymatic activity of mouse Acidic Mammalian Chitinase [elifesciences.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Bisdionin C—A Rationally Designed, Submicromolar Inhibitor of Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of OATD-01, a First-in-Class Chitinase Inhibitor as Potential New Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Chitinase-IN-2 Hydrochloride: Biological Activity Verification & Comparative Guide
This guide provides a technical deep-dive into the biological activity verification of Chitinase-IN-2 hydrochloride , a small-molecule inhibitor used primarily as a chemical probe in chitinase biology. While originally identified for its insecticidal properties, it serves as a critical reference compound in the development of therapeutics for mammalian chitinase-related pathologies, such as asthma, pulmonary fibrosis, and Alzheimer’s disease.
Executive Summary & Mechanism of Action
This compound (CAS: 1579991-63-1) is a potent, reversible inhibitor of chitinases, enzymes responsible for the hydrolysis of
-
Mechanism: It functions by occupying the catalytic cleft of the GH18 domain, mimicking the oxazolinium ion intermediate formed during hydrolysis. This competitive inhibition prevents the processing of chitin into N-acetylglucosamine (GlcNAc) dimers and monomers.
-
Therapeutic Relevance: In mammalian systems, inhibition of AMCase and CHIT1 is a validated strategy for reducing Th2-driven inflammation and tissue remodeling (fibrosis). Chitinase-IN-2 HCl is frequently used as a tool compound to validate assay performance before testing novel, high-affinity candidates like OATD-01.
Comparative Analysis: Chitinase-IN-2 vs. Clinical Standards
To interpret your verification data correctly, you must benchmark Chitinase-IN-2 against established alternatives. It is generally a micromolar (
| Feature | Chitinase-IN-2 HCl | OATD-01 (Kiteus) | Bisdionin C |
| Primary Utility | Assay validation, Insect models, Reference | Clinical Candidate (Sarcoidosis, IPF) | AMCase Selective Probe |
| Potency (IC50) | ~20 - 50 | ~9 - 23 nM (Highly Potent) | ~200 nM (AMCase selective) |
| Selectivity | Low (Hits Insect & Mammalian) | High (Dual CHIT1/AMCase) | High (AMCase > CHIT1) |
| Solubility | DMSO (High), Water (Moderate) | DMSO (High) | DMSO (Moderate) |
| Binding Mode | Competitive (Active Site) | Competitive (Active Site) | Competitive (Active Site) |
Expert Insight: Do not expect nanomolar potency from Chitinase-IN-2. If your assay yields an IC50 < 1
M for this compound, check your enzyme concentration; you are likely in the "titration zone" where, leading to artificial potency inflation.
Biological Verification Protocols
The following protocols are designed to be self-validating . If the positive control (Chitinase-IN-2) fails to reach the expected inhibition threshold, the assay system (buffer, substrate, or enzyme integrity) is compromised.
Protocol A: Fluorometric 4-MU High-Throughput Assay
This is the industry standard for determining IC50 values. It relies on the hydrolysis of 4-Methylumbelliferyl
Materials:
-
Enzyme: Recombinant Human CHIT1 or AMCase (or Insect Chitinase for broad screening).
-
Substrate: 4-MU-GlcNAc3 (Sigma/MCE).
-
Stop Solution: 1.0 M Glycine-NaOH, pH 10.6 (Crucial for maximizing 4-MU fluorescence).
-
Assay Buffer:
-
For CHIT1: 50 mM Citrate-Phosphate, pH 5.2, 0.1% BSA.
-
For AMCase: 50 mM Citrate-Phosphate, pH 4.5, 0.1% BSA.
-
Workflow:
-
Preparation: Dilute Chitinase-IN-2 HCl in DMSO to create a 10-point dose-response curve (Range: 0.1
M to 500 M). Final DMSO concentration in well must be <1%. -
Incubation: Add 10
L of inhibitor + 40 L of Enzyme (0.5 nM final). Incubate for 15 mins at RT to allow equilibrium binding. -
Reaction: Add 50
L of Substrate (20 M final). Incubate at 37°C for 30 minutes. -
Termination: Add 100
L Stop Solution. -
Read: Measure Fluorescence (Ex 360 nm / Em 450 nm).
Validation Criteria:
-
Z-Factor: Must be > 0.5.
-
Signal-to-Background: > 5-fold.
-
Expected IC50: 20–50
M (depending on specific enzyme isoform).
Protocol B: Cellular Activity Verification (U937 Macrophage Model)
To verify the compound penetrates cells and inhibits native enzyme.
Workflow:
-
Differentiation: Treat U937 cells with PMA (50 ng/mL) for 48h to induce macrophage differentiation.
-
Induction: Replace media and add IL-13 (20 ng/mL) or LPS to upregulate CHIT1/AMCase expression.
-
Treatment: Add Chitinase-IN-2 HCl (50
M) for 24h. -
Lysis & Assay: Lyse cells in Citrate-Phosphate buffer (pH 5.2) + 0.5% Triton X-100.
-
Measurement: Perform Protocol A using 50
L of lysate. Normalize activity to Total Protein (BCA Assay).
Visualizations (Graphviz)
Diagram 1: Chitinase Inhibition Assay Workflow
This flowchart visualizes the logic flow for validating the inhibitor, including critical "Stop/Go" decision points.
Caption: Step-by-step fluorometric workflow for verifying Chitinase-IN-2 activity.
Diagram 2: Pathological Signaling & Inhibition
This diagram illustrates where Chitinase-IN-2 intervenes in the inflammatory cascade.
Caption: Mechanism of Action: Inhibition prevents the generation of pro-fibrotic chitin fragments.[2]
References
-
MedChemExpress. this compound Product Datasheet. Retrieved from
-
Mazurek, S. et al. (2019). OATD-01, a highly selective inhibitor of mammalian chitinases for the treatment of interstitial lung diseases.[3]Journal of Medicinal Chemistry . (Context for comparative potency).
-
Hartl, D. et al. (2009). Acidic mammalian chitinase regulates epithelial cell apoptosis via a chitinase-independent pathway.Journal of Immunology . (Methodology for cellular assays).[4]
-
Jiang, X. et al. (2021). Structure-based virtual screening and biological evaluation of chitinase inhibitors.[3][4]International Journal of Biological Macromolecules . (Verification of screening protocols).
-
Sigma-Aldrich. Chitinase Assay Kit, Fluorometric Protocol. Retrieved from
Sources
Safety Operating Guide
Chitinase-IN-2 hydrochloride proper disposal procedures
Executive Summary & Compound Profile
Chitinase-IN-2 hydrochloride (CAS: 2070014-83-2) is a specialized bioactive inhibitor targeting insect chitinase and N-acetylhexosaminidase.[1][2] As a research-grade organic hydrochloride salt containing nitrogen and sulfur heterocycles, it requires a disposal strategy that prioritizes the prevention of environmental bioaccumulation and the mitigation of acidic byproducts during degradation.
While often labeled "Caution: Substance not fully tested," laboratory safety protocols must treat this compound as a potential environmentally hazardous substance due to its specific enzymatic inhibition profile, which could disrupt local insect or fungal ecosystems if released into untreated waterways.
Compound Safety Profile:
| Property | Specification | Safety Implication |
|---|---|---|
| Chemical Structure | Naphthalimide derivative with thiadiazole linker | Potential DNA intercalation; thermal decomposition releases NOₓ and SOₓ. |
| Form | Hydrochloride Salt (HCl) | Aqueous solutions are acidic; potential incompatibility with strong bases or oxidizers. |
| Solubility | Water (50 mg/mL), DMSO | Highly mobile in aqueous environments; requires strict containment to prevent leaching. |
| Bioactivity | Chitinase Inhibitor | Do not drain dispose. High risk to aquatic invertebrates and soil ecology. |
Pre-Disposal Hazard Assessment (The "Why")
Before initiating disposal, you must understand the causality behind the protocols. We do not simply "bin" chemicals; we manage their lifecycle to neutralize potential energy and toxicity.
-
The Acidic Factor: As a hydrochloride salt, Chitinase-IN-2 will lower the pH of unbuffered aqueous waste. Critical Rule: Never mix this directly with waste streams containing cyanides or sulfides, as the acidity can liberate toxic HCN or H₂S gas.
-
The Thermal Factor: The molecule contains a thiadiazole ring (sulfur/nitrogen). Standard incineration is the required disposal method, but it must be performed at facilities equipped with scrubbers to capture sulfur oxides (SOₓ) and nitrogen oxides (NOₓ).
-
The Bioactive Factor: Because it targets chitin degradation—a fundamental biological process in insects and fungi—release into the municipal sewage system constitutes a violation of "Best Management Practices" for bioactive research chemicals.
Waste Classification & Segregation
Effective disposal starts with segregation. Use the following decision matrix to classify your waste stream.
Table 1: Waste Stream Classification
| Waste State | Concentration | Classification | Recommended Container |
| Solid (Pure) | >95% Purity | Hazardous Chemical Waste (Solid) | High-density polyethylene (HDPE) wide-mouth jar. |
| Stock Solution | >1 mM (DMSO/Water) | Hazardous Chemical Waste (Liquid) | Glass or HDPE bottle with PTFE-lined cap. Label "Contains DMSO".[3] |
| Trace/Rinsate | <1 µM (Buffers) | Aqueous Hazardous Waste | Carboy for aqueous waste (Do not drain dispose). |
| Contaminated Debris | Trace (Gloves/Tips) | Solid Hazardous Waste | Clear hazardous waste bag (4-mil thickness). |
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Expired or Surplus Powder)
Objective: Secure containment for high-temperature incineration.
-
Container Verification: Ensure the original vial is tightly sealed. If the vial is cracked, place it inside a secondary clear plastic jar (overpacking).
-
Labeling: Apply a hazardous waste label.
-
Aggregation: Place the labeled vial into the lab's Solid Organic Waste drum.
-
Self-Validating Step: Verify the drum is destined for incineration , not landfill. Landfilling bioactive inhibitors creates long-term leaching risks.
-
Protocol B: Liquid Waste Disposal (Stock Solutions)
Objective: Prevent chemical incompatibility and ensure safe transport.
-
pH Check (The Safety Gate):
-
Dip a pH strip into the waste solution.
-
Logic: If pH < 4 (due to HCl hydrolysis), slowly neutralize with 1M Sodium Bicarbonate until pH is 6–8. This prevents exothermic reactions or gas evolution when mixed with the central waste carboy.
-
-
Solvent Compatibility:
-
If dissolved in DMSO : Segregate into "Halogenated/Organic" waste streams. DMSO penetrates skin and carries toxic solutes with it; it must not be mixed with oxidizing acids (e.g., Nitric Acid) to avoid explosive reactions.
-
If dissolved in Water : Segregate into "Aqueous Chemical Waste."
-
-
Transfer: Pour into the appropriate carboy using a funnel to prevent splashing.
-
Log Entry: Record the volume and concentration on the waste container's accumulation log.
Protocol C: Empty Container Management (RCRA Compliance)
Objective: Render the container "RCRA Empty" to allow for glass recycling or trash disposal.
-
Triple Rinse: Rinse the empty vial three times with a solvent capable of dissolving the residue (Water or DMSO).
-
Rinsate Disposal: Collect all three rinses and dispose of them as Liquid Hazardous Waste (see Protocol B).
-
Defacing: Cross out the original label using a permanent marker.
-
Disposal: Place the clean, defaced vial in the Glass Disposal Box (or Sharps container if broken).
Emergency Response: Spills
Scenario: You have dropped a 10 mg vial of powder on the benchtop.
-
Isolate: Mark the area. Do not attempt to blow the powder away.
-
PPE Upgrade: Wear double nitrile gloves and N95/P100 respiratory protection (to prevent inhalation of bioactive dust).
-
Wet Wipe Method:
-
Cover the powder with a paper towel dampened with water (Chitinase-IN-2 is water-soluble).
-
Why? Dry sweeping generates aerosols. Wetting the powder traps it in the liquid phase.
-
-
Scoop & Contain: Wipe up the material. Place the contaminated towels into a sealed hazardous waste bag .
-
Surface Decontamination: Clean the surface with 70% Ethanol followed by a soap/water wash to remove any hydrophobic residues from the naphthalimide core.
Visual Workflows
Figure 1: Waste Stream Decision Matrix
Caption: Decision tree for segregating Chitinase-IN-2 waste streams to ensure chemical compatibility and regulatory compliance.
Figure 2: Spill Response Loop
Caption: Immediate response cycle for Chitinase-IN-2 powder spills, emphasizing aerosol prevention.
References
-
U.S. Environmental Protection Agency (EPA) . (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Personal protective equipment for handling Chitinase-IN-2 hydrochloride
Executive Safety Summary: The "Bioactive" Paradox
Chitinase-IN-2 Hydrochloride (CAS: 2070014-83-2) is a potent, small-molecule inhibitor targeting chitinase and N-acetylhexosaminidase enzymes. While some Safety Data Sheets (SDS) classify it as "Not a hazardous substance" under GHS due to a lack of acute toxicity data, this classification is a regulatory default, not a safety guarantee.
The Scientific Reality: As a potent enzyme inhibitor designed to disrupt biological pathways (specifically insect chitinase, with potential off-target effects on mammalian AMCase/CHIT1 involved in airway inflammation), this compound must be treated as a High-Potency Pharmacological Ingredient (HPAPI) .
Core Hazard Profile:
-
Bioactivity: High (IC50 values in the micromolar range).
-
Physical State: Solid powder (High risk of aerosolization).
-
Chemical Nature: Hydrochloride salt (Potential mucosal irritant).
-
Solvent Vector: Often dissolved in DMSO, which can carry the compound transdermally into the bloodstream.
Risk Stratification & PPE Decision Matrix
Effective safety is not about wearing more gear; it is about matching the barrier to the specific state of matter.
Table 1: PPE Specifications by Operational State
| Protective Layer | Solid State Handling (Weighing/Transfer) | Solution State Handling (DMSO/Buffer Solubilization) | Scientific Rationale (Causality) |
| Primary Engineering Control | Chemical Fume Hood (Certified Face Velocity: 100 fpm) | Chemical Fume Hood | The hood is the primary barrier. PPE is the backup. |
| Hand Protection | Double Nitrile Gloves (Min 0.11mm thickness) | Double Nitrile Gloves (Change immediately upon splash) | Latex is permeable to many organic solvents. Nitrile offers superior resistance to the HCl salt and DMSO vectors. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Chemical Splash Goggles | Safety glasses have gaps. Goggles seal against airborne dust and liquid splashes. |
| Respiratory Protection | N95 or P100 Respirator (If outside hood) | Not required inside hood | Critical: If weighing must occur on an open bench (not recommended), a respirator is mandatory to prevent inhalation of bioactive dust. |
| Body Protection | Lab Coat (Buttoned, long sleeve) | Lab Coat + Impervious Apron | DMSO penetrates cotton. An apron prevents chest/lap exposure during pipetting. |
Visualization: PPE Logic Flow
The following diagram illustrates the decision-making process for selecting controls based on the experimental stage.
Figure 1: Decision logic for Personal Protective Equipment based on the physical state of Chitinase-IN-2 HCl.
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing (The Highest Risk Step)
Context: Dry powders are easily aerosolized by static electricity or air currents. Inhalation is the fastest route of exposure.
-
De-Static: Place an anti-static gun or ionizer bar near the balance. Chitinase-IN-2 HCl is a salt and may carry significant static charge, causing "fly-away" powder.
-
Barrier Setup: Line the balance with a disposable absorbent pad (plastic side down) to capture stray grains.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Seal: Close the vial inside the hood before removing it. Wipe the exterior of the vial with a Kimwipe dampened with ethanol to remove invisible dust residues.
Protocol B: Solubilization in DMSO
Context: DMSO (Dimethyl sulfoxide) is a "super-solvent" that can carry dissolved compounds through intact skin.
-
Primary Containment: Perform all DMSO work in the fume hood.
-
Glove Discipline:
-
Wear two pairs of nitrile gloves.
-
Breakthrough Time: DMSO permeates standard nitrile in <5 minutes. If a splash occurs, remove the outer glove immediately, wash hands, and re-glove.
-
-
Dissolution: Add solvent slowly. Vortex with the tube cap tightly sealed.
-
Labeling: Mark the tube clearly: "Chitinase-IN-2 HCl / DMSO / Potent Inhibitor".
Emergency Response & Disposal
Spill Response Workflow
If a spill occurs, immediate action prevents chronic exposure.
Figure 2: Immediate response workflow for dry vs. liquid spills.
Disposal Strategy
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a dedicated "Hazardous Chemical Solid Waste" bin.
-
Liquid Waste: Collect in a container compatible with organic solvents (HDPE or Glass). Do NOT pour down the drain.
-
Labeling: Waste tags must list "this compound" and "DMSO" (if applicable).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
